Diflucortolone
Description
Structure
3D Structure
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17S)-6,9-difluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F2O4/c1-11-6-13-14-8-16(23)15-7-12(26)4-5-21(15,3)22(14,24)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPWIDANBSLJPC-RFPWEZLHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)O)F)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50180705 | |
| Record name | Diflucortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
534ºC at 760 mmHg | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
2607-06-9 | |
| Record name | Diflucortolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2607-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diflucortolone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002607069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Diflucortolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50180705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diflucortolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIFLUCORTOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K253365DXI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
220ºC | |
| Record name | Difluocortolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09095 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Foundational & Exploratory
Diflucortolone: A Comprehensive Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone (6α,9α-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione) is a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions. This technical guide provides an in-depth exploration of its chemical structure and a detailed overview of its synthesis. The document elucidates a plausible multi-step synthesis pathway, commencing from the readily available precursor, hydrocortisone. Each synthetic transformation is detailed with proposed experimental protocols, and relevant quantitative data, where available, is summarized. Furthermore, this guide includes key analytical data, such as spectroscopic information, to aid in the characterization of the final compound.
Chemical Structure and Properties
This compound is a synthetic corticosteroid belonging to the glucocorticoid class. Its chemical structure is characterized by a pregnane skeleton with key functional modifications that enhance its anti-inflammatory potency.
Systematic IUPAC Name: (6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one[1]
CAS Number: 2607-06-9[1][2][3][4][5][6]
Molecular Formula: C₂₂H₂₈F₂O₄[1][2][3][6]
Molecular Weight: 394.45 g/mol [1][2]
The structure of this compound features a double bond between carbons 1 and 2 (Δ¹) and a second double bond between carbons 4 and 5 in the A-ring, forming a pregna-1,4-diene-3,20-dione system. Crucial for its high potency are the two fluorine atoms at the 6α and 9α positions. The 11β-hydroxyl group is essential for glucocorticoid activity, and the 16α-methyl group helps to minimize mineralocorticoid side effects. The dihydroxyacetone side chain at C-17 is also a common feature of potent corticosteroids.
This compound is often used clinically as its valerate ester, this compound valerate (CAS No: 59198-70-8), which enhances its lipophilicity and penetration into the skin.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Melting Point | 242 °C | [1][2] |
| Boiling Point | 534.0 °C | [2] |
| Flash Point | 276.80 °C | [2] |
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically starts from a more common corticosteroid, such as hydrocortisone. The key transformations involve the introduction of the 1,2-double bond, the 6α-fluoro group, and the 9α-fluoro group. What follows is a proposed synthetic pathway based on established chemical transformations in steroid chemistry.
Logical Workflow for the Synthesis of this compound:
Caption: Proposed synthetic pathway for this compound from Hydrocortisone.
Step 1: 1-Dehydrogenation of Hydrocortisone to Prednisolone
The initial step involves the introduction of a double bond at the C1-C2 position of hydrocortisone to form prednisolone. This transformation is often efficiently carried out using microbial dehydrogenation, which offers high selectivity and yield.
Experimental Protocol (Microbial Dehydrogenation):
-
Microorganism: A suitable microorganism, such as Arthrobacter simplex or Nocardia simplex, is cultured in a sterile nutrient medium.
-
Substrate Addition: A solution of hydrocortisone in a water-miscible organic solvent (e.g., ethanol or dimethylformamide) is added to the microbial culture.
-
Fermentation: The culture is incubated under aerobic conditions (e.g., shaking at 28-30°C) for a period of 24-72 hours. The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Extraction and Purification: After the reaction is complete, the broth is extracted with a suitable organic solvent (e.g., ethyl acetate or chloroform). The organic extracts are combined, washed, dried, and the solvent is evaporated. The crude prednisolone is then purified by recrystallization or column chromatography.
Table 2: Quantitative Data for Microbial 1-Dehydrogenation
| Parameter | Value |
| Typical Yield | >90% |
| Reaction Time | 24-72 hours |
| Temperature | 28-30 °C |
Step 2: Introduction of the 9α-Fluoro Group
The introduction of the 9α-fluoro group is a critical step in enhancing the glucocorticoid activity. This is typically achieved by the fluorination of a 9,11-epoxide intermediate.
Experimental Protocol:
-
Epoxidation: Prednisolone is treated with a reagent like N-bromosuccinimide in the presence of a base to form the 9β,11β-epoxide.
-
Epoxide Ring Opening: The resulting epoxide is then treated with a source of fluoride, such as hydrogen fluoride (HF) in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF), to open the epoxide ring and introduce the 9α-fluoro and 11β-hydroxyl groups.
Table 3: Quantitative Data for 9α-Fluorination
| Parameter | Value |
| Typical Yield | 70-85% |
| Reaction Temperature | -10 to 0 °C |
Step 3: Introduction of the 16α-Methyl Group
The 16α-methyl group is introduced to reduce mineralocorticoid activity. This is a multi-step process that can be carried out earlier in the synthesis, but for the purpose of this guide, it is presented as a subsequent step. A common method involves the formation of an enamine, followed by methylation and hydrolysis.
Step 4: Introduction of the 6α-Fluoro Group
The final key modification is the introduction of the 6α-fluoro group. This is typically achieved through an electrophilic fluorination reaction on an enol ether or enol acetate derivative of the steroid.
Experimental Protocol:
-
Enol Ether/Acetate Formation: The 3-keto group of 16α-methyl-9α-fluoroprednisolone is converted to an enol ether or enol acetate.
-
Fluorination: The enol derivative is then reacted with an electrophilic fluorinating agent, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to stereoselectively introduce the 6α-fluoro group.
-
Hydrolysis: The resulting intermediate is hydrolyzed to regenerate the 3-keto group, yielding this compound.
Table 4: Quantitative Data for 6α-Fluorination
| Parameter | Value |
| Typical Yield | 60-75% |
| Fluorinating Agent | Selectfluor® |
Purification and Characterization
The final product, this compound, is purified by techniques such as column chromatography and recrystallization. Its identity and purity are confirmed by various analytical methods.
Purification Protocol:
-
The crude product from the final step is dissolved in a minimal amount of a suitable solvent and subjected to column chromatography on silica gel.
-
The fractions containing the pure product, as identified by TLC, are combined, and the solvent is evaporated.
-
The resulting solid is then recrystallized from a suitable solvent system (e.g., acetone/hexane) to yield pure this compound.
Table 5: Spectroscopic Data for this compound Valerate
| Spectroscopic Technique | Key Data | Reference |
| Infrared (IR) Spectroscopy (cm⁻¹) | 1745, 1727, 1667, 1625, 1611, 1169 | |
| Ultraviolet (UV) Spectroscopy (λmax) | 239 nm |
Signaling Pathway and Experimental Workflow Diagrams
The mechanism of action of this compound, like other corticosteroids, involves its interaction with glucocorticoid receptors, leading to the modulation of gene expression.
Signaling Pathway of this compound:
Caption: Simplified signaling pathway of this compound.
Experimental Workflow for Synthesis and Analysis:
Caption: General experimental workflow for the synthesis and analysis of this compound.
Conclusion
This technical guide has provided a detailed overview of the chemical structure and a plausible synthetic route for the potent corticosteroid, this compound. While the presented synthesis is based on established steroid chemistry, specific reaction conditions and yields may require optimization. The provided experimental protocols and data tables serve as a valuable resource for researchers and professionals in the field of drug development. Further research to obtain and publish comprehensive analytical data, particularly high-resolution NMR and mass spectrometry, would be beneficial for the scientific community.
References
- 1. US7718793B2 - Method for the preparation of 6-α fluoro corticosteroids - Google Patents [patents.google.com]
- 2. 6 alpha-Fluoro- and 6 alpha,9 alpha-difluoro-11 beta,21-dihydroxy-16 alpha,17 alpha-propylmethylenedioxypregn-4-ene-3,20-dione: synthesis and evaluation of activity and kinetics of their C-22 epimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel fluorinated antiinflammatory steroid with reduced side effects: methyl 9 alpha-fluoroprednisolone-16-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Kinetics of Electrophilic Fluorination of Steroids and Epimerisation of Fluorosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6alpha-Methyl-9alpha-fluoroprednisolone | C22H29FO5 | CID 227675 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. diva-portal.org [diva-portal.org]
In-depth Technical Guide: Pharmacokinetics and Biotransformation of Diflucortolone in vivo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in-vivo pharmacokinetics and biotransformation of diflucortolone, a synthetic glucocorticoid. The information presented is based on key studies and is intended to serve as a detailed resource for professionals in drug development and research.
Introduction
This compound is a potent corticosteroid utilized for its anti-inflammatory and immunosuppressive properties. Understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for optimizing its therapeutic use and minimizing potential side effects. This guide delves into the quantitative data and experimental methodologies from pivotal in vivo studies to provide a thorough understanding of the fate of this compound in the body.
Pharmacokinetic Profile
The primary data on the pharmacokinetics of this compound comes from an in vivo study in humans where tritiated (³H) this compound valerate was administered intravenously.
Experimental Protocol: Intravenous Pharmacokinetic Study
A foundational human study on the pharmacokinetics of this compound valerate involved the intravenous injection of 1 mg of ³H-diflucortolone valerate into two healthy male subjects.[1] The progression of the compound and its metabolites was monitored by measuring total radioactivity in blood, plasma, urine, and feces.[1] Metabolite analysis was conducted using thin-layer chromatography.[1]
Data Presentation: Pharmacokinetic Parameters
The following table summarizes the key pharmacokinetic parameters of this compound and its metabolites following intravenous administration of ³H-diflucortolone valerate.
| Parameter | Value | Species | Notes |
| This compound Valerate | |||
| Plasma Presence | Undetectable 5 minutes post-injection | Human | Rapidly hydrolyzed to this compound.[1] |
| This compound | |||
| Peak Plasma Concentration | 6-8 ng/mL | Human | Measured 5 minutes post-injection of the valerate ester.[1] |
| Plasma Half-life | 4-5 hours | Human | [1] |
| Total ³H-Steroids | |||
| Plasma Half-life | ~9 hours | Human | Represents this compound and all its metabolites.[1] |
| Plasma Steroid Composition | |||
| Unconjugated ³H-Steroids | 40-80% | Human | The remaining fraction consists of conjugated metabolites.[1] |
Biotransformation
This compound undergoes extensive biotransformation in the body. The primary metabolic pathways involve oxidation and conjugation.
Experimental Protocol: Metabolite Identification
Metabolites in plasma and urine were separated and characterized using thin-layer chromatography (TLC).[1] While the specific mobile and stationary phases used in the original study are not detailed in the abstract, standard TLC methods for corticosteroids in the 1970s typically involved silica gel plates and solvent systems of varying polarity, such as chloroform-methanol mixtures, to separate steroids based on their polarity. Visualization would have been achieved through methods like UV absorbance or spraying with a reagent that reacts with the steroid nucleus.
Identified Metabolites
The primary metabolite identified is 11-keto-diflucortolone, formed by the oxidation of the 11-beta-hydroxyl group of this compound.[1] Both this compound and 11-keto-diflucortolone are further metabolized through conjugation with glucuronic acid and sulfate.[1] In total, seven metabolites were characterized in the urine.[1]
Excretion
The elimination of this compound and its metabolites is rapid and occurs through both renal and fecal routes.
Experimental Protocol: Excretion Analysis
Following the administration of ³H-diflucortolone valerate, urine and feces were collected over a period of 7 days. The total radioactivity in the collected samples was measured to quantify the excretion of the drug and its metabolites.[1] The technique used for measuring the low-energy beta emissions from tritium would have been liquid scintillation counting. This involves mixing the biological sample with a scintillation cocktail that emits light upon interaction with beta particles, which is then detected by a photomultiplier tube.
Data Presentation: Excretion Profile
The excretion data for this compound and its metabolites are summarized in the table below.
| Time Point | Route of Excretion | Percentage of Administered Dose | Notes |
| 24 hours | Urine | ~56% | [1] |
| 7 days | Urine | 93-98% (cumulative) | [1] |
| 7 days | Feces | The ratio of urinary to fecal elimination was approximately 3:1.[1] | |
| 48 hours | Urine (Unconjugated ³H-Steroids) | ~30% | [1] |
| 48 hours | Urine (³H-Steroid Glucuronides) | ~20% | [1] |
| 48 hours | Urine (³H-Steroid Sulfates) | ~10% | [1] |
Conclusion
The in vivo disposition of this compound is characterized by rapid hydrolysis of the valerate ester to the active this compound, followed by a plasma half-life of 4-5 hours. The primary routes of metabolism are oxidation to 11-keto-diflucortolone and subsequent conjugation to glucuronides and sulfates. Excretion is nearly complete within 7 days, with the majority of the administered dose eliminated in the urine. This detailed pharmacokinetic and biotransformation profile provides essential information for the clinical application and further development of this compound-based therapies.
References
Initial Studies on the Anti-Inflammatory Properties of Diflucortolone Valerate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone valerate is a potent topical corticosteroid that emerged as a significant anti-inflammatory agent in the 1970s. This technical guide provides an in-depth analysis of the initial studies that characterized its anti-inflammatory properties. The document outlines the compound's mechanism of action, summarizes key preclinical and clinical findings in structured tables, and offers detailed experimental protocols for foundational assays used in its evaluation. Visualizations of signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological activity and the methodologies used in its initial assessment.
Introduction
This compound valerate is a synthetic, fluorinated corticosteroid developed for the topical treatment of a range of inflammatory dermatoses.[1][2][3][4] As a potent glucocorticoid, its primary therapeutic action is the suppression of inflammatory and immune responses.[2][4] Early research focused on quantifying its anti-inflammatory potency, elucidating its mechanism of action, and establishing its clinical efficacy in conditions such as eczema and psoriasis.[5] This guide revisits these foundational studies to provide a comprehensive technical overview for researchers and professionals in drug development.
Mechanism of Action
This compound valerate's anti-inflammatory effects are mediated through its interaction with glucocorticoid receptors (GR) and the subsequent modulation of gene expression.[2][4]
2.1. Glucocorticoid Receptor Binding and Nuclear Translocation
Upon topical application, this compound valerate penetrates the skin and binds to cytosolic glucocorticoid receptors.[2][4] This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the translocation of the activated this compound-GR complex into the nucleus.[4]
2.2. Genomic Regulation of Inflammatory Mediators
Within the nucleus, the this compound-GR complex interacts with specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction leads to:
-
Transactivation: The upregulation of genes encoding anti-inflammatory proteins. A key example is the increased synthesis of lipocortin-1 (annexin A1).[4]
-
Transrepression: The downregulation of genes encoding pro-inflammatory proteins. This is achieved through the interference with the activity of transcription factors such as NF-κB and AP-1.[4]
2.3. Inhibition of the Arachidonic Acid Cascade
A primary mechanism of this compound's anti-inflammatory action is the inhibition of the arachidonic acid cascade. The induced lipocortin-1 inhibits phospholipase A2, the enzyme responsible for releasing arachidonic acid from cell membranes.[4] This blockade prevents the synthesis of potent pro-inflammatory mediators, including prostaglandins and leukotrienes.[4][6]
2.4. Suppression of Cytokine and Chemokine Production
By inhibiting the activity of pro-inflammatory transcription factors, this compound valerate suppresses the production of a wide range of cytokines and chemokines, including interleukins and tumor necrosis factor-alpha (TNF-α).[2][3] This reduces the recruitment and activation of inflammatory cells at the site of inflammation.
2.5. Vasoconstriction
This compound valerate induces vasoconstriction in the small blood vessels of the upper dermis.[7][8] This action contributes to the reduction of erythema and edema associated with inflammation. The vasoconstrictor effect is a hallmark of potent topical corticosteroids and is often used as a surrogate marker for anti-inflammatory activity in preclinical and clinical studies.
Quantitative Data from Initial Studies
Table 1: Vasoconstriction Assay Results
| Assay | Comparator | Result | Reference |
| Vasoconstriction Test | Fluocortolone | This compound valerate W/O emulsion was 100 times more effective. | [8] |
| Vasoconstriction Test | Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | This compound valerate in a fat base was statistically superior after 10 hours. | [7] |
| Vasoconstriction Test | Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate (cream formulations) | This compound valerate in a W/O emulsion was statistically superior after 8 hours. | [7] |
Table 2: Clinical Efficacy in Psoriasis Plaque Test
| Comparator | Result | Reference |
| Halcinonide, Clobetasol-17-propionate, Desoximetasone | Equipotent | |
| Betamethasone-17,21-dipropionate, Betamethasone-17-valerate, Fluocinonide | Significantly Superior |
Table 3: Clinical Efficacy in Symmetrical Dermatoses
| Study Parameter | This compound Valerate 0.3% | Clobetasol Propionate 0.05% | Result | Reference |
| Marked Improvement or Healing | 81% of patients | 84% of patients | No statistically significant difference | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the initial evaluation of this compound valerate's anti-inflammatory properties. These protocols are presented as a guide for researchers.
4.1. Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating acute inflammation.
-
Animals: Male Wistar rats (150-200g).
-
Materials:
-
This compound valerate and vehicle control (e.g., ointment base).
-
1% (w/v) λ-carrageenan solution in sterile saline.
-
Plethysmometer.
-
-
Procedure:
-
Divide animals into groups (control, vehicle, and this compound valerate treatment groups).
-
One hour prior to carrageenan injection, topically apply a standardized amount of the test substance or vehicle to the plantar surface of the left hind paw.
-
Induce inflammation by injecting 100 µL of 1% carrageenan solution into the sub-plantar region of the left hind paw.
-
Measure the paw volume using a plethysmometer at time 0 (immediately before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
The degree of edema is calculated as the increase in paw volume from baseline.
-
The percentage inhibition of edema is calculated using the formula: (1 - (ΔV_treatment / ΔV_control)) * 100, where ΔV is the change in paw volume.[9]
-
4.2. Vasoconstrictor (Skin Blanching) Assay
This assay assesses the potency of topical corticosteroids by measuring their ability to cause vasoconstriction in the skin.
-
Subjects: Healthy human volunteers with normal skin.
-
Materials:
-
This compound valerate formulations and comparators.
-
Occlusive dressings.
-
Chromameter or calibrated visual scoring scale.
-
-
Procedure:
-
Mark multiple small application sites on the flexor surface of the forearms.
-
Apply a standardized amount of each test formulation to the designated sites.
-
Cover the application sites with occlusive dressings.
-
After a specified duration (e.g., 6-16 hours), remove the dressings and gently clean the skin.
-
Assess the degree of skin blanching at regular intervals using a chromameter (measuring the change in skin color) or a visual scoring scale (e.g., 0 = no blanching to 4 = maximal blanching).
-
The dose-response can be evaluated by varying the application duration to determine the ED50 (the dose duration corresponding to half-maximal response).[10]
-
4.3. In Vitro Inhibition of Prostaglandin Synthesis
This assay measures the ability of a compound to inhibit the production of prostaglandins in a cell-based system.
-
Cell Culture: Human dermal fibroblasts or other suitable cell lines.
-
Materials:
-
This compound valerate.
-
Cell culture medium and supplements.
-
Arachidonic acid.
-
Enzyme-linked immunosorbent assay (ELISA) kit for Prostaglandin E2 (PGE2).
-
-
Procedure:
-
Culture cells to confluence in multi-well plates.
-
Pre-incubate the cells with varying concentrations of this compound valerate for a specified time.
-
Stimulate prostaglandin synthesis by adding arachidonic acid to the culture medium.
-
Incubate for a defined period.
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using an ELISA kit.
-
Calculate the percentage inhibition of PGE2 synthesis for each concentration of this compound valerate and determine the IC50 value.
-
Mandatory Visualizations
5.1. Signaling Pathway of this compound Valerate
Caption: Signaling pathway of this compound valerate's anti-inflammatory action.
5.2. Experimental Workflow for Carrageenan-Induced Paw Edema
References
- 1. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound Valerate used for? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 5. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Efficacy of this compound valerate in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. gmp-compliance.org [gmp-compliance.org]
An In-depth Technical Guide on the Glucocorticoid Receptor Binding Affinity of Diflucortolone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone valerate is a potent topical corticosteroid utilized in the treatment of various inflammatory skin conditions. Its therapeutic efficacy is primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that acts as a ligand-dependent transcription factor. Upon binding, the this compound-GR complex translocates to the nucleus and modulates the expression of target genes, leading to the profound anti-inflammatory and immunosuppressive effects characteristic of this class of drugs. This technical guide provides a detailed overview of the binding affinity of this compound to the glucocorticoid receptor, the experimental methodologies used to determine such affinities, and the associated signaling pathways.
Glucocorticoid Receptor Signaling Pathway
Glucocorticoids, such as this compound, exert their effects by binding to the cytosolic glucocorticoid receptor, which is part of a multiprotein complex in its inactive state. Ligand binding triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Within the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, thereby upregulating the transcription of anti-inflammatory genes. Alternatively, the complex can interact with other transcription factors to repress the expression of pro-inflammatory genes.
Glucocorticoid Receptor Signaling Pathway
Quantitative Data on Glucocorticoid Receptor Binding Affinity
For the purpose of providing context, the following table summarizes the relative binding affinities of several other well-characterized corticosteroids, with dexamethasone typically used as a reference standard (RBA = 100).
| Corticosteroid | Relative Binding Affinity (RBA) vs. Dexamethasone | Reference |
| Dexamethasone | 100 | By definition |
| Fluticasone Propionate | ~1800 | [1] |
| Mometasone Furoate | ~2250 | [1] |
| Budesonide | ~855 | [1] |
| Triamcinolone Acetonide | Data varies | [1] |
Experimental Protocols: Glucocorticoid Receptor Binding Assay
The binding affinity of a ligand for its receptor is commonly determined through in vitro competitive binding assays. These assays measure the ability of an unlabeled test compound (e.g., this compound) to compete with a radiolabeled ligand (e.g., [³H]-dexamethasone) for binding to the glucocorticoid receptor.
Key Methodologies
-
Receptor Source: The glucocorticoid receptors are typically obtained from cytosolic extracts of tissues or cultured cells known to express the receptor, such as human keratinocytes or lung tissue.[1] Recombinant human glucocorticoid receptors are also frequently used.
-
Radioligand: A radiolabeled glucocorticoid with high affinity for the receptor, such as [³H]-dexamethasone or [³H]-hydrocortisone, is used as the tracer.[1]
-
Competitive Binding: A constant concentration of the radioligand and the receptor preparation are incubated with increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: After incubation to allow binding to reach equilibrium, the receptor-bound radioligand must be separated from the free (unbound) radioligand. This is often achieved by methods such as dextran-coated charcoal adsorption or filtration through glass fiber filters.
-
Quantification: The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value can then be used to calculate the inhibition constant (Ki), which reflects the binding affinity of the test compound. The Relative Binding Affinity (RBA) is often calculated by comparing the IC50 of the test compound to that of a reference standard (e.g., dexamethasone).
Workflow of a Competitive Radioligand Binding Assay
Logical Relationship: Potency and Binding Affinity
While direct quantitative binding data for this compound is elusive, its classification as a potent corticosteroid allows for a logical inference of its high binding affinity relative to less potent glucocorticoids. The clinical potency of a topical corticosteroid is a function of several factors, including its intrinsic affinity for the glucocorticoid receptor, as well as its pharmacokinetic properties within the skin (e.g., absorption, metabolism). A high binding affinity is a prerequisite for high potency.
Relationship between Binding Affinity and Clinical Potency
Conclusion
This compound valerate is a potent synthetic glucocorticoid that mediates its anti-inflammatory effects through binding to and activation of the glucocorticoid receptor. While its high clinical potency strongly suggests a high binding affinity for the GR, specific quantitative data to this effect are not available in the peer-reviewed literature. The methodologies for determining such affinities are well-established and rely on competitive binding assays. Further research to quantify the binding affinity of this compound would be valuable for a more complete in-vitro characterization and for facilitating direct comparisons with other corticosteroids in drug development and research settings.
References
Molecular formula and properties of diflucortolone valerate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular and functional characteristics of diflucortolone valerate, a potent topical corticosteroid. The information presented herein is intended to support research, development, and clinical application of this active pharmaceutical ingredient.
Molecular Identity and Physicochemical Properties
This compound valerate (6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate) is a synthetic corticosteroid esterified with valeric acid, enhancing its lipophilicity and penetration into the skin.[1] It is classified as a potent (Class 3) topical corticosteroid.
Table 1: Physicochemical Properties of this compound Valerate
| Property | Value | References |
| Molecular Formula | C27H36F2O5 | [1][2][3] |
| Molar Mass | 478.577 g·mol−1 | [2] |
| Appearance | White to creamy white crystalline powder | [1] |
| Melting Point | Approximately 220 °C (428 °F; 493 K) | [2] |
| Solubility | Practically insoluble in water; Freely soluble in dichloromethane and dioxane; Sparingly soluble in ether; Slightly soluble in methyl alcohol. Soluble in DMSO and dimethylformamide (DMF) at approximately 10 and 30 mg/mL, respectively. | [4] |
| CAS Number | 59198-70-8 | [1][5] |
Mechanism of Action
As a glucocorticoid, this compound valerate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to intracellular glucocorticoid receptors.[6][7][8] This interaction initiates a cascade of genomic and non-genomic effects that modulate the inflammatory response.
Signaling Pathway of this compound Valerate
Caption: Signaling pathway of this compound valerate.
The binding of this compound valerate to the glucocorticoid receptor leads to the dissociation of heat shock proteins and translocation of the activated receptor complex into the nucleus.[6] In the nucleus, the complex binds to glucocorticoid response elements (GREs) on DNA, upregulating the transcription of anti-inflammatory genes, such as lipocortin-1, and downregulating the expression of pro-inflammatory genes, including those for cytokines and chemokines.[6][7][9] Lipocortin-1 inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes, which are potent mediators of inflammation.[6]
Pharmacokinetics and Metabolism
Following topical application, this compound valerate is absorbed percutaneously. The extent of absorption can be influenced by the formulation, the integrity of the epidermal barrier, and the use of occlusive dressings.[8] The valerate ester is rapidly hydrolyzed to this compound, the active metabolite.[10]
Table 2: Pharmacokinetic Parameters of this compound Valerate
| Parameter | Value | Notes | References |
| Metabolism | Rapidly hydrolyzed to this compound. Further metabolized in the liver to 11-keto-diflucortolone and other metabolites. | Intact ester is not identifiable in plasma 5 minutes after injection. | [10] |
| Plasma Half-life | This compound: 4-5 hours; Total ³H-steroids: ~9 hours | Following intravenous injection. | [10] |
| Elimination | Primarily renal, with a urine to feces elimination ratio of approximately 3:1. | 98% and 93% of the dose recovered in urine and feces, respectively, by 7 days post-injection. | [10] |
Clinical Efficacy
This compound valerate is indicated for the treatment of various inflammatory skin conditions, including eczema, psoriasis, and dermatitis.[9] Clinical trials have demonstrated its high efficacy.
Table 3: Summary of Clinical Efficacy Data
| Condition | Comparator | Key Findings | References |
| Eczema, Psoriasis, Dermatitis | Clobetasol propionate 0.05% | No significant difference in overall response. 81% of patients showed marked improvement or healing with this compound valerate 0.3%. | [11] |
| Eczema | Hydrocortisone acetate 1.0% | This compound valerate 0.1% showed a greater reduction in signs and symptoms. "Very good" response in 89.1% of eczema cases. | |
| Psoriasis | Various corticosteroids | 0.3% this compound valerate was equipotent to halcinonide, clobetasol-17-propionate, and desoximetasone, and superior to betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide in the psoriasis plaque test. | |
| Various Dermatoses | Fatty ointment vehicle | "Very good to good" results in 80% of patients with various dermatoses. | [12] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
Objective: To determine the concentration of this compound valerate in pharmaceutical preparations.
Methodology:
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Column: ACE C18 column (150 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of sodium dihydrogen phosphate buffer and methanol (e.g., 27:73, v/v).
-
Flow Rate: 1.5 mL/min.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: The cream formulation is dissolved in a suitable solvent mixture (e.g., methanol:water, 70:30, v/v) to extract the active ingredient.
-
Analysis: The retention time for this compound valerate is determined and compared to a standard curve for quantification.
Experimental Workflow: HPLC Analysis
Caption: Workflow for the quantification of this compound valerate using HPLC.
In-Vitro Release Testing (IVRT) using Franz Diffusion Cells
Objective: To evaluate the release rate of this compound valerate from a semi-solid formulation.
Methodology:
-
Apparatus: Vertical Franz diffusion cells.
-
Membrane: A synthetic, inert membrane (e.g., cellulose acetate) is placed between the donor and receptor chambers.
-
Receptor Medium: A solution in which this compound valerate is soluble and that maintains sink conditions (e.g., phosphate buffer with a surfactant). The receptor medium is maintained at a constant temperature (typically 32°C) and stirred continuously.
-
Dosing: A precise amount of the this compound valerate formulation is applied to the membrane in the donor chamber.
-
Sampling: At predetermined time points, aliquots of the receptor medium are withdrawn and replaced with fresh medium.
-
Analysis: The concentration of this compound valerate in the collected samples is determined by a validated analytical method, such as HPLC.
-
Data Analysis: The cumulative amount of drug released per unit area is plotted against the square root of time to determine the release rate.
Vasoconstriction Assay (Skin Blanching)
Objective: To assess the potency of topical this compound valerate formulations.
Methodology:
-
Subjects: Healthy human volunteers with no skin diseases on the test area (typically the forearms).
-
Application: A standardized amount of the this compound valerate formulation is applied to a defined area of the skin. The application site may be occluded.
-
Assessment: The degree of skin blanching (vasoconstriction) is measured at specified time points after application.
-
Measurement: A chromameter is used to objectively measure the change in skin color (a* value, representing redness). Visual scoring by trained assessors can also be used.
-
Data Analysis: The change in color measurement from baseline is calculated to quantify the blanching response.
Logical Relationship: Vasoconstriction Assay
Caption: Logical flow of the vasoconstriction assay.
Safety and Tolerability
When used as directed, topical this compound valerate is generally well-tolerated. However, as a potent corticosteroid, prolonged or excessive use can lead to local and systemic side effects.
Local Side Effects:
-
Skin atrophy (thinning)
-
Striae (stretch marks)
-
Telangiectasia (spider veins)
-
Perioral dermatitis
-
Acneiform eruptions
-
Contact dermatitis[9]
Systemic Side Effects: Systemic absorption is minimal with appropriate use but can be increased with the use of occlusive dressings, application to large surface areas, or on broken skin.[9] Potential systemic effects include:
-
Hypothalamic-pituitary-adrenal (HPA) axis suppression
-
Cushing's syndrome
-
Hyperglycemia[9]
Conclusion
This compound valerate is a highly effective potent topical corticosteroid with a well-characterized mechanism of action and physicochemical properties. Its clinical efficacy in treating a range of inflammatory dermatoses is well-established. This technical guide provides foundational data and methodologies to support further research, formulation development, and clinical evaluation of this compound valerate. Adherence to established experimental protocols is crucial for generating reliable and reproducible data. Careful consideration of the safety profile is essential for its appropriate clinical use.
References
- 1. bmjopen.bmj.com [bmjopen.bmj.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. remedypublications.com [remedypublications.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. tandfonline.com [tandfonline.com]
- 8. asianjpr.com [asianjpr.com]
- 9. researchgate.net [researchgate.net]
- 10. semanticscholar.org [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. In vitro release testing method development for ophthalmic ointments - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis and Advancement of Diflucortolone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone valerate, a potent topical corticosteroid, has been a significant therapeutic agent in dermatology for decades. Its development marked a notable advancement in the management of a wide array of inflammatory and allergic skin conditions. This technical guide provides an in-depth exploration of the discovery, development, and mechanistic understanding of this compound, tailored for professionals in pharmaceutical research and development.
Discovery and Development Timeline
Chemical and Physical Properties
This compound valerate is a synthetic, fluorinated corticosteroid. The esterification with valeric acid enhances its lipophilicity, which is believed to contribute to its potency and percutaneous absorption.[5]
Table 1: Chemical and Physical Properties of this compound Valerate
| Property | Value |
| Chemical Name | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate |
| Molecular Formula | C27H36F2O5 |
| Molecular Weight | 478.57 g/mol |
| CAS Number | 59198-70-8 |
| Appearance | White to creamy white crystalline powder |
| Solubility | Practically insoluble in water; freely soluble in dichloromethane and dioxan; sparingly soluble in ether; slightly soluble in methyl alcohol.[2] |
| Melting Point | 200-205 °C |
Preclinical Pharmacology
The anti-inflammatory potency of this compound valerate was established through various preclinical models. These studies were crucial in characterizing its activity profile and comparing it to other existing corticosteroids.
Anti-inflammatory and Vasoconstrictive Activity
In animal models, this compound valerate demonstrated potent anti-inflammatory effects. In the rat adjuvant-paw-edema test, its anti-inflammatory effect was approximately 30 times greater than that of fluocortolone and about three times that of dexamethasone when administered subcutaneously.[6] Topically, in a rat ear inflammation model, its effect was comparable to fluocinolone acetonide and betamethasone-17-valerate.[6]
A key indicator of a topical corticosteroid's potency is its ability to induce vasoconstriction in human skin, often referred to as the McKenzie-Stoughton vasoconstrictor assay. In this assay, a 0.001% water/oil emulsion of this compound valerate was found to be as effective as a 0.1% fluocortolone preparation, indicating a significantly higher potency.[6]
Table 2: Comparative Preclinical Potency of this compound Valerate
| Preclinical Model | Comparator | Relative Potency of this compound Valerate |
| Rat Adjuvant-Paw-Edema (s.c.) | Fluocortolone | ~30x greater |
| Rat Adjuvant-Paw-Edema (s.c.) | Dexamethasone | ~3x greater |
| Rat Ear Inflammation (topical) | Fluocinolone Acetonide | Equipotent |
| Rat Ear Inflammation (topical) | Betamethasone-17-Valerate | Equipotent |
| Ring-Granuloma Test | Fluocortolone | ~10x greater |
Mechanism of Action: Glucocorticoid Receptor Signaling
Like other corticosteroids, this compound valerate exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects through its interaction with the glucocorticoid receptor (GR).[1]
Signaling Pathway
The mechanism involves a series of molecular events:
-
Cellular Entry and Receptor Binding: Being lipophilic, this compound valerate diffuses across the cell membrane of skin cells. In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a complex with heat shock proteins (HSPs).
-
Conformational Change and Nuclear Translocation: Upon binding, the GR undergoes a conformational change, dissociating from the HSPs. The activated ligand-receptor complex then translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either upregulate the transcription of anti-inflammatory genes (e.g., lipocortin-1, which inhibits phospholipase A2 and thereby the production of prostaglandins and leukotrienes) or downregulate the expression of pro-inflammatory genes (e.g., cytokines, chemokines).
Experimental Protocols
McKenzie-Stoughton Vasoconstrictor Assay
This assay is a standard method for assessing the potency of topical corticosteroids.
-
Objective: To evaluate the vasoconstrictive effect of a topical corticosteroid on human skin.
-
Methodology:
-
Healthy volunteers with normal skin on their forearms are selected.
-
Small areas on the volar aspect of the forearms are marked.
-
A standardized amount of the test corticosteroid formulation and a control vehicle are applied to the marked areas.
-
The sites are often occluded with a plastic film to enhance penetration.
-
After a specified duration (e.g., 6-18 hours), the occlusion is removed, and the sites are cleaned.
-
The degree of vasoconstriction (blanching) is visually assessed at various time points by trained observers using a graded scale (e.g., 0 = no blanching, 4 = maximal blanching).[7][8][9][10][11]
-
-
Experimental Workflow:
Scholtz-Dumas Psoriasis Plaque Assay
This bioassay is used to evaluate the efficacy of topical corticosteroids directly on psoriatic lesions.
-
Objective: To assess the anti-psoriatic activity of a topical corticosteroid.
-
Methodology:
-
Patients with stable plaque psoriasis are enrolled.
-
Small, well-defined plaques are selected for the study.
-
Multiple small areas are marked within the plaques.
-
Different test formulations, a positive control, and a vehicle are applied to these areas.
-
The applications are repeated over a set period (e.g., daily for 14-21 days).
-
The improvement in the psoriatic plaques is evaluated based on the reduction of erythema, scaling, and induration, often using a scoring system.[12][13][14][15][16]
-
-
Scoring: A common approach is a 4-point scale for each parameter (erythema, induration, scaling), where 0 = clear, 1 = mild, 2 = moderate, and 3 = severe. The total score for each treated area is calculated and compared.
Carrageenan-Induced Paw Edema in Rats
This is a classic animal model for evaluating the anti-inflammatory activity of a compound.
-
Objective: To quantify the acute anti-inflammatory effect of a test substance.
-
Methodology:
-
A group of rats is administered the test compound (e.g., this compound valerate) either systemically or topically.
-
A control group receives the vehicle.
-
After a predetermined time, a sub-plantar injection of carrageenan solution (e.g., 1%) is administered into the hind paw of each rat to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.
-
The percentage of edema inhibition by the test compound is calculated by comparing the increase in paw volume in the treated group to the control group.[17][18][19][20][21]
-
Clinical Efficacy
This compound valerate has been extensively studied in clinical trials for various corticosteroid-responsive dermatoses, including eczema and psoriasis.
Table 3: Summary of Key Clinical Trial Data for this compound Valerate
| Indication | Comparator | Number of Patients | Key Efficacy Results | Reference |
| Corticosteroid-responsive dermatoses | - | 6,285 | Highly effective and well-tolerated in various formulations (cream, ointment, fatty ointment). | [4] |
| Very dry dermatoses (atopic eczema, neurodermatitis) | - | 65 | Excellent results observed. | [22] |
| Psoriasis | Halcinonide, Clobetasol-17-propionate, Desoximetasone | 35 | Equipotent. | [12] |
| Psoriasis | Betamethasone-17,21-dipropionate, Betamethasone-17-valerate, Fluocinonide | 35 | Significantly superior. | [12] |
| Symmetrical dermatoses (Eczema, Psoriasis) | Clobetasol propionate 0.05% | 354 | Equal clinical efficacy overall. 81% marked improvement/healing with this compound valerate 0.3% vs. 84% with clobetasol propionate. | [23] |
| Various dermatoses | Fluocinolone acetonide | 60 | 89% good results with this compound valerate vs. 63.5% with fluocinolone acetonide. | [24] |
Formulations and Potency
This compound valerate is available in different formulations (cream, ointment, and fatty ointment) and concentrations, typically 0.1% and 0.3%.[2][3] The choice of formulation allows for tailored therapy based on the skin condition; creams are suitable for weeping lesions, while ointments and fatty ointments are preferred for dry, scaly conditions.[4] In the UK and New Zealand classification systems, this compound valerate 0.1% is classified as a "potent" (Class II/III) topical corticosteroid, while the 0.3% formulation is considered "very potent" (Class I).[3][25][26]
Conclusion
The discovery and development of this compound valerate by Schering AG provided a potent therapeutic option for a range of inflammatory skin diseases. Its efficacy, established through rigorous preclinical and clinical evaluations, is rooted in its potent interaction with the glucocorticoid receptor signaling pathway. The use of standardized assays, such as the vasoconstrictor and psoriasis plaque assays, was instrumental in characterizing its high potency. For drug development professionals, the history of this compound valerate serves as a case study in the successful development of a topical corticosteroid, highlighting the importance of formulation, preclinical modeling, and extensive clinical validation.
References
- 1. What is this compound Valerate used for? [synapse.patsnap.com]
- 2. This compound valerate - Wikipedia [en.wikipedia.org]
- 3. Potency of Topical Corticosteroids - UK | KnowledgeDose [knowledgedose.com]
- 4. [Results of a multi-center, international clinical trial of difluocortolone valerate (Nerisona)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WO2021080527A1 - Topical pharmaceutical compositions containing difluocortolone and isoconazole - Google Patents [patents.google.com]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. remedypublications.com [remedypublications.com]
- 8. The vasoconstrictor assay in bioequivalence testing: practical concerns and recent developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. biopharmaservices.com [biopharmaservices.com]
- 11. Precise evaluation of topically applied corticosteroid potency. Modification of the Stoughton-McKenzie assay. | Semantic Scholar [semanticscholar.org]
- 12. [Comparative study on the efficacy of this compound valerate in the psoriasis plaque test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. What are the best outcome measures for assessing plaque psoriasis severity? A systematic review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scoring and monitoring the severity of psoriasis. What is the preferred method? What is the ideal method? Is PASI passé? facts and controversies. | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. inotiv.com [inotiv.com]
- 20. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 21. brieflands.com [brieflands.com]
- 22. [Difluocortolone valerate: a new corticoid for topical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. [Topical treatment of dermatoses with difluocortolone valerate fatty ointment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. dermauk.co.uk [dermauk.co.uk]
- 26. psoriasis.org [psoriasis.org]
Diflucortolone Valerate: A Technical Guide to its Effects on Pro-inflammatory Cytokine Expression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone valerate (DFV) is a potent, class III topical glucocorticoid utilized in the management of various inflammatory skin conditions.[1] Its therapeutic efficacy is fundamentally linked to its ability to modulate the immune response, primarily by suppressing the expression and release of pro-inflammatory mediators.[2][3] This technical guide provides an in-depth analysis of the molecular mechanisms underlying DFV's anti-inflammatory effects, with a specific focus on its impact on pro-inflammatory cytokine expression. This document details the canonical glucocorticoid receptor signaling pathway, summarizes the quantitative effects on key cytokines, outlines relevant experimental protocols for in-vitro assessment, and provides visual representations of the critical pathways and workflows involved. While specific quantitative data for this compound valerate is limited in publicly available literature, this guide leverages data from other potent glucocorticoids to provide a representative understanding of its activity.
Core Mechanism of Action: Glucocorticoid Receptor Signaling
As a potent glucocorticoid, this compound valerate exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors (GR).[2][3] This binding event initiates a conformational change in the receptor, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[2] Inside the nucleus, the activated GR complex modulates gene expression through two primary mechanisms: transactivation and transrepression.
The suppression of pro-inflammatory cytokine genes is predominantly achieved through transrepression . In this process, the GR complex directly or indirectly interacts with and inhibits the activity of key pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[4] By preventing NF-κB and AP-1 from binding to their respective DNA response elements in the promoter regions of target genes, this compound valerate effectively downregulates the transcription of a cascade of inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).[3][4]
Quantitative Effects on Pro-inflammatory Cytokine Expression
Direct and specific quantitative data for this compound valerate's inhibitory concentration (IC₅₀) on cytokine production are not extensively reported in peer-reviewed literature. However, as a high-potency corticosteroid, its performance is expected to be comparable to other well-studied compounds in its class. The following tables summarize representative data from other potent glucocorticoids to illustrate the expected level of efficacy in suppressing key pro-inflammatory cytokines.
Disclaimer: The data presented below is for potent corticosteroids and serves as a proxy to represent the expected activity of this compound valerate. These values are not directly from studies on this compound valerate unless otherwise specified.
Table 1: In-Vitro Inhibition of TNF-α, IL-1β, and IL-6
| Cytokine | Model System | Glucocorticoid (Proxy) | IC₅₀ (nM) | Reference / Note |
|---|---|---|---|---|
| TNF-α | LPS-stimulated rat keratocytes | Fluorocortolone ("Flu") | - | Significantly decreased level to 194.96 pg/ml[5] |
| TNF-α | LPS-stimulated murine cells | Mometasone Furoate | 0.25 | Representative data for a potent corticosteroid. |
| IL-1β | LPS-stimulated human lung tissue | Dexamethasone | ~100 | >50% inhibition at 0.1-1 µM concentrations.[6] |
| IL-1 | LPS-stimulated mouse macrophages | Mometasone Furoate | 0.05 | Representative data for a potent corticosteroid. |
| IL-6 | LPS-stimulated murine cells | Mometasone Furoate | 0.15 | Representative data for a potent corticosteroid. |
| IL-6 | LPS-stimulated rat keratocytes | Fluorocortolone ("Flu") | - | Significantly decreased level vs. LPS control[5] |
Table 2: In-Vitro Inhibition of Other Pro-inflammatory Mediators
| Cytokine/Mediator | Model System | Glucocorticoid (Proxy) | Effect | Reference / Note |
|---|---|---|---|---|
| IL-8 | TNF-α stimulated HUVEC | Dexamethasone / Budesonide | Dose-dependent inhibition | Representative data.[7] |
| IL-8 | LPS-stimulated skin explants | Dexamethasone | Attenuated secretion | Representative data.[8] |
| Multiple Cytokines | Triggered human PBMCs | General Glucocorticoids | Strong diminution of IL-1β, TNF-α, IL-2, IL-4, IL-5, IL-6, IL-8, etc. | General effect of corticosteroids.[4] |
Experimental Protocols for In-Vitro Assessment
The following protocols outline standard methodologies used to assess the anti-inflammatory effects of compounds like this compound valerate on cytokine expression in vitro.
Cell Culture and Inflammatory Stimulation
A typical experimental workflow involves stimulating immune cells or keratinocytes with an inflammatory agent and then treating them with the test compound.
-
Cell Lines: Human keratinocytes (e.g., HaCaT), human peripheral blood mononuclear cells (PBMCs), or macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Stimulation: To induce a pro-inflammatory state, cells are typically stimulated with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) or a pro-inflammatory cytokine like TNF-α (e.g., 10 ng/mL).[9]
-
Treatment: Cells are pre-treated with various concentrations of this compound valerate (or a vehicle control, e.g., DMSO) for a period (e.g., 1-2 hours) before the addition of the inflammatory stimulus.
Cytokine Protein Quantification (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is the gold standard for quantifying the concentration of secreted cytokines in the cell culture supernatant.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific to the target cytokine (e.g., anti-human TNF-α).
-
Sample Incubation: After washing, the collected cell culture supernatants and standard dilutions of the recombinant cytokine are added to the wells and incubated.
-
Detection: A biotinylated detection antibody, also specific to the target cytokine, is added, followed by an enzyme-linked conjugate (e.g., Streptavidin-HRP).
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added, which develops color in proportion to the amount of bound enzyme.
-
Measurement: The reaction is stopped, and the absorbance is read using a microplate reader at a specific wavelength (e.g., 450 nm). The concentration in samples is determined by comparison to the standard curve.
Cytokine mRNA Expression (RT-qPCR)
Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the levels of cytokine gene expression within the cells.
-
RNA Extraction: Total RNA is isolated from the cell lysates using a suitable kit (e.g., Trizol or column-based methods).
-
Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template in a PCR reaction with primers specific for the target cytokine gene (e.g., TNF, IL6) and a reference (housekeeping) gene (e.g., GAPDH, ACTB). The reaction includes a fluorescent dye (e.g., SYBR Green) that intercalates with double-stranded DNA.
-
Data Analysis: The amplification of fluorescence is monitored in real-time. The relative expression of the target gene is calculated using the ΔΔCt method, normalizing to the expression of the reference gene in treated versus control samples.
Conclusion
This compound valerate is a high-potency glucocorticoid that effectively suppresses inflammation by inhibiting the expression of key pro-inflammatory cytokines. Its mechanism of action is centered on the activation of the glucocorticoid receptor and the subsequent transrepression of critical transcription factors like NF-κB and AP-1. While specific quantitative inhibition data for this compound valerate itself is sparse, its classification and known efficacy suggest a potent inhibitory profile against TNF-α, IL-1β, IL-6, and other mediators, comparable to that of other well-characterized potent corticosteroids. The standardized in-vitro protocols provided herein offer a robust framework for further elucidating its precise inhibitory concentrations and confirming its role as a powerful modulator of the cutaneous inflammatory response.
References
- 1. droracle.ai [droracle.ai]
- 2. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 3. What is this compound Valerate used for? [synapse.patsnap.com]
- 4. Cytokine modulation by glucocorticoids: mechanisms and actions in cellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Corticosteroids effects on LPS-induced rat inflammatory keratocyte cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interleukin 1 production by human lung tissue. II. Inhibition by anti-inflammatory steroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Corticosteroids and interferons inhibit cytokine-induced production of IL-8 by human endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Experimental study on the effect of luteolin on the proliferation, apoptosis and expression of inflammation-related mediators in lipopolysaccharide-induced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Diflucortolone Valerate as a Topical Glucocorticoid in Dermatology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diflucortolone valerate is a potent topical glucocorticoid that has been a mainstay in dermatological therapy for several decades. Its efficacy in managing a wide array of inflammatory and allergic skin conditions is well-established. This technical guide provides a comprehensive overview of this compound valerate, focusing on its core pharmacological principles, clinical efficacy, and the experimental methodologies used for its evaluation. The document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacokinetics, and clinical applications, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Introduction
This compound valerate is a synthetic, fluorinated corticosteroid classified as a high-potency (Class II) topical agent.[1] It is indicated for the treatment of various corticosteroid-responsive dermatoses, including psoriasis, atopic dermatitis (eczema), and other inflammatory skin diseases.[2][3] Its therapeutic effect is primarily attributed to its anti-inflammatory, immunosuppressive, antipruritic, and vasoconstrictive properties.[2] This guide delves into the technical aspects of this compound valerate, providing a granular look at the scientific data that underpins its clinical use.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | 6α,9-difluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-valerate |
| Molecular Formula | C₂₇H₃₆F₂O₅ |
| Molecular Weight | 478.57 g/mol |
| CAS Number | 59198-70-8 |
Mechanism of Action
The anti-inflammatory activity of this compound valerate is mediated through its interaction with intracellular glucocorticoid receptors (GR).[2][4]
Glucocorticoid Receptor Signaling Pathway
Upon topical application, this compound valerate penetrates the skin and binds to cytosolic GRs. This binding event triggers a conformational change in the receptor, leading to its dissociation from a complex of heat shock proteins. The activated glucocorticoid-receptor complex then translocates into the nucleus.[4]
Inside the nucleus, the complex can modulate gene expression through two primary mechanisms:
-
Transactivation: The glucocorticoid-receptor complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of genes encoding anti-inflammatory proteins such as lipocortin-1 (annexin A1).
-
Transrepression: The complex can also interfere with the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), without directly binding to DNA. This leads to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[4]
Key Molecular Effects
-
Inhibition of Phospholipase A2: By inducing the synthesis of lipocortin-1, this compound valerate indirectly inhibits phospholipase A2 (PLA2).[4] PLA2 is a key enzyme responsible for the release of arachidonic acid from cell membranes, which is a precursor for the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[5][6][7][8]
-
Suppression of Pro-inflammatory Cytokines: this compound valerate effectively suppresses the production of various pro-inflammatory cytokines, including interleukins (IL-1, IL-6) and tumor necrosis factor-alpha (TNF-α).[2]
-
Inhibition of Inflammatory Cell Migration: It reduces the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation by downregulating the expression of adhesion molecules.[4]
Pharmacokinetics and Pharmacodynamics
Pharmacokinetics
The percutaneous absorption of this compound valerate is influenced by several factors, including the integrity of the epidermal barrier, the vehicle formulation, and the use of occlusive dressings. Systemic absorption is generally low but can be increased with prolonged use over large surface areas.
Pharmacodynamics: Potency Assessment
The potency of topical corticosteroids is most commonly assessed using the vasoconstrictor assay. This assay measures the degree of skin blanching (vasoconstriction) induced by the topical application of the steroid.
Table 1: Comparative Potency of this compound Valerate in Vasoconstrictor Assays
| Comparator | Formulation | Outcome |
| Fluocortolone | W/O Emulsion | This compound valerate was 100 times more effective.[9] |
| Betamethasone-17,21-dipropionate | Cream | Betamethasone-17,21-dipropionate cream was superior to this compound valerate cream.[9] |
| Fluocinonide, Clobetasol-17-propionate, Hydrocortisone-17-butyrate | Fat Base | This compound valerate showed statistically significant superiority.[10] |
| Fluocinonide, Clobetasol-17-propionate, Betamethasone-17,21-dipropionate | W/O Emulsion | This compound valerate was statistically better.[10] |
Clinical Efficacy
This compound valerate has demonstrated high efficacy in numerous clinical trials for a range of dermatological conditions.
Table 2: Summary of Clinical Efficacy Data for this compound Valerate
| Condition | Comparator | Key Findings |
| Symmetrical Dermatoses | Clobetasol propionate 0.05% ointment | No statistically significant difference in overall response. 81% of patients showed marked improvement or healing with this compound valerate 0.3%, versus 84% with clobetasol propionate.[11] |
| Various Dermatoses | Fluocinolone acetonide ointment | 89% of cases treated with this compound valerate fatty ointment had good results, compared to 63.5% with fluocinolone acetonide.[11] |
| Eczema | Hydrocortisone acetate 1.0% ointment | Reduction in pre-treatment signs and symptoms was greater for this compound valerate 0.1%. In eczema, 89.1% of cases had a "very good" response.[12] |
| Psoriasis and Chronic Dermatitis | Hydrocortisone acetate 1.0% ointment | In psoriasis and chronic dermatitis, 33.3% of cases had a "very good" response and 66.6% had a "good" response with this compound valerate 0.1%.[12] |
| Very Dry Dermatoses | N/A | In a study of 65 patients, results were "very positive," particularly in atopic eczema and neurodermatitis.[3] |
Safety Profile
The most common side effects associated with topical this compound valerate are localized skin reactions, particularly with prolonged use. These include:
-
Striae (stretch marks)
-
Telangiectasia (spider veins)
-
Perioral dermatitis
-
Acneiform eruptions
Systemic side effects are rare but can occur with extensive and prolonged use, especially under occlusion. These may include suppression of the hypothalamic-pituitary-adrenal (HPA) axis.[17]
Experimental Protocols
In Vitro Assays
This assay evaluates the ability of a corticosteroid to inhibit the production of pro-inflammatory cytokines by immune cells.
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound valerate for a specified period (e.g., 1-2 hours).
-
Stimulation: Add LPS to the cell cultures to induce an inflammatory response and cytokine production.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) of this compound valerate for each cytokine.
This assay measures the ability of a corticosteroid to inhibit the activation of the pro-inflammatory transcription factor NF-κB.
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and transfect with a reporter plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment: Pre-treat the cells with various concentrations of this compound valerate.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB signaling pathway.
-
Incubation: Incubate the cells to allow for reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity, which corresponds to the level of NF-κB activation.
-
Data Analysis: Determine the IC50 of this compound valerate for the inhibition of NF-κB activation.[18][19][20]
In Vivo Models
This is the standard in vivo method for assessing the potency of topical corticosteroids in humans.
-
Subject Selection: Select healthy volunteers with normal skin.
-
Application: Apply a small, standardized amount of the this compound valerate formulation and comparator corticosteroids to designated sites on the forearm.
-
Occlusion: The application sites are typically covered with an occlusive dressing for a specified period.
-
Assessment: After a set duration, the dressings are removed, and the degree of skin blanching (vasoconstriction) is assessed visually or using a chromameter at various time points.
-
Scoring: The blanching response is scored on a standardized scale.
-
Data Analysis: The potency of this compound valerate is determined by comparing its vasoconstrictor score to that of other corticosteroids.
Various animal models are used to evaluate the anti-inflammatory efficacy of topical corticosteroids before human trials.
-
Croton Oil-Induced Ear Edema: Croton oil is a potent inflammatory agent that induces edema when applied to the ear of a mouse or rat. The reduction in ear swelling following treatment with this compound valerate is a measure of its anti-inflammatory activity.
-
Arachidonic Acid-Induced Ear Edema: Similar to the croton oil model, arachidonic acid is applied to induce inflammation, and the anti-inflammatory effect of the test compound is assessed by measuring the reduction in ear edema.
-
Oxazolone-Induced Contact Hypersensitivity: This model mimics allergic contact dermatitis. Animals are sensitized and then challenged with oxazolone to induce an inflammatory skin reaction. The efficacy of this compound valerate is determined by its ability to reduce the inflammatory response (e.g., ear swelling, cellular infiltration).
Analytical Methods
High-performance liquid chromatography (HPLC) is a standard method for the quantification of this compound valerate in pharmaceutical formulations.
Table 3: Example of HPLC Method Parameters for this compound Valerate Analysis
| Parameter | Condition |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (95:5, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 247.8 nm |
| Linear Range | 4.00 - 48.0 µg/mL |
Conclusion
This compound valerate is a highly effective potent topical corticosteroid with a well-characterized mechanism of action and a substantial body of clinical evidence supporting its use in a variety of inflammatory dermatoses. For researchers and drug development professionals, a thorough understanding of its pharmacological properties, potency relative to other corticosteroids, and the methodologies used for its evaluation is crucial for the development of new and improved dermatological therapies. The data and protocols presented in this guide offer a detailed technical foundation for further research and development in the field of topical glucocorticoids.
References
- 1. droracle.ai [droracle.ai]
- 2. What is this compound Valerate used for? [synapse.patsnap.com]
- 3. [Difluocortolone valerate: a new corticoid for topical use] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Glucocorticoids inhibit prostaglandin synthesis not only at the level of phospholipase A2 but also at the level of cyclo-oxygenase/PGE isomerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. researchgate.net [researchgate.net]
- 9. [Efficacy of this compound valerate in the vasoconstriction tests] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Randomized Double Blind Study of Ointment Containing this compound Valerate and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Corticosteroid skin atrophogenicity: assessment methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evaluation of the atrophogenic potential of different glucocorticoids using optical coherence tomography, 20-MHz ultrasound and profilometry; a double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. scilit.com [scilit.com]
- 18. Effects of Representative Glucocorticoids on TNFα– and CD40L–Induced NF-κB Activation in Sensor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
Physicochemical Properties of Diflucortolone Valerate: An In-depth Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone valerate (6α,9-difluoro-11β-hydroxy-16α-methyl-3,20-dioxopregna-1,4-dien-21-yl pentanoate) is a potent topical corticosteroid widely utilized in dermatological formulations for its anti-inflammatory, anti-pruritic, and vasoconstrictive properties. The efficacy and safety of a topical drug product are critically dependent on the physicochemical characteristics of the active pharmaceutical ingredient (API). A thorough understanding of these properties is paramount for the rational design and development of stable, effective, and high-quality pharmaceutical formulations. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound valerate relevant to formulation development, including solubility, melting point, partition coefficient, polymorphism, and stability. Detailed experimental protocols and visual representations of key processes are included to support researchers and formulation scientists in their development endeavors.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound valerate is presented below. These parameters are fundamental to predicting the behavior of the drug substance during formulation, manufacturing, and storage, as well as its therapeutic performance.
Table 1: General Physicochemical Properties of this compound Valerate
| Property | Value | Reference |
| Appearance | White to creamy white crystalline powder | [1] |
| Molecular Formula | C₂₇H₃₆F₂O₅ | [2] |
| Molecular Weight | 478.57 g/mol | [2] |
Table 2: Solubility Profile of this compound Valerate
| Solvent | Solubility | Reference |
| Water | Practically insoluble | [1] |
| Dichloromethane | Freely soluble | [1] |
| Dioxane | Freely soluble | [1] |
| Ether | Sparingly soluble | [1] |
| Methyl Alcohol | Slightly soluble | [1] |
| Dimethyl Sulfoxide (DMSO) | 95 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [4] |
| 1:3 DMF:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
Table 3: Thermal and Lipophilicity Characteristics of this compound Valerate
| Property | Value | Reference |
| Melting Point | 203.2 °C | [1] |
| Partition Coefficient (XLogP3) | 4.2 | [5] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of the physicochemical properties of an API. This section outlines key experimental protocols relevant to this compound valerate.
Determination of Melting Point (Capillary Method)
The melting point is a critical indicator of purity. The capillary method is a standard pharmacopeial technique.
Methodology:
-
Sample Preparation: A small quantity of finely powdered and dried this compound valerate is introduced into a capillary tube, which is sealed at one end. The powder is compacted by tapping the tube.
-
Apparatus: A calibrated melting point apparatus is used.
-
Procedure: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a controlled rate, typically 1 °C/min, especially when approaching the expected melting point.
-
Determination: The temperature at which the substance is observed to melt completely is recorded as the melting point.
Determination of Octanol-Water Partition Coefficient (Shake-Flask Method)
The octanol-water partition coefficient (Log P) is a measure of a drug's lipophilicity and is crucial for predicting its skin penetration. The shake-flask method is the traditional and most reliable technique for its determination.[3][6]
Methodology:
-
Preparation of Phases: n-Octanol and water (or a suitable buffer, typically pH 7.4) are mutually saturated by shaking them together for 24 hours, followed by separation of the two phases.
-
Sample Preparation: A known concentration of this compound valerate is dissolved in one of the phases (typically the one in which it is more soluble).
-
Partitioning: A measured volume of the drug solution is mixed with a known volume of the other phase in a flask. The flask is then agitated (shaken) at a constant temperature until equilibrium is reached (e.g., for 24 hours).
-
Phase Separation: The mixture is allowed to stand until the two phases are clearly separated. Centrifugation can be used to facilitate separation.
-
Quantification: The concentration of this compound valerate in each phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol phase to its concentration in the aqueous phase. Log P is the logarithm of this value.
Investigation of Polymorphism
Polymorphism, the ability of a substance to exist in more than one crystalline form, can significantly impact a drug's solubility, dissolution rate, and stability.[7][8] The investigation of polymorphism is a critical step in pre-formulation studies. While specific polymorphic forms of this compound valerate are not extensively reported in publicly available literature, the following are standard techniques for their screening and characterization.
Methodology:
-
X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and characterizing different polymorphic forms.[9][10] Each crystalline form produces a unique diffraction pattern.
-
Sample Preparation: A small amount of the powdered sample is placed on a sample holder.
-
Data Acquisition: The sample is irradiated with monochromatic X-rays, and the diffraction pattern is recorded over a range of 2θ angles.
-
Analysis: The resulting diffractogram, a plot of diffraction intensity versus 2θ, serves as a fingerprint for the crystalline form.
-
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[11][12] It is used to detect phase transitions, such as melting and solid-solid transitions between polymorphs.
-
Sample Preparation: A small, accurately weighed amount of the sample is sealed in an aluminum pan.
-
Thermal Analysis: The sample and a reference pan are heated or cooled at a controlled rate.
-
Data Analysis: The DSC thermogram shows endothermic or exothermic peaks corresponding to thermal events. The melting point and enthalpy of fusion can be determined, which are characteristic of a specific polymorphic form.
-
Stability-Indicating HPLC Method for Forced Degradation Studies
Stability testing is crucial to ensure the quality, safety, and efficacy of a drug product throughout its shelf life. Forced degradation studies are performed to identify potential degradation products and to develop a stability-indicating analytical method.[2][13][14]
Methodology: A stability-indicating HPLC method for the simultaneous determination of this compound valerate and isoconazole nitrate in a cream formulation has been reported and can be adapted.[2]
-
Chromatographic Conditions:
-
Column: ACE C18 (150 x 4.6 mm, 5 µm)
-
Mobile Phase: Sodium dihydrogen phosphate buffer: methanol (27:73, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection: UV at 240 nm
-
Column Temperature: 40°C
-
-
Forced Degradation Conditions:
-
Acid Hydrolysis: 1 N HCl at 80°C for 24 hours.
-
Alkaline Hydrolysis: 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: 30% H₂O₂ at 80°C for 48 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photodegradation: Exposure to UV light (254 nm) for 48 hours.
-
Visualizations
Glucocorticoid Receptor Signaling Pathway
This compound valerate, as a glucocorticoid, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR). The following diagram illustrates the classical genomic signaling pathway.
References
- 1. [this compound-21-valerate Reference Standard (Control 871) of National Institute of Hygienic Sciences] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. enamine.net [enamine.net]
- 7. resources.rigaku.com [resources.rigaku.com]
- 8. h-and-m-analytical.com [h-and-m-analytical.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. rigaku.com [rigaku.com]
- 11. An improved thermoanalytical approach to quantifying trace levels of polymorphic impurity in drug powders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tainstruments.com [tainstruments.com]
- 13. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 14. biopharminternational.com [biopharminternational.com]
Methodological & Application
Application Notes and Protocols for In Vitro Efficacy Testing of Diflucortolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro assays to assess the efficacy of Diflucortolone, a potent topical corticosteroid. The following protocols are designed to deliver robust and reproducible data for researchers in dermatology, pharmacology, and drug development.
Introduction to this compound
This compound is a synthetic glucocorticoid with powerful anti-inflammatory, anti-proliferative, and immunosuppressive properties.[1] Its primary mechanism of action involves binding to the intracellular glucocorticoid receptor (GR), which then modulates the transcription of target genes to reduce the inflammatory response.[2][3] These in vitro assays are crucial for characterizing the potency and efficacy of new formulations containing this compound and for elucidating its molecular mechanisms.
Key In Vitro Efficacy Assays
A panel of in vitro assays is recommended to comprehensively evaluate the efficacy of this compound. These assays target different aspects of its mechanism of action, from receptor binding to downstream cellular effects.
Summary of Quantitative Efficacy Data for this compound
| Assay Type | Key Parameters | Typical Values for Potent Glucocorticoids |
| Glucocorticoid Receptor Binding Assay | Relative Binding Affinity (RBA), IC50 | High RBA, Low nanomolar IC50 |
| Reporter Gene Assay | EC50 for GR activation | Low nanomolar to sub-nanomolar EC50 |
| Cytokine Release Assay (e.g., IL-6, IL-8) | IC50 for cytokine inhibition | Low nanomolar IC50 |
| Anti-Proliferation Assay (Keratinocytes) | IC50 for proliferation inhibition | Micromolar to sub-micromolar IC50 |
Glucocorticoid Receptor (GR) Signaling Pathway and Assay Workflow
This compound exerts its effects by binding to the glucocorticoid receptor, which is primarily located in the cytoplasm in an inactive complex. Upon ligand binding, the receptor translocates to the nucleus, where it binds to glucocorticoid response elements (GREs) on DNA, leading to the transcription of anti-inflammatory genes. It can also repress the activity of pro-inflammatory transcription factors like NF-κB.
Caption: Glucocorticoid Receptor (GR) Signaling Pathway.
Caption: General workflow for in vitro efficacy testing.
Experimental Protocols
Glucocorticoid Receptor (GR) Competitive Binding Assay
This assay determines the ability of this compound to compete with a radiolabeled ligand for binding to the GR.
Materials:
-
Human recombinant GR
-
[3H]-dexamethasone (radiolabeled ligand)
-
This compound standard and test formulations
-
Scintillation fluid and counter
Protocol:
-
Prepare a series of dilutions of this compound and a known GR ligand (e.g., dexamethasone) as a positive control.
-
In a multi-well plate, incubate the human recombinant GR with [3H]-dexamethasone and the various concentrations of this compound or the positive control.
-
Allow the binding reaction to reach equilibrium.
-
Separate the bound from the unbound radioligand using a filter-based separation technique.
-
Measure the radioactivity of the bound ligand using a scintillation counter.
-
Calculate the percentage of inhibition of [3H]-dexamethasone binding for each concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand.
GR-Mediated Reporter Gene Assay
This cell-based assay measures the ability of this compound to activate the transcription of a reporter gene under the control of a GR-responsive promoter.
Materials:
-
A human cell line stably transfected with a GR expression vector and a reporter construct containing GREs upstream of a luciferase gene (e.g., A549-GRE-luc).
-
This compound standard and test formulations.
-
Luciferase assay reagent.
-
Luminometer.
Protocol:
-
Seed the reporter cell line in a 96-well plate and allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound or a known GR agonist (e.g., dexamethasone) for 18-24 hours.
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Plot the luminescence values against the concentration of this compound to generate a dose-response curve.
-
Calculate the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Cytokine Release Inhibition Assay in Human Keratinocytes
This assay assesses the anti-inflammatory activity of this compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from stimulated human keratinocytes.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
Pro-inflammatory stimuli (e.g., TNF-α and IFN-γ).
-
This compound standard and test formulations.
-
ELISA kits for specific cytokines (e.g., IL-6 and IL-8).
Protocol:
-
Culture HaCaT cells in a 24-well plate until they reach 80-90% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with a combination of TNF-α and IFN-γ to induce the production of pro-inflammatory cytokines.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-6 and IL-8 in the supernatants using specific ELISA kits.
-
Calculate the percentage of inhibition of cytokine release for each concentration of this compound.
-
Determine the IC50 value for the inhibition of each cytokine.
Anti-Proliferation Assay in Human Keratinocytes
This assay evaluates the anti-proliferative effect of this compound on human keratinocytes, a key aspect of its efficacy in hyperproliferative skin disorders like psoriasis.
Materials:
-
Human keratinocyte cell line (e.g., HaCaT).
-
This compound standard and test formulations.
-
MTT or CyQUANT assay kit for cell viability/proliferation.
Protocol:
-
Seed HaCaT cells in a 96-well plate and allow them to attach.
-
Treat the cells with a range of concentrations of this compound for 48-72 hours.
-
Perform the MTT or CyQUANT assay according to the manufacturer's instructions to determine the number of viable cells.
-
Calculate the percentage of proliferation inhibition for each concentration of this compound compared to untreated control cells.
-
Determine the IC50 value, which is the concentration of this compound that inhibits cell proliferation by 50%.
Disclaimer
These protocols are intended as a guide and may require optimization for specific laboratory conditions and research objectives. It is essential to include appropriate positive and negative controls in all experiments to ensure the validity of the results. Always adhere to good laboratory practices and safety guidelines when handling chemicals and biological materials.
References
Application Notes and Protocols for Studying Diflucortolone in Animal Models of Dermatitis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of animal models to study the efficacy of diflucortolone in the context of dermatitis research. Due to a lack of specific published studies on this compound in standardized dermatitis models, this document presents generalized protocols and representative data based on studies of other potent topical corticosteroids. These notes should serve as a guide for designing and implementing preclinical studies for this compound and other related compounds.
Introduction to Animal Models of Dermatitis
Animal models are crucial for understanding the pathophysiology of dermatitis and for the preclinical evaluation of novel therapeutics. Chemically induced models of contact and atopic dermatitis are widely used due to their reproducibility and ability to mimic key features of the human disease, such as skin inflammation, epidermal thickening, and immune cell infiltration.[1][2] Commonly used models include those induced by 2,4-dinitrochlorobenzene (DNCB) and oxazolone.[1][3][4]
This compound Valerate: A Potent Topical Corticosteroid
This compound valerate is a potent glucocorticoid used in the treatment of various inflammatory skin conditions, including eczema and psoriasis.[5][6][7][8][9] Its therapeutic effect is mediated by the glucocorticoid receptor (GR), leading to the suppression of pro-inflammatory signaling pathways in the skin.[5][6][7][10]
Experimental Protocols
The following are detailed, generalized protocols for inducing dermatitis in mice and evaluating the efficacy of topical treatments. These protocols are based on established methods for other potent corticosteroids and should be adapted and optimized for studies involving this compound.
Oxazolone-Induced Atopic Dermatitis Model in Mice
This model is used to induce a delayed-type hypersensitivity reaction that shares features with atopic dermatitis.[3][4]
Materials:
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Test substance: this compound valerate cream/ointment
-
Vehicle control
-
Positive control (e.g., Clobetasol propionate 0.05% cream)
-
Micrometer or calipers
-
Biopsy punch (e.g., 5 mm)
-
Histology supplies (formalin, paraffin, H&E stain)
-
ELISA kits for cytokine analysis (e.g., TNF-α, IL-6, IL-1β)
Procedure:
-
Sensitization (Day 0):
-
Anesthetize mice (e.g., with isoflurane).
-
Shave the abdominal skin of the mice.
-
Apply a 100 µL solution of 2% oxazolone in a 4:1 acetone/olive oil vehicle to the shaved abdomen.[11]
-
-
Challenge (Day 6):
-
Anesthetize the mice.
-
Apply 20 µL of a 1% oxazolone solution in a 4:1 acetone/olive oil vehicle to the inner and outer surfaces of the right ear.[11] The left ear can serve as a non-challenged control.
-
-
Treatment (Starting on Day 6, post-challenge):
-
Divide the mice into treatment groups (e.g., Vehicle, this compound, Positive Control).
-
Apply a standardized amount (e.g., 20 mg) of the assigned topical treatment to the right ear daily for a specified period (e.g., 3-7 days).
-
-
Evaluation:
-
Ear Thickness: Measure the thickness of the right ear daily using a micrometer before and after the challenge and throughout the treatment period.
-
Clinical Scoring: Score the ears daily for erythema, edema, and scaling on a defined scale (e.g., 0-4).
-
Histopathology (at endpoint):
-
Euthanize the mice and collect the ears.
-
Fix the ear tissue in 10% formalin, embed in paraffin, and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess epidermal thickness (acanthosis), and inflammatory cell infiltration.
-
-
Cytokine Analysis (at endpoint):
-
Homogenize ear tissue to extract proteins.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA.
-
-
DNCB-Induced Atopic Dermatitis-Like Model in Mice
This model is widely used to mimic the features of human atopic dermatitis, including both acute and chronic phases.[1][2][12][13][14]
Materials:
-
2,4-Dinitrochlorobenzene (DNCB)
-
Acetone
-
Olive oil
-
Test substance: this compound valerate cream/ointment
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Biopsy punch
-
Histology supplies
-
ELISA kits for IgE and cytokines
Procedure:
-
Sensitization (Day 0):
-
Shave the dorsal skin of BALB/c mice.
-
Apply 100 µL of 1% DNCB in a 4:1 acetone/olive oil vehicle to the shaved dorsal skin.[12]
-
-
Challenge (Starting on Day 7):
-
Treatment (Starting after the first week of challenge):
-
Divide the mice into treatment groups.
-
Apply the assigned topical treatment to the dorsal skin daily.
-
-
Evaluation:
-
Clinical Scoring: Score the dorsal skin for erythema, edema, excoriation, and dryness on a regular basis.
-
Skin Thickness: Measure skinfold thickness using calipers.
-
Histopathology (at endpoint):
-
Collect skin biopsies.
-
Perform H&E staining to evaluate epidermal hyperplasia and inflammatory infiltrates.
-
Toluidine blue staining can be used to identify mast cells.[1]
-
-
Immunological Analysis (at endpoint):
-
Collect blood samples to measure serum IgE levels by ELISA.
-
Analyze cytokine levels in skin homogenates.
-
-
Data Presentation
Table 1: Effect of a Potent Corticosteroid on Ear Swelling in Oxazolone-Induced Dermatitis in Mice
| Treatment Group | Ear Thickness (mm) - 24h post-challenge | % Inhibition of Edema |
| Naive (No treatment) | 0.15 ± 0.02 | N/A |
| Vehicle Control | 0.45 ± 0.05 | 0% |
| Potent Corticosteroid (e.g., Clobetasol) | 0.20 ± 0.03* | 83% |
*p < 0.01 compared to Vehicle Control. Data are representative and expressed as mean ± SEM.
Table 2: Histopathological and Cytokine Analysis in a Murine Dermatitis Model Treated with a Potent Corticosteroid
| Parameter | Vehicle Control | Potent Corticosteroid |
| Epidermal Thickness (µm) | 150 ± 15 | 50 ± 8 |
| Inflammatory Cell Infiltrate (cells/mm²) | 800 ± 75 | 200 ± 30 |
| Skin TNF-α levels (pg/mg protein) | 120 ± 10 | 40 ± 5 |
| Skin IL-6 levels (pg/mg protein) | 90 ± 8 | 30 ± 4 |
*p < 0.01 compared to Vehicle Control. Data are representative and expressed as mean ± SEM.
Mandatory Visualizations
Signaling Pathway
Glucocorticoid Receptor Signaling in Keratinocytes
This compound, like other corticosteroids, exerts its anti-inflammatory effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of keratinocytes and immune cells.[5][6][7][10][15][16] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[6][10][15][16]
Caption: Glucocorticoid Receptor Signaling Pathway in Dermatitis.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating a topical corticosteroid in a chemically induced dermatitis model.
Caption: Experimental Workflow for Dermatitis Model Studies.
References
- 1. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment and Characterization of Mild Atopic Dermatitis in the DNCB-Induced Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Unravelling Immunological Depths: Exploring Oxazolone-induced Delayed-Type Hypersensitivity Model - Aragen Life Sciences [aragen.com]
- 5. nbinno.com [nbinno.com]
- 6. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. What is this compound Valerate used for? [synapse.patsnap.com]
- 10. Glucocorticoid receptor controls atopic dermatitis inflammation via functional interactions with P63 and autocrine signaling in epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Early Stress-Response Gene REDD1 Controls Oxazolone-Induced Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. researchgate.net [researchgate.net]
- 15. Glucocorticoid Receptor Localizes to Adherens Junctions at the Plasma Membrane of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Diflucortolone Valerate using a Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of diflucortolone valerate in pharmaceutical formulations. The described method is crucial for quality control, stability studies, and formulation development. The protocol outlines the chromatographic conditions, sample preparation procedures, and method validation parameters, ensuring reliable and reproducible results.
Introduction
This compound valerate is a potent topical corticosteroid used for its anti-inflammatory and anti-pruritic properties in the treatment of various skin conditions.[1][2] Accurate and precise quantification of this compound valerate in pharmaceutical products, such as creams and ointments, is essential to ensure product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This document provides a detailed protocol for a stability-indicating HPLC method, capable of separating this compound valerate from its degradation products, thus providing valuable data for stability assessments.[4][5][6]
Chromatographic Conditions
A reversed-phase HPLC method is employed for the quantification of this compound valerate. The method has been developed and validated to be specific, accurate, precise, and stability-indicating.
Table 1: HPLC Instrumentation and Parameters
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV/PDA Detector |
| Column | ACE C18 (150 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Sodium Dihydrogen Phosphate Buffer : Methanol (27:73, v/v)[4] |
| Flow Rate | 1.5 mL/min[4] |
| Injection Volume | 20 µL[4] |
| Column Temperature | 40°C[4] |
| Detection Wavelength | 240 nm[4] |
| Run Time | Approximately 10 minutes[4] |
| Diluent | Methanol : Water (70:30, v/v)[4] |
Method Validation Summary
The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines.[4] A summary of the validation parameters is presented below.
Table 2: Method Validation Data
| Parameter | Result |
| Linearity Range | 6 - 60 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| Accuracy (% Recovery) | 98.46% - 99.41%[1] |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.79 µg/mL[3] |
| Limit of Quantification (LOQ) | 2.40 µg/mL[3] |
| Specificity | No interference from excipients or degradation products |
Experimental Protocols
Preparation of Solutions
1. Preparation of Mobile Phase (Sodium Dihydrogen Phosphate Buffer : Methanol, 27:73, v/v)
-
Dissolve an appropriate amount of sodium dihydrogen phosphate in HPLC grade water to prepare a buffer of suitable molarity (e.g., 0.05 M).
-
Filter the buffer solution through a 0.45 µm membrane filter.
-
Mix 270 mL of the filtered buffer with 730 mL of HPLC grade methanol.
-
Degas the mobile phase using sonication or vacuum filtration before use.
2. Preparation of Diluent (Methanol : Water, 70:30, v/v)
-
Mix 700 mL of HPLC grade methanol with 300 mL of HPLC grade water.
3. Preparation of Standard Stock Solution (e.g., 100 µg/mL)
-
Accurately weigh approximately 10 mg of this compound Valerate Reference Standard and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
4. Preparation of Working Standard Solutions
-
Prepare a series of working standard solutions by diluting the standard stock solution with the diluent to achieve concentrations within the linearity range (e.g., 6, 10, 20, 40, 60 µg/mL).
Sample Preparation (from a Cream Formulation)
-
Accurately weigh a quantity of the cream equivalent to 1 mg of this compound valerate into a 50 mL volumetric flask.[3]
-
Add approximately 30 mL of methanol and shake mechanically for 30 minutes to disperse the cream and dissolve the active ingredient.[3]
-
Allow the solution to stand in the dark for 15 minutes.[3]
-
Dilute to volume with methanol and mix well.[3]
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[3][7]
-
Further dilute the filtered solution with the mobile phase if necessary to bring the concentration of this compound valerate within the calibration range.
HPLC Analysis Workflow
References
Protocol for Topical Application of Diflucortolone in Mouse Models: Application Notes and Detailed Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone valerate is a potent topical corticosteroid used to manage various inflammatory skin conditions such as eczema and psoriasis.[1] Its therapeutic effects stem from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[1] In preclinical research, mouse models of skin inflammation are invaluable tools for evaluating the efficacy and safety of topical corticosteroids like this compound. This document provides detailed application notes and protocols for the use of this compound in common mouse models of skin inflammation.
This compound valerate, a synthetic glucocorticoid, exerts its effects by binding to intracellular glucocorticoid receptors.[2] This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[2] A key action is the induction of lipocortin-1, which inhibits phospholipase A2, thereby blocking the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[2] Additionally, it suppresses the migration of inflammatory cells, such as neutrophils and macrophages, to the site of inflammation and reduces vasodilation and capillary permeability.[2]
Data Presentation
The following table summarizes quantitative data from studies using potent topical corticosteroids in rodent models of skin inflammation. As specific data for this compound in these mouse models is limited in publicly available literature, data from studies using clobetasol propionate and betamethasone, corticosteroids of similar potency to this compound valerate, are included as representative examples.
| Animal Model | Treatment | Concentration/Dose | Application Frequency | Key Quantitative Outcomes | Reference |
| Carrageenan-induced paw edema (Rat) | This compound valerate nanoparticle gel | 0.01% | Single application | Significant inhibition of paw edema compared to commercial cream (P < 0.05) | [3][4] |
| Imiquimod-induced psoriasis-like dermatitis (Mouse) | Betamethasone ointment | Not specified | Twice daily for 5 days | Significant inhibition of ear thickening (P < 0.01) and morphological changes | |
| Oxazolone-induced atopic dermatitis-like symptoms (NC/Nga Mouse) | Clobetasol cream | Not specified | Once daily | Complete blockage of oxazolone-induced skin thickening |
Experimental Protocols
Imiquimod-Induced Psoriasis-Like Skin Inflammation Model
This model mimics human plaque-type psoriasis and is characterized by erythema, scaling, and epidermal thickening.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Imiquimod cream (5%)
-
This compound valerate cream (0.1%) or a suitable vehicle
-
Calipers for measuring ear thickness
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory equipment
Protocol:
-
Acclimatization: Acclimate mice to the housing conditions for at least one week before the experiment.
-
Induction of Psoriasis-Like Inflammation:
-
On day 0, lightly anesthetize the mice.
-
Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-6 consecutive days.
-
-
Topical Treatment with this compound Valerate:
-
Divide the mice into treatment and control groups.
-
Starting from day 1 (or as per experimental design), apply a thin layer of 0.1% this compound valerate cream or the vehicle control to the inflamed ear and back skin. The application is typically performed once or twice daily.
-
-
Assessment of Inflammation:
-
Clinical Scoring: Daily, score the severity of erythema, scaling, and skin thickness on a scale of 0 to 4 (0 = none, 1 = slight, 2 = moderate, 3 = marked, 4 = very marked). The cumulative score provides a Psoriasis Area and Severity Index (PASI)-like measure.
-
Ear Thickness: Measure the thickness of the treated ear daily using a digital caliper.
-
Histology: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining to assess acanthosis, parakeratosis, and immune cell infiltration).
-
Cytokine Analysis: Skin or spleen samples can be collected to measure the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qPCR or ELISA.
-
Oxazolone-Induced Atopic Dermatitis-Like Model
This model is used to study contact hypersensitivity and mimics features of atopic dermatitis.
Materials:
-
NC/Nga or BALB/c mice (6-8 weeks old)
-
Oxazolone
-
Acetone and olive oil (4:1 v/v) as a vehicle for oxazolone
-
This compound valerate cream (0.1%) or a suitable vehicle
-
Calipers for measuring ear thickness
-
Anesthetic (e.g., isoflurane)
-
Standard laboratory equipment
Protocol:
-
Acclimatization: House the mice in a controlled environment for at least one week prior to the experiment.
-
Sensitization:
-
On day 0, sensitize the mice by applying 50 µL of 1% oxazolone in acetone/olive oil to a shaved area on the abdomen.
-
-
Challenge and Treatment:
-
On day 7, challenge the mice by applying 20 µL of 0.5% oxazolone to the dorsal and ventral surfaces of the right ear.
-
Divide the mice into treatment and control groups.
-
Apply a thin layer of 0.1% this compound valerate cream or the vehicle control to the challenged ear, typically starting a few hours after the challenge and continuing once or twice daily.
-
-
Assessment of Inflammation:
-
Ear Swelling: Measure the ear thickness before the challenge and at 24, 48, and 72 hours post-challenge using a digital caliper. The difference in ear thickness before and after the challenge indicates the degree of inflammation.
-
Histology: At the end of the study, collect the ear tissue for histological examination to assess epidermal hyperplasia and inflammatory cell infiltration.
-
Immunological Analysis: Analyze serum IgE levels or cytokine profiles from the draining lymph nodes to assess the immune response.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound valerate.
Experimental Workflow for Topical this compound in a Mouse Model of Skin Inflammation
Caption: Experimental workflow for topical this compound.
References
- 1. What is this compound Valerate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 3. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Techniques for Measuring Diflucortolone Penetration in Skin Explants: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of established and advanced techniques for quantifying the penetration of Diflucortolone Valerate in ex vivo human skin explants. The included protocols offer step-by-step guidance for key experimental procedures, data analysis, and visualization to support research and development of topical dermatological formulations.
Introduction to this compound Valerate and Skin Penetration
This compound valerate is a potent topical corticosteroid used to treat various inflammatory skin conditions.[1] Its therapeutic efficacy is dependent on its ability to penetrate the stratum corneum, the outermost layer of the skin, and reach its site of action in the viable epidermis and dermis.[2] Understanding the extent and rate of this penetration is crucial for optimizing drug delivery, ensuring efficacy, and minimizing potential systemic absorption and side effects.[2]
This document outlines several key methodologies for assessing the skin penetration of this compound valerate, ranging from the widely used Franz diffusion cell system to high-resolution imaging techniques.
Key Techniques for Measuring Skin Penetration
Several in vitro methods are available to assess the penetration of this compound valerate into and through skin explants. These can be broadly categorized into quantitative methods that measure the amount of drug permeated and imaging techniques that visualize its distribution.
Quantitative Methods:
-
Franz Diffusion Cell System: This is the gold standard for in vitro skin permeation testing (IVPT).[3] It measures the amount of drug that permeates through a skin sample from a donor chamber into a receptor chamber over time.
-
Tape Stripping: A minimally invasive technique used to sequentially remove layers of the stratum corneum with adhesive tape.[4] Subsequent analysis of the tape strips allows for the quantification of the drug concentration at different depths within this skin layer.
Imaging Methods:
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI): A powerful technique that provides spatial visualization of the drug and its metabolites within a cross-section of the skin explant with high chemical specificity.
-
Confocal Raman Microscopy: A non-invasive, label-free imaging technique that can provide three-dimensional chemical maps of the drug distribution within the skin layers based on its unique vibrational spectrum.
Data Presentation: Quantitative Analysis of this compound Valerate Penetration
The following tables summarize key quantitative data related to the penetration of this compound valerate in skin explants.
Table 1: Concentration of this compound Valerate in Human Skin Layers After Topical Application
This table presents the mean concentration of this compound-21-valerate (DFV) in various layers of human skin four hours after the topical application of a 0.1% formulation. Data is adapted from a study by Täuber (1983).[2]
| Formulation | Stratum Corneum (µg/mL) | Epidermis (µg/g) | Dermis (µg/g) |
| Fatty Ointment | ~300 | 2.5 | 0.5 |
| Ointment | ~300 | 3.0 | 0.6 |
| Cream | ~500 | 4.0 | 0.8 |
Table 2: Key Permeation Parameters - Flux and Permeability Coefficient
| Parameter | Definition | Example Value (Drug) | Reference |
| Steady-State Flux (Jss) | The rate of drug permeation across a unit area of skin at steady state. (Unit: µg/cm²/h) | 39.9 ± 0.9 (Diclofenac Gel) | [5] |
| Permeability Coefficient (Kp) | A measure of the skin's permeability to a specific drug, calculated as Jss divided by the drug concentration in the donor chamber. (Unit: cm/h) | 0.00015 (Hydrocortisone) | Fictional Example |
Experimental Protocols
This section provides detailed protocols for the key experimental techniques used to measure this compound valerate penetration in skin explants.
Protocol 1: Preparation of Human Skin Explants for In Vitro Permeation Studies
This protocol describes the preparation of full-thickness human skin explants for use in penetration studies.
Materials:
-
Surgically excised human skin (stored at -80°C)
-
Scalpel and forceps
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dermatome (optional, for standardized thickness)
-
Cutting board
Procedure:
-
Thaw the frozen human skin at room temperature.
-
Carefully remove any subcutaneous fat and connective tissue from the dermal side of the skin using a scalpel and forceps.
-
If a standardized thickness is required, use a dermatome to slice the skin to the desired thickness (e.g., 500 µm).
-
Cut the prepared skin into sections of an appropriate size to fit the diffusion cells.
-
Visually inspect each skin section for any imperfections, such as holes or scratches, which could compromise the barrier integrity. Discard any damaged sections.
-
Store the prepared skin sections in PBS at 4°C until they are mounted in the diffusion cells.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the procedure for conducting a skin permeation study using vertical static Franz diffusion cells.
Materials:
-
Franz diffusion cells (with known diffusion area and receptor volume)
-
Prepared human skin explants
-
Receptor solution (e.g., PBS pH 7.4, potentially with a solubility enhancer like Tween 80 to maintain sink conditions)
-
Circulating water bath
-
Magnetic stirrer and stir bars
-
This compound valerate formulation
-
Syringes and needles for sampling
-
HPLC vials
Procedure:
-
Cell Setup:
-
Assemble the Franz diffusion cells.
-
Fill the receptor compartment with the degassed receptor solution, ensuring no air bubbles are trapped.
-
Place a small magnetic stir bar in the receptor compartment.
-
Mount the prepared skin membrane between the donor and receptor compartments, with the stratum corneum facing the donor side.
-
Clamp the donor and receptor compartments together securely.
-
-
Temperature Equilibration:
-
Place the assembled cells in a circulating water bath set to maintain the skin surface temperature at 32 ± 1°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
-
Formulation Application:
-
Apply a precise amount of the this compound valerate formulation evenly onto the surface of the skin in the donor chamber.
-
Cover the donor chamber to prevent evaporation.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor solution from the sampling arm.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain a constant volume and sink conditions.
-
Store the collected samples in HPLC vials at -20°C until analysis.
-
-
Data Analysis:
-
Quantify the concentration of this compound valerate in the collected samples using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area at each time point.
-
Plot the cumulative amount permeated versus time to determine the steady-state flux (Jss) and the lag time.
-
Calculate the permeability coefficient (Kp).
-
Protocol 3: Tape Stripping for Stratum Corneum Analysis
This protocol details the tape stripping procedure to determine the concentration of this compound valerate within the stratum corneum.
Materials:
-
Adhesive tape discs (e.g., D-Squame®)
-
Forceps
-
Microcentrifuge tubes
-
Solvent for extraction (e.g., methanol)
-
Vortex mixer
-
Centrifuge
Procedure:
-
After the desired application time of the this compound valerate formulation, gently clean any excess formulation from the skin surface.
-
Apply an adhesive tape disc to the treatment area and press firmly for a few seconds to ensure good contact.
-
Rapidly remove the tape strip in one smooth motion.
-
Place the tape strip in a pre-labeled microcentrifuge tube.
-
Repeat the stripping process for the desired number of strips (e.g., 10-20) on the same skin area, placing each strip in a separate tube.
-
Add a known volume of extraction solvent to each tube.
-
Vortex the tubes vigorously to extract the this compound valerate from the tape strips.
-
Centrifuge the tubes to pellet any debris.
-
Transfer the supernatant to HPLC vials for analysis.
-
Data Analysis:
-
Quantify the amount of this compound valerate on each tape strip using a validated HPLC method.
-
Plot the amount of drug per tape strip versus the strip number to generate a concentration-depth profile within the stratum corneum.
-
Protocol 4: HPLC Analysis of this compound Valerate
This protocol provides an example of an HPLC method for the quantification of this compound valerate in samples from skin permeation studies. Method parameters may need to be optimized based on the specific instrumentation and sample matrix.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: ACE C18 column (150 x 4.6 mm, 5 µm particle size) or equivalent.
-
Mobile Phase: A mixture of sodium dihydrogen phosphate buffer and methanol (e.g., 27:73, v/v).
-
Flow Rate: 1.5 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 240 nm.
-
Injection Volume: 20 µL.
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound valerate in the appropriate solvent to create a calibration curve.
-
Sample Preparation: Thaw and vortex the collected samples (from Franz cells or tape stripping). If necessary, filter the samples through a 0.45 µm syringe filter.
-
Analysis: Inject the standards and samples into the HPLC system.
-
Quantification: Integrate the peak corresponding to this compound valerate and determine its concentration in the samples by comparing the peak area to the calibration curve.
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate key experimental workflows and the molecular mechanism of action of this compound valerate.
Caption: Experimental workflow for measuring this compound penetration.
Caption: Mechanism of action of this compound Valerate.
References
- 1. What is this compound Valerate used for? [synapse.patsnap.com]
- 2. [Biologic availability of this compound-21-valerate in human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Note: Evaluating the Anti-Inflammatory Efficacy of Diflucortolone Valerate in 3D Skin Equivalent Models
Introduction
Three-dimensional (3D) skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTSE), have become indispensable tools in dermatological research and preclinical drug development.[1][2] These models effectively mimic the complex architecture and physiological responses of human skin, offering a more relevant platform than traditional 2D cell cultures for assessing the efficacy and safety of topical compounds.[1][3][4] Diflucortolone valerate (DFV) is a potent topical glucocorticoid used to treat a variety of inflammatory skin conditions, including eczema and psoriasis.[5][6][7] Its primary therapeutic actions are attributed to its potent anti-inflammatory, antipruritic, and vasoconstrictive properties.[5][8] This document provides a detailed protocol for evaluating the anti-inflammatory activity of this compound valerate using an inflamed 3D skin equivalent model.
Mechanism of Action of this compound Valerate
As a glucocorticoid, this compound exerts its effects by binding to the intracellular glucocorticoid receptor (GR).[6][7] In its inactive state, the GR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[9] Upon binding with a ligand like this compound, the GR undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus.[7][9][10]
Once in the nucleus, the activated GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The GR complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[11] This interaction upregulates the transcription of genes encoding anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2 and subsequently reduces the production of inflammatory mediators like prostaglandins and leukotrienes.[8]
-
Transrepression: The GR complex can interfere with the activity of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[10][11] These factors are key drivers in the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules.[10] By tethering to these factors, the GR inhibits their ability to promote inflammatory gene transcription, leading to a broad suppression of the inflammatory response.[11][12]
Additionally, glucocorticoids can exert rapid, non-genomic effects by interfering with signaling cascades like the PI3K-Akt pathway.[9][13] This multi-faceted mechanism makes this compound a highly effective agent for reducing the cardinal signs of inflammation, such as redness, swelling, and itching.[6]
Experimental Protocol: Anti-inflammatory Assay in 3D Skin Models
This protocol outlines a method to induce inflammation in a commercially available Reconstructed Human Epidermis (RHE) model and assess the anti-inflammatory efficacy of topically applied this compound valerate.
1. Objective
To quantify the ability of this compound valerate to reduce the secretion of pro-inflammatory cytokines (IL-6, IL-8) from RHE tissues stimulated with an inflammatory cocktail.
2. Materials
-
Reconstructed Human Epidermis (RHE) kits (e.g., EpiDerm™, SkinEthic™ RHE).
-
Assay medium and maintenance medium provided with the RHE kit.
-
This compound valerate (DFV).
-
Vehicle control (e.g., acetone:olive oil, ethanol, or a suitable cream base).
-
Inflammatory Stimulus: TNF-α and IL-1α recombinant human proteins.
-
Phosphate Buffered Saline (PBS), sterile.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.
-
Isopropanol (or appropriate MTT solvent).
-
Human IL-6 and IL-8 ELISA kits.
-
Multi-well plate reader.
3. Experimental Workflow
4. Procedure
Step 1: Acclimatization of RHE Tissues
-
Upon receipt, carefully unpack the RHE tissues and transfer them into 6-well or 24-well plates containing pre-warmed fresh assay medium.
-
Incubate the tissues for 24 hours at 37°C, 5% CO₂ to allow them to recover from shipping stress.
Step 2: Preparation of Reagents
-
Inflammatory Cocktail: Prepare a stock solution of TNF-α (e.g., 10 ng/mL) and IL-1α (e.g., 10 ng/mL) in the assay medium. The final concentration should be determined based on manufacturer recommendations or preliminary experiments to induce a robust but sub-cytotoxic inflammatory response.
-
This compound Formulation: Prepare serial dilutions of this compound valerate in the chosen vehicle. Example concentrations could be 0.01%, 0.05%, and 0.1%.
Step 3: Induction of Inflammation and Treatment
-
After acclimatization, replace the medium with the assay medium containing the inflammatory cocktail.
-
Immediately apply a precise volume (e.g., 10-20 µL) of the this compound formulations and the vehicle control directly onto the surface of the RHE tissues. Ensure even spreading.
-
Include a "Healthy Control" group (no inflammatory stimulus, no treatment) and an "Inflamed Control" group (inflammatory stimulus + vehicle).
-
Incubate the tissues for 24 to 48 hours at 37°C, 5% CO₂.
Step 4: Endpoint Analysis
-
Cytokine Quantification:
-
At the end of the incubation period, carefully collect the culture medium from each well.
-
Centrifuge the medium to remove any cellular debris.
-
Store the supernatant at -80°C until analysis.
-
Quantify the concentration of IL-6 and IL-8 in the medium using the respective ELISA kits, following the manufacturer's instructions.
-
-
Tissue Viability (MTT Assay):
-
After collecting the medium, wash the tissues with PBS.
-
Transfer each tissue to a new well containing MTT solution (e.g., 0.5 mg/mL in assay medium).
-
Incubate for 3 hours at 37°C, 5% CO₂. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and extract the formazan crystals by submerging the tissue in isopropanol and shaking for at least 2 hours.
-
Read the absorbance of the extracted formazan solution at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Data Presentation
The following tables present representative data demonstrating the expected outcome of the experiment.
Table 1: Effect of this compound Valerate on RHE Tissue Viability (Representative Data)
This table shows the cellular viability of the RHE tissues after 24 hours of treatment. A potent, non-cytotoxic compound is expected to have minimal impact on tissue viability at therapeutic concentrations.
| Treatment Group | Concentration | Mean Absorbance (570 nm) | % Viability (Relative to Healthy Control) |
| Healthy Control | - | 1.25 | 100% |
| Inflamed Control (Vehicle) | - | 1.18 | 94.4% |
| This compound Valerate | 0.01% | 1.21 | 96.8% |
| This compound Valerate | 0.05% | 1.19 | 95.2% |
| This compound Valerate | 0.1% | 1.15 | 92.0% |
Table 2: Effect of this compound Valerate on Pro-inflammatory Cytokine Secretion (Representative Data)
This table summarizes the anti-inflammatory effect of this compound valerate. Data shows a clear dose-dependent reduction in the secretion of IL-6 and IL-8 from the inflamed RHE tissues.
| Treatment Group | Concentration | IL-6 Concentration (pg/mL) | % IL-6 Reduction | IL-8 Concentration (pg/mL) | % IL-8 Reduction |
| Healthy Control | - | 50 | - | 150 | - |
| Inflamed Control (Vehicle) | - | 1500 | 0% | 4500 | 0% |
| This compound Valerate | 0.01% | 750 | 50.0% | 2025 | 55.0% |
| This compound Valerate | 0.05% | 450 | 70.0% | 1125 | 75.0% |
| This compound Valerate | 0.1% | 225 | 85.0% | 675 | 85.0% |
The use of 3D skin equivalent models provides a robust and ethically sound method for substantiating the anti-inflammatory claims of topical dermatological products. The protocol described herein, combined with quantitative analysis of key inflammatory mediators, allows for a clear demonstration of the potent efficacy of active ingredients like this compound valerate. The representative data illustrates the expected outcome: a significant, dose-dependent reduction in pro-inflammatory cytokine levels without compromising cell viability, confirming the compound's therapeutic action in a physiologically relevant in vitro system.
References
- 1. alcyomics.com [alcyomics.com]
- 2. preprints.org [preprints.org]
- 3. Engineering a 3D wounded skin equivalent to study early inflammatory and regenerative responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. What is this compound Valerate used for? [synapse.patsnap.com]
- 8. mims.com [mims.com]
- 9. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. studysmarter.co.uk [studysmarter.co.uk]
- 11. Skin Anti-Inflammatory Potential with Reduced Side Effects of Novel Glucocorticoid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 13. Roles of the Glucocorticoid and Mineralocorticoid Receptors in Skin Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Analytical methods for detecting diflucortolone metabolites in biological samples
Introduction
Diflucortolone, a potent topical glucocorticoid, is widely used for its anti-inflammatory and immunosuppressive properties in treating various dermatological conditions.[1] Upon administration, it is metabolized in the body into several compounds that are subsequently excreted, primarily in urine and feces.[2] Monitoring this compound and its metabolites in biological samples is crucial for pharmacokinetic studies, understanding its biotransformation, and in doping control. The primary metabolites include hydrolyzed forms like this compound and oxidized forms such as 11-keto-diflucortolone.[2] These metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[2][3]
This document provides detailed protocols for the sensitive and selective detection of this compound metabolites in biological matrices such as plasma and urine, focusing on state-of-the-art analytical techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Mechanism of Action: Glucocorticoid Receptor Pathway
This compound exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors (GR).[4] This drug-receptor complex translocates to the cell nucleus, where it binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs).[4] This interaction modulates the transcription of target genes, leading to the increased production of anti-inflammatory proteins (e.g., lipocortin-1) and the decreased synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[4]
References
- 1. This compound valerate - Wikipedia [en.wikipedia.org]
- 2. [Pharmacokinetics and biotransformation of this compound valerate in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of Corticosteroids - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
Application Notes and Protocols for Formulating Diflucortolone Valerate for Enhanced Dermal Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of advanced formulation strategies aimed at enhancing the dermal delivery of Diflucortolone Valerate (DFV), a potent topical corticosteroid. The following sections detail various nanocarrier-based approaches, experimental protocols for their preparation and evaluation, and a summary of key quantitative data to guide formulation development. The objective of these advanced formulations is to increase the localization of DFV in the skin layers, particularly the epidermis and dermis, thereby enhancing its therapeutic efficacy while minimizing systemic absorption and potential side effects.[1][2][3]
Advanced Formulation Strategies for this compound Valerate
Several nanocarrier systems have been investigated to improve the dermal delivery of DFV. These systems aim to overcome the barrier function of the stratum corneum and deliver the drug to the target site of action within the skin.
Lecithin/Chitosan Nanoparticles
Lecithin/chitosan nanoparticles are a promising carrier system for the dermal delivery of DFV.[1][4] These nanoparticles are prepared using the ionic interaction technique between the negatively charged lecithin and the positively charged polysaccharide chitosan.[1] This self-assembling system can encapsulate lipophilic drugs like DFV with high efficiency. Incorporating these nanoparticles into a chitosan gel can provide a suitable viscosity for topical application and prolong the formulation's residence time on the skin.[1][4][5]
Nanostructured Lipid Carriers (NLCs)
Nanostructured Lipid Carriers (NLCs) are composed of a blend of solid and liquid lipids, which creates an imperfect crystalline structure that can accommodate a higher drug payload and prevent drug expulsion during storage.[2][6] NLCs for DFV are typically prepared by high shear homogenization combined with sonication.[2][6] These carriers can act as a reservoir for the drug, providing prolonged release and improved skin deposition.[2]
Liposomes
Liposomes are vesicular structures composed of phospholipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. For DFV, liposomes can be prepared using the thin-film hydration method.[7][8] Due to their lipid composition, which is similar to that of the skin, liposomes can facilitate drug penetration into the stratum corneum and epidermis.[9] Formulating DFV-loaded liposomes into a gel base, such as chitosan gel, can enhance their physical stability and ease of application.[7][9]
Ethosomes
Ethosomes are soft, malleable vesicles composed of phospholipids, a high concentration of ethanol, and water.[10] The high ethanol content is key to their mechanism, as it fluidizes the lipids of the stratum corneum, allowing the soft vesicles to penetrate more deeply into the skin layers.[11][12] This enhanced penetration can lead to more efficient delivery of the encapsulated drug to the viable epidermis and dermis.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on advanced DFV formulations.
Table 1: Physicochemical Characteristics of this compound Valerate Nanocarriers
| Formulation Type | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Reference |
| Lecithin/Chitosan Nanoparticles | ~250 | Not Reported | 86.8 | [1][4] |
| Nanostructured Lipid Carriers (NLCs) | 160.40 - 743.7 | Narrow | Up to 68 | [2][6] |
| Liposomes | 220 - 350 | Not Reported | Not Reported | [7] |
Table 2: Ex-Vivo Skin Permeation and Retention of this compound Valerate Formulations
| Formulation Type (DFV Concentration) | Skin Layer | Drug Amount (µg/cm²) | Enhancement Ratio vs. Commercial Cream | Reference |
| Lecithin/Chitosan Nanoparticle Gel (0.01%) | Stratum Corneum + Epidermis | ~1.2 | ~2-fold higher retention | [1][4] |
| Lecithin/Chitosan Nanoparticle Gel (0.01%) | Dermis | ~0.4 | - | [1] |
| Commercial Cream (0.1%) | Stratum Corneum + Epidermis | ~0.6 | - | [1] |
| Commercial Cream (0.1%) | Dermis | ~0.3 | - | [1] |
| Liposome in Gel | Stratum Corneum + Epidermis | Not specified | 3.22-fold higher retention | [9] |
| NLC Formulation | Skin | Improved deposition | - | [2][6] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of DFV-loaded nanocarriers.
Preparation of Lecithin/Chitosan Nanoparticles
This protocol is based on the ionic interaction technique.[1]
Materials:
-
This compound Valerate (DFV)
-
Lecithin (e.g., Soya phosphatidylcholine)
-
Chitosan (low molecular weight)
-
Acetone
-
Acetic acid
-
Purified water
Protocol:
-
Dissolve DFV and lecithin in acetone.
-
Prepare an aqueous chitosan solution by dissolving chitosan in an acetic acid solution.
-
Inject the organic solution of DFV and lecithin into the aqueous chitosan solution under constant magnetic stirring.
-
Continue stirring until the acetone has completely evaporated, leading to the spontaneous formation of nanoparticles.
-
For gel formulation, incorporate the nanoparticle suspension into a pre-formed chitosan gel at the desired ratio.[1][4]
Preparation of Nanostructured Lipid Carriers (NLCs)
This protocol utilizes a high shear homogenization and sonication method.[2][6]
Materials:
-
This compound Valerate (DFV)
-
Solid lipid (e.g., Precirol® ATO5, Tristearin®)
-
Liquid lipid (e.g., Capryol™, isopropyl myristate)
-
Surfactant (e.g., Poloxamer® 407)
-
Purified water
Protocol:
-
Melt the solid and liquid lipids together at a temperature approximately 5-10°C above the melting point of the solid lipid.
-
Dissolve the DFV in the molten lipid mixture.
-
Dissolve the surfactant in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the hot lipid phase and homogenize using a high-shear homogenizer.
-
Sonicate the resulting pre-emulsion using a probe sonicator to reduce the particle size and form the NLC dispersion.
-
Cool the dispersion to room temperature to allow for the recrystallization of the lipid matrix.
Preparation of Liposomes
This protocol is based on the thin-film hydration method.[8]
Materials:
-
This compound Valerate (DFV)
-
Phospholipid (e.g., Phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., Chloroform, Methanol)
-
Phosphate buffered saline (PBS)
Protocol:
-
Dissolve DFV, phospholipid, and cholesterol in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film by adding PBS and rotating the flask. This will cause the lipid film to swell and form multilamellar vesicles.
-
To obtain smaller, unilamellar vesicles, the liposome suspension can be sonicated or extruded through polycarbonate membranes of a specific pore size.
Ex-Vivo Skin Permeation Study
This protocol describes a typical ex-vivo skin permeation study using Franz diffusion cells.[13][14][15][16][17]
Materials and Equipment:
-
Excised skin (e.g., rat, pig, or human)
-
Franz diffusion cells
-
Receptor medium (e.g., PBS with a solubilizing agent for DFV)
-
Water bath with circulator
-
Magnetic stirrer
-
Test formulation and control (e.g., commercial cream)
Protocol:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[13]
-
Equilibrate the skin for a period before applying the formulation. Ensure the skin surface temperature is maintained at 32°C.[13]
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh, pre-warmed receptor medium.
-
At the end of the experiment, dismantle the setup. Separate the epidermis and dermis.
-
Extract the DFV from the receptor medium samples and the separated skin layers using a suitable solvent.
-
Quantify the amount of DFV in each sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[18][19][20]
High-Performance Liquid Chromatography (HPLC) for DFV Quantification
A validated HPLC method is crucial for accurately determining the concentration of DFV in various samples.
Typical HPLC Parameters:
-
Column: C18 column (e.g., 150 mm x 4.6 mm, 5 µm)[20]
-
Mobile Phase: A mixture of methanol and water or a buffer solution.[18][20]
-
Detection Wavelength: 240 nm[20]
-
Injection Volume: 20 µL[20]
-
Column Temperature: 40°C[20]
Visualizations
The following diagrams illustrate the experimental workflows and the mechanism of action of DFV.
Caption: Workflow for Nanoparticle Formulation and Evaluation.
References
- 1. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanostructured lipid carriers as semisolid topical delivery formulations for this compound valerate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 4. dovepress.com [dovepress.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Effective topical delivery systems for corticosteroids: dermatological and histological evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nano intervention in topical delivery of corticosteroid for psoriasis and atopic dermatitis—a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Ethosomes as dermal/transdermal drug delivery systems: applications, preparation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanism investigation of ethosomes transdermal permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions [mdpi.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. In Vitro Permeation Test (IVPT) for Pharmacokinetic Assessment of Topical Dermatological Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchmgt.monash.edu [researchmgt.monash.edu]
- 16. Application of In Vitro Permeation Test (IVPT) for the Development of Transdermal and Topical Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. permegear.com [permegear.com]
- 18. Liquid chromatographic and spectrophotometric determination of this compound valerate and isoconazole nitrate in creams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jfda-online.com [jfda-online.com]
- 20. researchgate.net [researchgate.net]
Preclinical Efficacy and Safety Assessment of Diflucortolone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diflucortolone valerate is a potent topical glucocorticoid used in the management of various inflammatory skin conditions such as psoriasis and eczema.[1] Its therapeutic effects stem from its anti-inflammatory, antipruritic, and vasoconstrictive properties.[2][3] The primary mechanism of action involves binding to intracellular glucocorticoid receptors (GR), which then modulates the transcription of target genes to suppress the production of pro-inflammatory mediators.[1][4] This document provides a detailed framework for the preclinical experimental design for this compound, outlining key in vitro and in vivo studies to characterize its efficacy and safety profile.
Section 1: In Vitro Efficacy and Mechanism of Action
In vitro assays are crucial for determining the potency and mechanism of action of this compound at a cellular level. These studies provide foundational data before proceeding to more complex in vivo models.
Signaling Pathway: Glucocorticoid Receptor Action
This compound exerts its anti-inflammatory effects by binding to the glucocorticoid receptor. This complex translocates to the nucleus and acts as a transcription factor. It upregulates anti-inflammatory proteins like lipocortin-1 (Annexin A1), which inhibits phospholipase A2 (PLA2), thereby blocking the release of arachidonic acid and the subsequent production of prostaglandins and leukotrienes.[4] Additionally, the complex can directly interact with and inhibit pro-inflammatory transcription factors such as NF-κB and AP-1, further reducing the expression of inflammatory cytokines.[5]
Experimental Protocols: In Vitro Assays
Objective: To determine the binding affinity of this compound for the human glucocorticoid receptor.
Methodology: A competitive binding assay using a fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red) and a recombinant human GR protein is performed.[6]
-
Materials: Recombinant human GR, fluorescent glucocorticoid ligand, this compound, dexamethasone (positive control), assay buffer.
-
Procedure:
-
Prepare serial dilutions of this compound and the control compound.
-
In a 96-well plate, combine the GR protein, the fluorescent ligand, and either the test compound, control, or buffer.
-
Incubate the plate at room temperature for 2-4 hours to allow binding to reach equilibrium.[6]
-
Measure the fluorescence polarization (FP) of each well. A high FP indicates the fluorescent ligand is bound to the GR, while a low FP indicates displacement by the test compound.
-
-
Endpoint: The IC50 value, which is the concentration of this compound that displaces 50% of the fluorescent ligand, is calculated. This is used to determine the binding affinity (Ki).
Objective: To assess the ability of this compound to inhibit the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs).
Methodology: PBMCs are stimulated with lipopolysaccharide (LPS) to induce cytokine production, and the inhibitory effect of this compound is measured.[7][8]
-
Test System: Freshly isolated human PBMCs from healthy donors.[9]
-
Materials: Ficoll-Paque for PBMC isolation, RPMI-1640 medium, LPS, this compound, dexamethasone, ELISA kits for TNF-α, IL-6, and IL-1β.
-
Procedure:
-
Isolate PBMCs from whole blood using density gradient centrifugation.[7]
-
Plate the PBMCs at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Pre-incubate the cells with various concentrations of this compound or dexamethasone for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C.[7]
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits.
-
-
Endpoint: The IC50 value for the inhibition of each cytokine is determined.
Objective: To evaluate the indirect inhibitory effect of this compound on PLA2 activity, a key enzyme in the arachidonic acid pathway.
Methodology: This assay measures the release of arachidonic acid from cells, which is downstream of GR activation and lipocortin-1 induction.
-
Test System: A relevant cell line, such as human macrophages or neutrophils.
-
Materials: Cell culture medium, [3H]-arachidonic acid for labeling, cell stimulant (e.g., calcium ionophore A23187), this compound, scintillation counter.
-
Procedure:
-
Culture cells and label their phospholipids by incubating with [3H]-arachidonic acid for several hours.
-
Wash the cells to remove unincorporated [3H]-arachidonic acid.
-
Pre-incubate the cells with various concentrations of this compound for 2-4 hours to allow for gene transcription and protein synthesis (e.g., lipocortin-1).
-
Stimulate the cells with a calcium ionophore to activate PLA2.
-
Collect the supernatant and measure the amount of released [3H]-arachidonic acid using a scintillation counter.
-
-
Endpoint: The IC50 value for the inhibition of arachidonic acid release is calculated.
Data Presentation: In Vitro Potency
| Assay | Parameter | This compound | Dexamethasone (Control) |
| GR Binding | Ki (nM) | 0.5 - 2.0 | 2.5 - 5.0 |
| Cytokine Inhibition | IC50 TNF-α (nM) | 1.0 - 5.0 | 5.0 - 10.0 |
| IC50 IL-6 (nM) | 2.0 - 8.0 | 8.0 - 20.0 | |
| PLA2 Activity | IC50 (nM) | 5.0 - 15.0 | 15.0 - 30.0 |
Note: The values presented are representative examples for a potent corticosteroid and should be determined experimentally.
Section 2: In Vivo Efficacy Studies
In vivo models are essential for evaluating the therapeutic efficacy of this compound in a complex biological system, mimicking inflammatory skin diseases.[6]
Experimental Protocols: In Vivo Models
Objective: To assess the acute anti-inflammatory activity of this compound. This model is dependent on the metabolites of arachidonic acid, such as prostaglandins and leukotrienes.[10][11]
-
Test System: Male BALB/c mice.
-
Materials: Arachidonic acid (AA) solution in acetone, this compound formulation, positive control (e.g., indomethacin), micrometer caliper.
-
Procedure:
-
Measure the initial thickness of the right ear of each mouse.
-
Topically apply the this compound formulation, vehicle, or positive control to the ear.
-
After a set time (e.g., 30 minutes), apply a solution of AA (e.g., 2 mg per ear) to the inner and outer surfaces of the ear.[10]
-
Measure the ear thickness at various time points, with the peak edema typically occurring around 1 hour after AA application.[10]
-
At the end of the experiment, euthanize the animals and collect the ears for weight measurement and histological analysis.
-
-
Endpoint: The primary endpoint is the percentage inhibition of the increase in ear thickness or weight compared to the vehicle-treated group.
Objective: To evaluate the efficacy of this compound in a T-cell mediated model of allergic contact dermatitis.[12][13]
-
Test System: Male BALB/c mice.
-
Materials: Oxazolone solution in acetone/olive oil, this compound formulation, positive control (e.g., clobetasol propionate), micrometer caliper.
-
Procedure:
-
Sensitization (Day 0): Sensitize the mice by applying a solution of oxazolone (e.g., 1.5%) to a shaved area of the abdomen.[12]
-
Challenge (Day 7): Measure the baseline ear thickness. Challenge the mice by applying a lower concentration of oxazolone (e.g., 1%) to the right ear.[12]
-
Treatment: Apply the this compound formulation, vehicle, or positive control to the challenged ear, typically 30 minutes before and 15 minutes after the oxazolone challenge.[12]
-
Measurement: Measure the ear thickness 24 and 48 hours after the challenge. The increase in ear thickness (edema) is an index of the inflammatory response.[12]
-
-
Endpoint: Percentage inhibition of ear swelling compared to the vehicle group. Histological analysis can also be performed to assess immune cell infiltration.
Objective: To assess the efficacy of this compound in a model that mimics key features of human psoriasis, including epidermal hyperplasia and IL-23/IL-17 axis activation.[14][15]
-
Test System: Male C57BL/6 or BALB/c mice.[14]
-
Materials: Imiquimod 5% cream (Aldara™), this compound formulation, positive control (e.g., calcipotriol/betamethasone), scoring system for skin inflammation.
-
Procedure:
-
Apply a daily topical dose of imiquimod cream (e.g., 62.5 mg) to the shaved back and right ear of the mice for 5-7 consecutive days.[7][14]
-
Apply the this compound formulation, vehicle, or positive control daily, typically a few hours after the imiquimod application.
-
Monitor the mice daily for body weight and score the severity of skin inflammation on the back skin using a modified Psoriasis Area and Severity Index (PASI). Parameters include erythema (redness), scaling, and thickness, each scored from 0 to 4.[14]
-
Measure ear thickness daily with a caliper.
-
-
Endpoint: Reduction in the total PASI score, reduction in ear thickness, and histological analysis of skin biopsies to assess acanthosis (epidermal thickening) and inflammatory infiltrates.
Data Presentation: In Vivo Efficacy
| Model | Treatment Group | Dose | Ear Edema Inhibition (%) | Psoriasis Severity Score (Reduction %) |
| AA-Induced Edema | Vehicle | - | 0% | N/A |
| This compound | 0.05% | ~60-80% | N/A | |
| Indomethacin | 1% | ~50-70% | N/A | |
| Oxazolone DTH | Vehicle | - | 0% | N/A |
| This compound | 0.05% | ~50-70% | N/A | |
| Clobetasol Propionate | 0.05% | ~60-80% | N/A | |
| Imiquimod Psoriasis | Vehicle | - | N/A | 0% |
| This compound | 0.05% | N/A | ~40-60% | |
| Calcipotriol/Betamethasone | 0.005%/0.05% | N/A | ~50-70% |
Note: The values presented are representative examples and should be determined experimentally.
Section 3: Safety and Tolerability Studies
A key adverse effect of potent topical corticosteroids is skin atrophy.[16] Preclinical assessment of this potential side effect is mandatory.
Experimental Protocol: Skin Atrophy Assay in Rodents
Objective: To determine the atrophogenic potential of this compound after repeated topical application.
-
Test System: Hairless mice or rats.
-
Materials: this compound formulation, high-potency corticosteroid as positive control (e.g., clobetasol propionate), vehicle, micrometer caliper.
-
Procedure:
-
Apply the test formulations to a defined area on the back of the animals daily for an extended period (e.g., 3-4 weeks).[17]
-
Measure the skinfold thickness at the application site using a caliper at baseline and at regular intervals (e.g., weekly).
-
Monitor for clinical signs of atrophy such as transparency, telangiectasia, and bruising.
-
At the end of the study, collect skin samples for histological analysis to measure epidermal and dermal thickness and assess changes in collagen structure.[18]
-
-
Endpoint: Percentage reduction in skin thickness compared to the vehicle-treated group. Histological confirmation of epidermal thinning and reduced dermal collagen.
Data Presentation: Atrophogenic Potential
| Treatment Group | Duration | Skin Thickness Reduction (%) | Histological Epidermal Thinning |
| Vehicle | 4 Weeks | ~0-5% | None |
| This compound (0.05%) | 4 Weeks | ~10-20% | Mild to Moderate |
| Clobetasol Propionate (0.05%) | 4 Weeks | ~20-35% | Moderate to Severe |
Note: A study reported that 0.1% triamcinolone acetonide caused a 17.1% decrease in skin thickness after 8 weeks of application.[4] Values should be determined experimentally.
Section 4: Preclinical Pharmacokinetics (PK)
Understanding the dermal absorption of this compound is critical for assessing its potential for systemic exposure and related side effects.[19][20]
Experimental Protocol: In Vitro Dermal Absorption using Franz Diffusion Cells
Objective: To quantify the rate and extent of this compound absorption through the skin in vitro. This method is standardized under OECD Guideline 428.
-
Test System: Excised human or porcine ear skin.[8]
-
Apparatus: Vertical Franz diffusion cells.[20]
-
Materials: Skin membranes, this compound formulation, receptor fluid (e.g., phosphate-buffered saline with a solubilizer), HPLC or LC-MS/MS for analysis.
-
Procedure:
-
Mount the skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with receptor fluid and maintain the temperature at 32°C to simulate physiological skin surface temperature.
-
Apply a finite dose of the this compound formulation to the skin surface in the donor chamber.
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
-
Analyze the samples to quantify the concentration of this compound that has permeated the skin.
-
-
Endpoint: Key PK parameters including steady-state flux (Jss), permeability coefficient (Kp), and lag time (t_lag).
Data Presentation: In Vitro Skin Permeation
| Parameter | Unit | This compound (0.1% Cream) |
| Steady-State Flux (Jss) | µg/cm²/h | Determine Experimentally |
| Permeability Coefficient (Kp) | cm/h | Determine Experimentally |
| Lag Time (t_lag) | hours | Determine Experimentally |
| Cumulative Amount (24h) | µg/cm² | Determine Experimentally |
Note: These parameters are highly dependent on the specific formulation and experimental conditions.
Conclusion
The protocols and experimental designs outlined in this document provide a comprehensive framework for the preclinical evaluation of this compound. A systematic approach, beginning with in vitro characterization of potency and mechanism, followed by robust in vivo efficacy and safety studies, is essential for building a complete profile of the drug candidate. The data generated from these studies are critical for informing clinical trial design and regulatory submissions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of mouse ear edema by steroidal and triterpenoid saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radiographic measurement of topical corticosteroid-induced atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. Relative Corticosteroid Insensitivity of Peripheral Blood Mononuclear Cells in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. criver.com [criver.com]
- 9. Control of chronic otitis media and sensorineural hearing loss in C3H/HeJ mice: Glucocorticoids vs. mineralocorticoids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. medicaljournalssweden.se [medicaljournalssweden.se]
- 12. scispace.com [scispace.com]
- 13. abcam.com [abcam.com]
- 14. Clinical Pharmacology and Pharmacokinetic Properties of Topically Applied Corticosteroids | Semantic Scholar [semanticscholar.org]
- 15. Steroid-induced skin atrophy - Wikipedia [en.wikipedia.org]
- 16. Regulation by corticosteroids of Th1 and Th2 cytokine production in human CD4+ effector T cells generated from CD45RO- and CD45RO+ subsets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Qualitative analysis of topical corticosteroid concerns, topical steroid addiction and withdrawal in dermatological patients - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical pharmacology and pharmacokinetic properties of topically applied corticosteroids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Topical Corticosteroids - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Edema and cell infiltration in the phorbol ester-treated mouse ear are temporally separate and can be differentially modulated by pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Diflucortolone Valerate for In Vitro Anti-Inflammatory Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diflucortolone valerate in in vitro anti-inflammatory assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound valerate in vitro?
This compound valerate is a potent synthetic glucocorticoid.[1] Its anti-inflammatory effects are primarily mediated through its binding to the intracellular glucocorticoid receptor (GR).[2] Upon binding, the this compound-GR complex translocates to the nucleus, where it modulates the expression of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory cytokines and mediators.[1][2]
Q2: What is a good starting concentration range for this compound valerate in in vitro anti-inflammatory assays?
Recommendation: A sensible approach is to perform a dose-response experiment starting from a low concentration (e.g., 0.1 nM) and extending to a high concentration (e.g., 10 µM) to determine the optimal inhibitory range for your specific cell type and assay conditions.
Q3: What are the key in vitro assays to assess the anti-inflammatory activity of this compound valerate?
Several assays are crucial for evaluating in vitro anti-inflammatory effects:
-
Cell Viability Assay (e.g., MTT Assay): To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
-
Nitric Oxide (NO) Assay (e.g., Griess Assay): To measure the inhibition of nitric oxide, a key inflammatory mediator produced by activated macrophages.
-
Cytokine Quantification Assays (e.g., ELISA for TNF-α and IL-6): To quantify the reduction in pro-inflammatory cytokine secretion.
Q4: How can I prepare this compound valerate for in vitro experiments?
This compound valerate is practically insoluble in water. Therefore, it should be dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. This stock solution can then be further diluted in cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.
Troubleshooting Guides
Issue 1: High Variability in Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density | Ensure a uniform cell number is seeded in each well. Use a hemocytometer or an automated cell counter for accurate cell counting. |
| Uneven drug distribution | Mix the plate gently by tapping or using a plate shaker after adding this compound valerate to ensure even distribution. |
| Edge effects on the plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or medium. |
| Inconsistent incubation times | Standardize all incubation periods precisely. Use a timer to ensure consistency across all plates. |
Issue 2: No significant anti-inflammatory effect observed
| Possible Cause | Troubleshooting Step |
| Suboptimal concentration of this compound valerate | Perform a dose-response study with a wider range of concentrations (e.g., 0.01 nM to 100 µM) to identify the effective range. |
| Insufficient stimulation of inflammation | Confirm that your inflammatory stimulus (e.g., LPS) is potent enough to induce a robust inflammatory response. Check the literature for optimal concentrations and incubation times for your specific cell type. For RAW 264.7 macrophages, LPS concentrations of 0.1 to 1 µg/mL are commonly used.[5][6] |
| Drug degradation | Prepare fresh dilutions of this compound valerate from a stock solution for each experiment. Protect the stock solution from light and store it at the recommended temperature. |
| Cell line is not responsive | Verify that the cell line you are using expresses the glucocorticoid receptor and is known to respond to corticosteroids. |
Issue 3: Observed cytotoxicity at effective anti-inflammatory concentrations
| Possible Cause | Troubleshooting Step |
| High concentration of this compound valerate | Determine the maximum non-toxic concentration using a cell viability assay (e.g., MTT). Use concentrations at or below this level for your anti-inflammatory assays. |
| High concentration of the solvent (e.g., DMSO) | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) and non-toxic to the cells. Always include a vehicle control. |
| Contamination | Check for microbial contamination in your cell cultures, which can cause cell death. |
Data Presentation: Reference IC50 Values
The following tables provide reference IC50 values for the inhibition of TNF-α, IL-6, and Nitric Oxide by various compounds in vitro. This data can serve as a benchmark when determining the effective concentration range for this compound valerate.
Table 1: IC50 Values for TNF-α Inhibition
| Compound | Cell Line | IC50 |
| Compound 1 (Benzophenone derivative) | THP-1 | 32.5 ± 4.5 µM[7] |
| Compound 2 (Thiourea derivative) | THP-1 | 6.5 ± 0.8 µM[7] |
| Compound 3 (Thiourea derivative) | THP-1 | 27.4 ± 1.7 µM[7] |
| Pentoxifylline | THP-1 | 340.6 ± 7.54 µM[7] |
Table 2: IC50 Values for IL-6 Inhibition
| Compound | Cell Line | IC50 |
| Budesonide | IL-6-dependent hybridoma | 2.2 µM[4] |
| Hydrocortisone 21-hemisuccinate | IL-6-dependent hybridoma | 6.7 µM[4] |
| Prednisolone | IL-6-dependent hybridoma | 7.5 µM[4] |
| Dexamethasone | IL-6-dependent hybridoma | 18.9 µM[4] |
Table 3: IC50 Values for Nitric Oxide (NO) Inhibition
| Compound | Cell Line | IC50 |
| Crude Extract (Croton linearis) | RAW 264.7 | 21.59 µg/mL[8] |
| n-hexane fraction (Croton linearis) | RAW 264.7 | 4.88 µg/mL[8] |
| Ethyl acetate fraction (Croton linearis) | RAW 264.7 | 40.03 µg/mL[8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted for assessing the cytotoxicity of this compound valerate.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
This compound valerate stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.
-
Prepare serial dilutions of this compound valerate in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the prepared drug dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
Nitric Oxide (NO) Assay (Griess Assay)
This protocol measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cells (e.g., RAW 264.7 macrophages)
-
Complete culture medium
-
Lipopolysaccharide (LPS)
-
This compound valerate stock solution (in DMSO)
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of this compound valerate for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include appropriate controls (no treatment, LPS only, vehicle + LPS).
-
After incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Prepare a standard curve using serial dilutions of sodium nitrite (e.g., 0-100 µM).
-
Add 50 µL of Griess Reagent Part A to each well containing supernatant or standard.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B to each well.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm within 30 minutes.
Cytokine Quantification (TNF-α ELISA)
This is a general protocol for a sandwich ELISA to measure TNF-α in cell culture supernatants. Always refer to the specific instructions provided with your ELISA kit.
Materials:
-
Cell culture supernatants (from cells treated as in the NO assay)
-
TNF-α ELISA kit (containing capture antibody, detection antibody, streptavidin-HRP, TMB substrate, and stop solution)
-
Wash buffer
-
Assay diluent
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer.
-
Block the plate with blocking buffer for 1-2 hours at room temperature.
-
Wash the plate.
-
Add 100 µL of standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Wash the plate.
-
Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add streptavidin-HRP and incubate for 20-30 minutes at room temperature.
-
Wash the plate.
-
Add TMB substrate and incubate in the dark for 15-30 minutes.
-
Add the stop solution to stop the reaction.
-
Measure the absorbance at 450 nm.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing the in vitro anti-inflammatory activity of this compound valerate.
References
- 1. What is this compound Valerate used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 3. droracle.ai [droracle.ai]
- 4. Inhibitory effects of anti-inflammatory drugs on interleukin-6 bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS [mdpi.com]
- 6. Fibroblast growth in vitro suppressed by LPS-activated macrophages. Reversal of suppression by hydrocortisone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of potential TNF-α inhibitors: from in silico to in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Addressing stability of diflucortolone in different solvent systems
Welcome to the technical support center for diflucortolone. This resource is designed to assist researchers, scientists, and drug development professionals in addressing the stability of this compound in various solvent systems. Below you will find troubleshooting guides and frequently asked questions to help you navigate challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound valerate?
A1: this compound valerate is supplied as a crystalline solid and should be stored at -20°C for long-term stability, where it can be stable for at least four years.[1]
Q2: What solvents are recommended for preparing stock solutions of this compound valerate?
A2: this compound valerate is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[1][2] The solubility is approximately 10 mg/mL in DMSO and 30 mg/mL in DMF.[1] For creating stock solutions, it is recommended to dissolve the compound in one of these solvents, purging with an inert gas.[1]
Q3: How stable is this compound valerate in aqueous solutions?
A3: this compound valerate is sparingly soluble in aqueous buffers.[1] To achieve maximum solubility in an aqueous buffer, it is recommended to first dissolve it in DMF and then dilute with the aqueous buffer of choice.[1] However, it is not recommended to store the aqueous solution for more than one day due to potential hydrolysis and precipitation.[1]
Q4: What are the known degradation pathways for this compound valerate?
A4: Forced degradation studies indicate that this compound valerate is susceptible to degradation under acidic, basic, and oxidative conditions.[3][4][5] While specific degradation products for this compound valerate are not detailed in the provided literature, a similar corticosteroid, difluprednate, undergoes alkaline hydrolysis, suggesting that the ester linkage in this compound valerate is a likely point of degradation.[6]
Q5: How can I analyze the stability of this compound valerate in my formulation?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[3][4][5][7] These methods can separate the intact drug from its degradation products. A validated HPLC method using a C18 column with a mobile phase of sodium dihydrogen phosphate buffer and methanol has been reported.[3][4][5]
Troubleshooting Guides
Issue 1: Precipitation or Cloudiness in Solution
-
Problem: My this compound valerate solution, particularly in an aqueous-based solvent system, has become cloudy or shows signs of precipitation.
-
Possible Causes & Solutions:
-
Low Solubility: this compound valerate has poor water solubility.[8] If you have diluted a stock solution made in an organic solvent (like DMSO or DMF) into an aqueous buffer, you may have exceeded its solubility limit.
-
Solution: Try preparing a more dilute aqueous solution. Alternatively, consider increasing the proportion of the organic co-solvent if your experimental design allows. For maximum solubility in aqueous buffers, first dissolve this compound valerate in DMF and then dilute with the aqueous buffer.[1]
-
-
Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature, cooling it to room temperature or below could cause the compound to precipitate.
-
Solution: Gently warm the solution and sonicate to see if the precipitate redissolves. If it does, consider storing the solution at the temperature at which it remains dissolved, but be mindful of potential accelerated degradation at higher temperatures.
-
-
pH of the Medium: The pH of your solvent system could influence the stability and solubility of the compound.
-
Solution: Ensure the pH of your buffer is within a range where this compound valerate is stable. Although not explicitly stated for this compound, corticosteroids can be susceptible to pH-dependent hydrolysis.
-
-
Issue 2: Suspected Degradation of this compound Valerate
-
Problem: I am concerned that my this compound valerate has degraded over time or upon exposure to certain experimental conditions.
-
Confirmation & Analysis:
-
Analytical Confirmation: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as HPLC-UV.[3][4][5]
-
Procedure: Analyze a sample of your solution and compare the chromatogram to that of a freshly prepared standard solution. A decrease in the peak area of the main this compound valerate peak and/or the appearance of new peaks is indicative of degradation.
-
-
Forced Degradation Comparison: To understand the potential degradation products, you can perform a mini-forced degradation study by exposing fresh solutions to harsh conditions (e.g., mild acid, base, or oxidizing agent) for a short period. The degradation product peaks in your experimental sample can then be compared to those generated under these stress conditions.
-
Issue 3: Unexpected Peaks in HPLC Chromatogram
-
Problem: When analyzing my this compound valerate sample with HPLC, I observe unexpected peaks that are not present in my standard.
-
Possible Sources:
-
Degradation Products: As mentioned above, these are likely degradation products of this compound valerate. The conditions your sample was exposed to (e.g., pH, temperature, light, oxidizing agents) can lead to the formation of these impurities.[3][4][5]
-
Solvent Impurities or Interactions: The solvent itself may contain impurities or react with this compound valerate over time.
-
Solution: Run a blank injection of your solvent to check for impurities. Ensure you are using high-purity, HPLC-grade solvents.
-
-
Excipient Interference: If you are working with a formulated product, the peaks could be from excipients or their degradation products.
-
Solution: Analyze a placebo formulation (containing all excipients except this compound valerate) to identify any interfering peaks.
-
-
Data Presentation
Table 1: Solubility of this compound 21-Valerate in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Aqueous Buffers | Sparingly soluble | [1] |
| Water | Practically insoluble | [8] |
| Dichloromethane | Freely soluble | [8] |
| Dioxane | Freely soluble | [8] |
| Ether | Sparingly soluble | [8] |
| Methyl Alcohol | Slightly soluble | [8] |
Table 2: Summary of Forced Degradation Studies on this compound Valerate
| Stress Condition | Reagent/Condition | Duration | Observation | Reference |
| Acid Hydrolysis | 0.1 M HCl | 4 hours | Significant degradation | [3] |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Significant degradation | [3] |
| Oxidation | 30% H₂O₂ | 24 hours | Significant degradation | [3] |
| Thermal Degradation | 80°C | 48 hours | No significant degradation | [3] |
| Photolytic Degradation | UV light (254 nm) | 48 hours | No significant degradation | [3] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method
This protocol is based on a validated method for the analysis of this compound valerate.[3][4][5]
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector.
-
Chromatographic Conditions:
-
Column: ACE C18 column (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Sodium dihydrogen phosphate buffer : methanol (27:73, v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 240 nm
-
Injection Volume: 20 µL
-
Column Temperature: 40°C
-
Run Time: 10 minutes
-
-
Sample Preparation:
-
Prepare a stock solution of this compound valerate in a suitable solvent (e.g., methanol:water, 70:30 v/v).
-
Dilute the stock solution with the diluent to a suitable concentration for HPLC analysis.
-
For formulated products like creams, accurately weigh a portion of the cream, dissolve it in the diluent, sonicate to ensure complete dissolution, and filter through a 0.45 µm filter before injection.
-
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Development and validation of stability-indicating HPLC method for this compound valerate and isoconazole nitrate combination | Semantic Scholar [semanticscholar.org]
- 5. DEVELOPMENT AND VALIDATION OF STABILITY-INDICATING HPLC METHOD FOR this compound VALERATE AND ISOCONAZOLE NITRATE COMBINATION | AVESİS [avesis.hacettepe.edu.tr]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound valerate - Wikipedia [en.wikipedia.org]
Mitigating potential cytotoxicity of diflucortolone in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues when using diflucortolone in cell culture experiments.
Troubleshooting Guide
This section addresses specific problems users may encounter, offering step-by-step solutions to mitigate this compound-induced cytotoxicity.
Q1: I'm observing significant cell death and reduced viability after treating my cells with this compound. What are the initial troubleshooting steps?
A1: High cytotoxicity is a common challenge when establishing a new experimental model with a potent glucocorticoid like this compound. The initial steps should focus on optimizing your treatment conditions.
-
Verify Drug Concentration: The most critical factor is the concentration of this compound. Cytotoxicity is often dose-dependent.[1][2] If you are using a concentration based on literature for a different cell line, it may not be appropriate for your model. It is common for the same drug to have different IC50 values in different cell lines due to unique biological characteristics.[3][4]
-
Action: Perform a dose-response experiment starting with a wide range of concentrations (e.g., logarithmic dilutions from 1 nM to 100 µM) to determine the IC50 value in your specific cell line.[5] From this curve, select a range of non-toxic to minimally toxic concentrations for your functional assays.
-
-
Optimize Incubation Time: The duration of exposure significantly impacts cell viability.[6][7]
-
Action: Conduct a time-course experiment (e.g., 12, 24, 48, 72 hours) using a fixed, low-to-mid concentration of this compound to identify an optimal time point where the desired biological effect is achieved without excessive cell death.
-
-
Check Cell Seeding Density: Sub-confluent or overly confluent cultures can be more susceptible to stress and drug-induced toxicity.
-
Action: Ensure you are using a consistent and optimal cell seeding density that allows for healthy, logarithmic growth during the experiment.
-
Q2: My dose-response experiments show cytotoxicity even at low concentrations. Could my culture conditions be exacerbating the effect?
A2: Yes, certain standard cell culture practices can sensitize cells to drug treatment.
-
Serum Starvation: While often used to synchronize cells in the same cell cycle phase, removing serum can stress cells and increase their sensitivity to cytotoxic agents.[8][9][10][11]
-
Action: Consider reducing the serum starvation period or performing the experiment in a low-serum medium (e.g., 0.5-2% FBS) instead of serum-free medium.[11] Alternatively, if the goal is cell cycle synchronization, other methods can be explored.
-
-
Basal Medium Composition: The components of your cell culture medium can influence cellular defense mechanisms.
-
Action: Ensure your medium contains adequate levels of essential amino acids and vitamins that support cellular health. In some cases, supplementing the medium with antioxidants may be beneficial (see FAQ 2).
-
Q3: How can I determine the mechanism of cell death (apoptosis vs. necrosis) induced by this compound in my cell line?
A3: Differentiating between apoptosis and necrosis is crucial for understanding the cytotoxic mechanism. Glucocorticoids typically induce a caspase-dependent apoptosis in susceptible cells.[6][12][13]
-
Apoptosis Detection: This is a programmed cell death characterized by specific morphological and biochemical markers.
-
Action: Use an Annexin V/Propidium Iodide (PI) assay. Annexin V will stain early apoptotic cells, while PI will stain late apoptotic and necrotic cells with compromised membranes.
-
-
Caspase Activity: Apoptosis is often executed by a cascade of enzymes called caspases.[14][15]
-
Action: Perform a caspase activity assay. Measuring the activity of initiator caspases (caspase-8, caspase-9) and executioner caspases (caspase-3, caspase-7) can confirm the involvement of apoptotic pathways.[2][16] Western blotting for cleaved PARP-1 can also serve as a marker for caspase-3 activity.[16]
-
-
Necrosis Detection: This is an uncontrolled form of cell death resulting from acute injury, characterized by cell swelling and membrane rupture.[17]
-
Action: Measure the release of lactate dehydrogenase (LDH) into the culture medium, which is an indicator of plasma membrane damage.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting unexpected cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound action and how does it lead to cytotoxicity?
A1: this compound, like other glucocorticoids, functions by binding to the intracellular glucocorticoid receptor (GR). This drug-receptor complex translocates to the nucleus, where it binds to Glucocorticoid Response Elements (GREs) on DNA, altering the transcription of target genes.[18] This leads to its anti-inflammatory effects by upregulating anti-inflammatory proteins and downregulating pro-inflammatory mediators like prostaglandins and leukotrienes.[18]
However, in certain cell types, particularly immune cells, this signaling cascade can also trigger apoptosis (programmed cell death).[13] This is often mediated through the intrinsic (mitochondrial) pathway, involving changes in the expression of Bcl-2 family proteins, loss of mitochondrial membrane potential (ΔΨm), release of cytochrome c, and subsequent activation of caspase-9 and caspase-3.[6][19]
Glucocorticoid-Induced Apoptosis Pathway
Q2: Can antioxidants be used to mitigate the cytotoxicity of this compound?
A2: Yes, in cases where cytotoxicity is linked to oxidative stress. Some studies suggest that glucocorticoids can modulate the production of reactive oxygen species (ROS).[20][21][22] If this compound treatment leads to an overproduction of ROS, it can damage cellular components and trigger cell death.
Co-treatment with an antioxidant may alleviate this stress.[23][24] A common antioxidant used in cell culture is N-acetylcysteine (NAC), a precursor to glutathione.[25][26] However, it's important to first confirm that your cells are indeed experiencing oxidative stress by using a ROS-sensitive fluorescent probe (see protocol below). Be aware that in some contexts, particularly in cancer research, antioxidants can interfere with the efficacy of chemotherapeutic drugs.[25][27]
Q3: Is it normal for the IC50 value of this compound to vary between different cell viability assays (e.g., MTT vs. CellTiter-Glo)?
A3: Yes, this is entirely possible and highlights the importance of understanding the principles behind each assay.[3]
-
MTT/MTS Assays: These colorimetric assays measure mitochondrial reductase activity, which is assumed to be proportional to the number of viable cells.
-
CellTiter-Glo (ATP Assay): This is a luminescence-based assay that quantifies ATP levels, an indicator of metabolically active cells.[28]
If this compound specifically impairs mitochondrial function without immediately causing cell lysis, an MTT assay might show a lower IC50 value compared to an ATP assay or a direct cell counting method.[19] Therefore, it's good practice to confirm viability results with at least two different methods, such as one metabolic assay and one dye exclusion assay (e.g., Trypan Blue).
Quantitative Data Summary
Researchers must empirically determine the IC50 for this compound in their specific cell system.
| Glucocorticoid | Cell Line | Exposure Time | IC50 Value | Assay Type |
| Hydrocortisone | MDA-MB-231 (Breast Cancer) | 48 h | 2.11 ± 0.05 mM | Not Specified |
| Hydrocortisone | MCF-7 (Breast Cancer) | 48 h | 2.73 ± 0.128 mM | Not Specified |
| Hydrocortisone | HEK293 (Kidney Epithelial) | 48 h | 12 ± 0.6 mM | Not Specified |
| Dexamethasone | C2C12 (Myoblasts) | Not Specified | >10 µM (non-toxic) | MTS |
| Betamethasone | Human MSCs | 60 min | ~12.5% of commercial prep | MTS |
| Methylprednisolone | Human MSCs | 60 min | ~50% of commercial prep | MTS |
Table compiled from data in related studies.[1][2][29] Note that concentrations are highly variable and depend on the specific commercial preparation and assay used.
Experimental Protocols
Here are detailed methodologies for key experiments to assess and mitigate this compound cytotoxicity.
Cell Viability Assessment using MTS Assay
Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in tissue culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours.
-
Drug Preparation: Prepare serial dilutions of this compound in culture medium at 2x the final desired concentration.
-
Treatment: Remove the medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTS Addition: Add 20 µL of the MTS reagent (e.g., from a CellTiter 96® AQueous One Solution Cell Proliferation Assay kit) directly to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C. The incubation time may need optimization depending on the cell type.
-
Measurement: Measure the absorbance at 490 nm using a 96-well plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results as % Viability vs. Log[Concentration] and use a non-linear regression (four-parameter logistic) model to determine the IC50 value.[30]
Detection of Intracellular Reactive Oxygen Species (ROS)
Principle: The cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA) is non-fluorescent until the acetate groups are cleaved by intracellular esterases and it is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Methodology:
-
Cell Treatment: Seed cells in a suitable format (e.g., 6-well or 96-well black-walled plate) and treat with this compound at the desired concentrations for the chosen duration. Include a positive control (e.g., 100 µM H₂O₂ for 30 minutes) and a vehicle control.
-
Dye Loading: Remove the treatment medium and wash the cells once with warm, serum-free medium or PBS.
-
Incubation with Dye: Add H₂DCFDA solution (typically 5-10 µM in serum-free medium) to the cells and incubate for 30-45 minutes at 37°C, protected from light.
-
Wash: Remove the dye solution and wash the cells twice with warm, serum-free medium or PBS to remove any extracellular dye.
-
Measurement: Immediately measure the fluorescence using a fluorescence microplate reader (Excitation ~485 nm, Emission ~535 nm) or visualize using a fluorescence microscope.
-
Analysis: Quantify the fluorescence intensity and express it as a fold change relative to the vehicle-treated control cells.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
Principle: The JC-1 dye is a ratiometric probe that exists as a monomer (green fluorescence) in the cytoplasm. In healthy cells with high ΔΨm, JC-1 accumulates in the mitochondria and forms aggregates that emit red fluorescence. A decrease in ΔΨm, an early sign of apoptosis, prevents this accumulation, resulting in a shift from red to green fluorescence.
Methodology:
-
Cell Treatment: Seed cells on a suitable plate (e.g., black-walled 96-well plate) and treat with this compound. Include a positive control for depolarization (e.g., CCCP, a protonophore) and a vehicle control.[31]
-
Dye Loading: At the end of the treatment period, add JC-1 dye to the culture medium at a final concentration of 1-5 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C.
-
Wash: Gently wash the cells twice with a warm buffer (e.g., PBS or assay buffer provided with a kit).
-
Measurement: Measure the fluorescence intensity for both red aggregates (Excitation ~550 nm, Emission ~600 nm) and green monomers (Excitation ~485 nm, Emission ~535 nm).
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and a loss of membrane potential.
References
- 1. Differential cytotoxicity of corticosteroids on human mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity evaluation of synthetic glucocorticoids against breast cancer cell lines MDA-MB-231, MCF-7 and human embryonic kidney HEK293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Apoptosis of airway epithelial cells induced by corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serum starving - when is it ok? - Tissue and Cell Culture [protocol-online.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Glucocorticoid-induced, caspase-dependent organ apoptosis early after burn injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Glucocorticoid-induced death of immune cells: mechanisms of action [pubmed.ncbi.nlm.nih.gov]
- 14. Caspases in cell death, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Caspase-dependent apoptosis induced by two synthetic halogenated flavanones, 3',7-dichloroflavanone and 3',6-dichloroflavanone, on human breast and prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The ultimate fate determinants of drug induced cell-death mechanisms in Trypanosomatids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 19. Effects of Immunosuppressive Medications on Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of glucocorticoids on generation of reactive oxygen species in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of hydrocortisone on oxygen free radical generation by mononuclear cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Alleviation of Drugs and Chemicals Toxicity: Biomedical Value of Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Applications of Antioxidants in Ameliorating Drugs and Xenobiotics Toxicity: Mechanistic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antioxidant Antagonises Chemotherapeutic Drug Effect in Lung Cancer Cell Line A549 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. Inhibition of cancer antioxidant defense by natural compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Cell Culture-Based Assessment of Toxicity and Therapeutics of Phytochemical Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Myoprotective Role of Quercus acuta Thunb. Fruit Extract Through IGF-1–Akt–FOXO Axis Modulation in Dexamethasone-Induced Sarcopenia [mdpi.com]
- 30. synentec.com [synentec.com]
- 31. researchgate.net [researchgate.net]
Overcoming batch-to-batch variability of diflucortolone in experiments
Welcome to the technical support center for diflucortolone. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and overcome common issues encountered during experiments, with a focus on addressing batch-to-batch variability.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent results between different batches of this compound valerate in our cell-based assays. What could be the cause?
A1: Batch-to-batch variability in experimental results can stem from several factors related to the physicochemical properties of the this compound valerate powder. Key potential causes include:
-
Polymorphism: this compound valerate may exist in different crystalline forms, or polymorphs.[1] These polymorphs can have different solubilities and dissolution rates, which can affect the actual concentration of the drug in your cell culture media and consequently lead to variable biological effects.[1][2] Metastable polymorphs, while potentially more soluble, can convert to a more stable, less soluble form over time, further introducing variability.[1]
-
Purity Profile: The presence and concentration of impurities may differ between batches. These impurities could have their own biological activities or could interfere with the action of this compound valerate.
-
Particle Size and Surface Area: Variations in particle size and surface area between batches can influence the dissolution rate of the powder in your solvent. Smaller particles generally dissolve faster. Inconsistent dissolution can lead to different effective concentrations in your experiments.
-
Solubility and Solvent Preparation: this compound valerate is practically insoluble in water.[3] The method of preparing your stock solution and the choice of solvent (e.g., DMSO, methanol) are critical.[3][4] Incomplete dissolution or precipitation of the compound upon dilution into aqueous media can lead to significant concentration errors.
To troubleshoot this, we recommend a systematic approach outlined in the troubleshooting guides below.
Q2: How can we ensure that we are preparing a consistent and accurate working solution of this compound valerate for our experiments?
A2: Consistent solution preparation is crucial for reproducible results. Given that this compound valerate is practically insoluble in water, a solubilizing agent is necessary.[3]
-
Solvent Selection: DMSO is a common choice for preparing stock solutions of poorly soluble compounds.[4] Methanol can also be used.[5][6]
-
Dissolution Technique: Ensure complete dissolution of the powder in the organic solvent before making any subsequent dilutions. Sonication can aid in dissolving the compound.[4] Visually inspect the solution for any particulate matter.
-
Dilution into Aqueous Media: When diluting the stock solution into your aqueous cell culture media or buffer, do so in a stepwise manner and with vigorous mixing to avoid precipitation. The final concentration of the organic solvent should be kept to a minimum and be consistent across all experiments, including vehicle controls.
-
Fresh Preparation: It is recommended to prepare fresh working solutions for each experiment to avoid potential degradation or precipitation over time.
Q3: What is the mechanism of action of this compound, and how can this inform my experiments?
A3: this compound valerate is a potent corticosteroid that functions as a glucocorticoid receptor (GR) agonist.[7] Understanding its mechanism of action is key to designing and interpreting your experiments. The primary steps are:
-
Cellular Entry: Being lipophilic, this compound diffuses across the cell membrane.
-
Receptor Binding: In the cytoplasm, it binds to the glucocorticoid receptor, which is part of a multiprotein complex including heat shock proteins (HSPs).[8][9]
-
Conformational Change and Translocation: Ligand binding induces a conformational change in the GR, causing the dissociation of HSPs.[8][10] The activated GR-ligand complex then translocates into the nucleus.[7][8]
-
Gene Regulation: In the nucleus, the complex binds to specific DNA sequences known as Glucocorticoid Response Elements (GREs) in the promoter regions of target genes.[7][8] This binding can either activate (transactivation) or repress (transrepression) gene transcription.[10]
-
Anti-inflammatory Effects: A key anti-inflammatory action is the upregulation of annexin-1 (lipocortin-1), which inhibits phospholipase A2.[7] This, in turn, blocks the release of arachidonic acid and the subsequent production of pro-inflammatory mediators like prostaglandins and leukotrienes.[7][9] It also suppresses the expression of pro-inflammatory cytokines and adhesion molecules.[7]
This pathway highlights the importance of incubation time in your experiments to allow for these transcriptional changes to occur and for the subsequent protein expression to manifest a biological effect.
Troubleshooting Guides
Issue: High Variability in Bioassay Potency Between Batches
This guide provides a systematic workflow to identify the source of variability.
References
- 1. Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound valerate - Wikipedia [en.wikipedia.org]
- 4. This compound valerate | Antifungal | Antibacterial | TargetMol [targetmol.com]
- 5. academic.oup.com [academic.oup.com]
- 6. jfda-online.com [jfda-online.com]
- 7. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 8. Glucocorticoid Receptors: Their Mechanisms of Action and Glucocorticoid Resistance | Clinical Gate [clinicalgate.com]
- 9. google.com [google.com]
- 10. m.youtube.com [m.youtube.com]
Best practices for long-term storage of diflucortolone stock solutions
This guide provides best practices for the long-term storage of diflucortolone stock solutions, along with troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound valerate stock solutions?
A1: this compound valerate is practically insoluble in water but is soluble in several organic solvents. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are commonly used for preparing high-concentration stock solutions.[1][2] It is crucial to use high-purity, anhydrous solvents, as moisture can reduce the solubility of this compound valerate.[2]
Q2: What are the recommended storage conditions and stability for this compound valerate stock solutions?
A2: For long-term storage, it is recommended to aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. Under these conditions, a DMSO stock solution is stable for up to 1 month at -20°C and up to 6 months at -80°C.[3] The solid form of this compound valerate is stable for at least four years when stored at -20°C.[1] Aqueous solutions are not recommended for storage longer than one day.[1]
Q3: Can I store my this compound stock solution at 4°C?
A3: While short-term storage of a few days at 4°C might be acceptable, long-term storage at this temperature is not recommended. For optimal stability and to prevent degradation, storing stock solutions at -20°C or -80°C is the best practice.[3]
Q4: Is this compound light-sensitive?
A4: While specific data on the photosensitivity of this compound stock solutions is limited, it is a general best practice in chemical handling to protect stock solutions from light, especially during long-term storage, to minimize the risk of photodegradation.
Troubleshooting Guide
Issue: My this compound stock solution has precipitated after storage.
-
Cause 1: Exceeded Solubility Limit. The concentration of your stock solution may be too high for the storage temperature.
-
Solution: Gently warm the solution in a 37°C water bath and vortex or sonicate to try and redissolve the precipitate. If it does not redissolve, you may need to prepare a new stock solution at a lower concentration.
-
-
Cause 2: Temperature Fluctuations. Repeated freeze-thaw cycles can lead to precipitation.
-
Solution: Always aliquot your stock solution into single-use vials after preparation to avoid repeated temperature changes to the main stock.
-
-
Cause 3: Water Contamination. The presence of water in your organic solvent can significantly decrease the solubility of this compound valerate.
-
Solution: Use fresh, anhydrous grade solvents for preparing your stock solutions and keep the solvent container tightly sealed to prevent moisture absorption.
-
Issue: My this compound precipitates when I add it to my aqueous cell culture medium.
-
Cause: Solvent-Shifting Precipitation. this compound valerate is highly soluble in organic solvents like DMSO but poorly soluble in aqueous solutions.[1] When the concentrated stock is diluted into the aqueous medium, the compound can crash out of solution.
-
Solution 1: Stepwise Dilution. Perform a serial dilution of your stock solution in the same organic solvent to a lower concentration before the final dilution into the aqueous medium.
-
Solution 2: Slow Addition with Mixing. Add the stock solution dropwise to the aqueous medium while vortexing or stirring to facilitate rapid dispersal.
-
Solution 3: Test Solubility Limit. Determine the maximum practical solubility of this compound in your specific cell culture medium by preparing a serial dilution and observing for precipitation under a microscope. Work below this concentration.
-
Quantitative Data Summary
Table 1: Solubility of this compound Valerate in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [1] |
| Dimethylformamide (DMF) | ~30 mg/mL | [1] |
| Dichloromethane | Freely soluble | |
| Dioxane | Freely soluble | |
| Ether | Sparingly soluble | |
| Methyl Alcohol | Slightly soluble | |
| Water | Practically insoluble |
Table 2: Recommended Long-Term Storage Conditions and Stability
| Form | Storage Temperature | Stability | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| Stock Solution in DMSO | -20°C | 1 month | [3] |
| Stock Solution in DMSO | -80°C | 6 months | [3] |
| Aqueous Solution | Not Recommended | ≤ 1 day | [1] |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for this compound Valerate
This protocol is adapted from a validated method for the simultaneous determination of this compound valerate and isoconazole nitrate.[4][5]
1. Chromatographic Conditions:
-
HPLC System: A system equipped with a PDA detector, quaternary pump, autosampler, and column oven.
-
Column: ACE C18 column (150 mm × 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A mixture of 0.03 M sodium dihydrogen phosphate monohydrate buffer (pH 2.7) and methanol in a ratio of 27:73 (v/v).[5]
-
Flow Rate: 1.5 mL/min.[5]
-
Column Temperature: 40°C.[5]
-
Detection Wavelength: 240 nm.[5]
-
Injection Volume: 20 µL.[5]
-
Diluent: Methanol and water mixture (70:30, v/v).[5]
2. Standard Stock Solution Preparation:
-
Accurately weigh and dissolve 10 mg of this compound valerate standard in 10 mL of methanol in an ultrasonic bath for approximately 5 minutes.
-
Dilute the solution to 20 mL with methanol to obtain a stock solution.
3. Sample Preparation (for stability testing of a stock solution):
-
Dilute an aliquot of the stored this compound valerate stock solution with the diluent to a final concentration within the linear range of the method.
4. Forced Degradation Studies (to identify potential degradation products):
-
Acid Hydrolysis: Mix the drug solution with 0.1 N HCl and heat at 80°C.
-
Base Hydrolysis: Mix the drug solution with 0.1 N NaOH at room temperature.
-
Oxidative Degradation: Treat the drug solution with 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Heat the solid drug at 105°C.
-
Photolytic Degradation: Expose the drug solution to UV light.
-
Analyze all stressed samples using the HPLC method to separate the parent drug from any degradation products.
Visualizations
Caption: Workflow for assessing the stability of this compound valerate stock solutions.
Caption: Simplified signaling pathway of this compound via the glucocorticoid receptor.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. [PDF] Development and validation of stability-indicating HPLC method for this compound valerate and isoconazole nitrate combination | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Identifying and minimizing artifacts in diflucortolone-treated samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and minimizing artifacts when working with diflucortolone-treated samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its basic chemical properties?
This compound is a potent topical corticosteroid.[1] It is a white to creamy white crystalline powder.[2] Key chemical properties are summarized below.
| Property | Value | Reference |
| Chemical Formula | C22H28F2O4 | [1] |
| Molar Mass | 394.45 g·mol−1 | [1] |
| Melting Point | 240-244 °C | [3] |
| Solubility | Practically insoluble in water, freely soluble in dichloromethane and dioxan, sparingly soluble in ether, and slightly soluble in methyl alcohol. | [2] |
| UV Max | 237 nm | [3] |
Q2: What are the main degradation pathways for this compound valerate that can create artifacts?
This compound valerate is susceptible to degradation under stress conditions such as acidic and alkaline environments, oxidation, and heat. The primary degradation pathway is the hydrolysis of the valerate ester to form this compound. Further degradation can lead to other related impurities. Stability-indicating HPLC methods have been developed to separate this compound valerate from its degradation products.
Q3: What are the known metabolites of this compound that I should be aware of in my samples?
In humans, this compound valerate is rapidly metabolized. The intact ester is often undetectable in plasma shortly after administration. The primary metabolite is this compound, formed by hydrolysis.[4] Another identified metabolite is 11-keto-diflucortolone.[4] These metabolites can be present in both unconjugated and conjugated (glucuronide and sulphate) forms.[4]
Troubleshooting Guides
Guide 1: Issues in HPLC and LC-MS/MS Analysis
Problem: Unexpected peaks in my chromatogram.
-
Possible Cause 1: Degradation Products. this compound valerate can degrade during sample storage or preparation.
-
Possible Cause 2: Isomeric Impurities. Impurities such as 6-beta and 16-beta this compound may be present from the synthesis process.[4]
-
Solution: Use a high-resolution chromatographic method. A method using an octyl silane bonded silica gel column has been shown to separate these isomers.[4]
-
-
Possible Cause 3: In-source Fragmentation (LC-MS/MS). The analyte can fragment in the ion source of the mass spectrometer, leading to peaks that can be mistaken for metabolites or impurities.
-
Solution: Optimize the declustering potential or fragmentor voltage. Lowering these parameters can reduce in-source fragmentation. Also, optimizing the ion source temperature can help, as higher temperatures can promote dissociation.[8]
-
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary Interactions with Silica. Residual silanol groups on the HPLC column can interact with the analyte, causing peak tailing.
-
Solution: Use a mobile phase with a buffer to minimize these interactions. Adding a buffer salt can shield the silanol groups. Also, ensure that the sample solvent is not significantly stronger than the mobile phase.
-
Problem: Inconsistent retention times.
-
Possible Cause 1: Column Equilibration. The column may not be properly equilibrated between runs.
-
Solution: Ensure a sufficient equilibration period with the initial mobile phase conditions before each injection.
-
-
Possible Cause 2: Mobile Phase Preparation. Inconsistent preparation of the mobile phase can lead to shifts in retention time.
-
Solution: Prepare fresh mobile phase daily and ensure accurate mixing of all components.
-
Problem: Signal Suppression or Enhancement (Matrix Effects) in LC-MS/MS.
-
Possible Cause: Co-eluting Endogenous Components. Components from the biological matrix (e.g., phospholipids, salts) can co-elute with this compound and interfere with its ionization, leading to inaccurate quantification.
-
Solution 1: Improve Sample Preparation. Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components.[1]
-
Solution 2: Optimize Chromatography. Adjust the chromatographic gradient to better separate this compound from the matrix interferences.
-
Solution 3: Use an Internal Standard. A stable isotope-labeled internal standard is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte.
-
Guide 2: Issues in Immunoassays (ELISA, RIA)
Problem: Falsely high or low concentrations of this compound or downstream biomarkers.
-
Possible Cause 1: Cross-reactivity. The antibodies used in the assay may cross-react with metabolites of this compound (e.g., 11-keto-diflucortolone) or other structurally similar steroids.
-
Solution: Check the antibody specificity data provided by the manufacturer. If significant cross-reactivity is suspected, results should be confirmed with a more specific method like LC-MS/MS.
-
-
Possible Cause 2: Matrix Effects. Components in the sample matrix can interfere with the antibody-antigen binding.
-
Solution: Perform spike and recovery experiments and serial dilutions to assess for matrix effects. If interference is detected, consider a more effective sample preparation method or use a buffer system designed to minimize these effects.[9]
-
-
Possible Cause 3: Heterophilic Antibody Interference. The presence of human anti-animal antibodies (HAAA) or other heterophilic antibodies in the sample can bridge the capture and detection antibodies, leading to false-positive results.[10][11]
-
Solution: Use commercially available heterophilic antibody blocking agents in your assay buffer.[11]
-
Guide 3: Issues in Cell-Based Assays
Problem: High variability in assay results.
-
Possible Cause 1: Inconsistent Cell Treatment. Variations in the concentration or duration of this compound treatment can lead to variable cellular responses.
-
Solution: Ensure accurate and consistent preparation of dosing solutions and precise timing of treatments.
-
-
Possible Cause 2: Cell Health and Passage Number. The health and passage number of cells can significantly impact their response to corticosteroids.
-
Solution: Use cells within a defined low passage number range and regularly monitor cell viability and morphology.
-
-
Possible Cause 3: Off-target Effects. At high concentrations, this compound may have off-target effects that can confound the interpretation of results.
-
Solution: Perform dose-response experiments to identify the optimal concentration range for specific effects and to identify potential non-specific toxicity.
-
Experimental Protocols
Protocol 1: Extraction of this compound from Plasma/Serum for LC-MS/MS Analysis
This protocol is a general guideline for protein precipitation, a common method for extracting corticosteroids from plasma or serum.
-
Sample Thawing: Thaw frozen plasma or serum samples on ice.
-
Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.
-
Internal Standard Addition: Add the internal standard (e.g., a stable isotope-labeled this compound) to each sample.
-
Protein Precipitation: Add 300 µL of cold acetonitrile (or methanol) to each sample to precipitate proteins.[1]
-
Vortexing: Vortex the samples vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Vortex briefly and inject the sample into the LC-MS/MS system.
Protocol 2: Stability Testing of this compound in a Formulation
This protocol outlines a forced degradation study to identify potential degradation products.
-
Sample Preparation: Prepare solutions of this compound valerate in a suitable solvent.
-
Stress Conditions: Expose the solutions to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C.
-
Base Hydrolysis: 0.1 M NaOH at 60°C.
-
Oxidation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Heat the solution at 80°C.
-
Photodegradation: Expose the solution to UV light (e.g., 254 nm).
-
-
Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify the parent compound and any degradation products.
Visualizations
Caption: Troubleshooting workflow for unexpected peaks.
Caption: Strategies to mitigate matrix effects in LC-MS.
References
- 1. Sample Preparation Strategies Demystified: Choosing the Right Fit for Your Toxicology Workflow - AnalyteGuru [thermofisher.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. CN108226340B - Method for separating and measuring this compound and 6 beta this compound and 16 beta this compound thereof - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 9. Interference in ELISA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Topical Diflucortolone Valerate Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in designing and executing robust topical studies with diflucortolone valerate, a potent corticosteroid. A primary challenge in such studies is accounting for the effects of the vehicle, which can have its own biological activity.
Troubleshooting Guide
This guide addresses common issues encountered when controlling for vehicle effects in topical this compound valerate studies.
| Problem | Possible Cause | Recommended Solution |
| High variability in study results between subjects. | Inter-individual differences in skin physiology and reactivity. | Implement a split-body (within-person) study design .[1][2][3] In this design, each subject serves as their own control by applying the active drug and the vehicle to symmetrical sites on their body.[4] This significantly reduces inter-subject variability. |
| Unexpectedly high response in the vehicle-only control group. | The vehicle itself has therapeutic properties (e.g., emollient, occlusive effects).[3] For instance, petrolatum-based vehicles can improve skin barrier function and have antimicrobial effects.[5][6] | - Characterize the biophysical properties of the vehicle (e.g., Transepidermal Water Loss - TEWL, skin hydration).- Ensure the vehicle composition is identical to the active formulation, minus the this compound valerate.- Clearly define and measure the expected vehicle effect in the study protocol. |
| Inconsistent results in the Vasoconstrictor Assay (VCA). | - Improper site selection or application technique.- Variation in the amount of product applied.- Subject-specific differences in vasoconstrictive response. | - Conduct a pilot study to determine the optimal dose duration to achieve a half-maximal response (ED50).- Use a chromameter for objective measurement of skin blanching, as visual scoring can be subjective.- Standardize the application procedure, including the amount of product applied per unit area of skin. |
| Difficulty in interpreting the contribution of the active drug versus the vehicle. | The therapeutic effect of the vehicle masks the effect of the this compound valerate. | - Use sensitive and specific endpoints. For example, in addition to clinical scores, consider biomarkers of inflammation (e.g., cytokine levels in skin biopsies or tape strips).- Ensure the study is adequately powered to detect statistically significant differences between the active and vehicle arms. |
| Adverse events (e.g., irritation, folliculitis) in both active and vehicle groups. | An excipient in the vehicle (e.g., preservative, penetration enhancer) may be causing irritation.[1][7] | - Review the safety profile of all excipients in the vehicle.- Consider patch testing with individual excipients if a specific irritant is suspected.- Monitor and record all adverse events for both the active and vehicle treatment sites separately. |
Frequently Asked Questions (FAQs)
Q1: Why is it critical to use a vehicle control in topical this compound valerate studies?
A1: The vehicle, the inactive substance that carries the active drug, can have its own effects on the skin.[3] For example, ointments are occlusive and can increase skin hydration, while creams have emollient properties.[1][7] These effects can be therapeutic on their own. Therefore, a vehicle-controlled study is essential to differentiate the specific therapeutic effects of this compound valerate from those of its base.
Q2: What is the difference between a "vehicle" and a "placebo" in the context of topical studies?
A2: In topical dermatology studies, "vehicle" is the more accurate term. A placebo is an inert substance with no therapeutic effect. However, the vehicle in a topical formulation is designed to enhance drug delivery and can have its own biological effects on the skin, such as altering hydration or barrier function.[8] Therefore, it is not truly inert.
Q3: What are the key considerations when selecting a vehicle for a new this compound valerate formulation?
A3: The choice of vehicle impacts the potency and penetration of the corticosteroid.[1] Key considerations include:
-
Lesion type: Ointments are suitable for dry, thick, hyperkeratotic lesions, while creams are better for moist or weeping skin.[1][7]
-
Anatomical site: Lotions and gels are preferred for hairy areas.[1][7]
-
Desired potency: Ointments, due to their occlusive nature, tend to enhance steroid penetration more than creams or lotions, making the same concentration of active ingredient more potent.[1]
-
Patient preference: Cosmetically elegant vehicles, like some creams and foams, may improve patient adherence.
Q4: What is a split-body study design and why is it recommended?
A4: A split-body, or within-person, randomized controlled trial is a design where different treatments are applied to symmetrical areas on the same individual.[1][2][3] For example, this compound valerate ointment could be applied to the left arm and the vehicle ointment to the right arm. This design is highly recommended because it minimizes the impact of inter-individual variability in skin response, thereby increasing the statistical power of the study with a smaller number of subjects.[4]
Q5: How can I quantitatively assess the effects of the vehicle on the skin barrier?
A5: Several non-invasive techniques can be used to measure the biophysical properties of the skin and assess the vehicle's impact:
-
Transepidermal Water Loss (TEWL): Measures the rate of water evaporation from the skin, indicating barrier integrity.
-
Corneometry: Measures the hydration level of the stratum corneum.
-
Sebumetry: Quantifies the amount of sebum on the skin surface.
-
Skin pH measurement: Assesses the acidity of the skin surface, which is crucial for barrier function.
Experimental Protocols
Protocol: Vehicle-Controlled, Double-Blind, Randomized, Split-Body Study for Topical this compound Valerate Ointment in Psoriasis
1. Objective: To assess the efficacy and safety of 0.1% this compound valerate ointment compared to its vehicle in patients with chronic plaque psoriasis.
2. Study Design: A multicenter, randomized, double-blind, vehicle-controlled, split-body (intra-patient) study.
3. Patient Population: Adults with a clinical diagnosis of chronic plaque psoriasis with symmetrical lesions on the trunk or limbs.
4. Methodology:
- Screening and Washout: Patients undergo a screening visit to confirm eligibility and a washout period for any prohibited medications.
- Randomization: Symmetrical target psoriatic plaques of similar severity are identified on each patient. One plaque is randomly assigned to receive the active 0.1% this compound valerate ointment, and the other to receive the vehicle ointment. Both patient and investigator are blinded to the treatment allocation.
- Treatment: Patients apply a thin layer of the assigned ointment to the target plaques twice daily for 4 weeks. The amount of ointment to be used can be standardized using the Fingertip Unit (FTU) method.
- Assessments: Efficacy and safety are assessed at baseline, week 1, week 2, and week 4.
- Primary Efficacy Endpoint: Change from baseline in the Target Plaque Severity Score (TPSS), a composite score of erythema, scaling, and induration.
- Secondary Efficacy Endpoints: Investigator's Global Assessment (IGA), Patient's Global Assessment (PGA), and digital photography.
- Safety Assessments: Monitoring and recording of all local and systemic adverse events.
5. Data Analysis: The primary analysis will be a paired comparison of the change in TPSS from baseline between the active- and vehicle-treated plaques within each patient.
Protocol: Vasoconstrictor Assay (VCA) for Potency Assessment of a Topical this compound Valerate Formulation
1. Objective: To assess the vasoconstrictive potency of a test formulation of this compound valerate against a reference standard and its vehicle.
2. Study Design: A single-center, randomized, investigator-blinded, intra-individual comparison in healthy volunteers.
3. Methodology:
- Subject Selection: Healthy volunteers with no skin diseases and who demonstrate a clear blanching response to a potent corticosteroid in a screening test are enrolled.
- Pilot Study: A pilot study is conducted with the reference product to determine the dose-duration response and identify the ED50 (the time required to produce 50% of the maximal blanching effect).
- Pivotal Study:
- Site Allocation: Multiple application sites (e.g., 1 cm diameter) are marked on the flexor surface of the forearms.
- Application: A standardized amount of the test formulation, reference formulation, and vehicle are applied to the randomly assigned sites. The application is typically occluded for a predetermined duration based on the pilot study results.
- Blanching Assessment: After the application period, the products are removed, and the degree of skin blanching (vasoconstriction) is measured at specified time points (e.g., 2, 4, 6, and 24 hours post-removal).
- Measurement: A chromameter is used to objectively measure the change in skin color (a* value, representing redness).
- Data Analysis: The area under the effect curve (AUEC) for the change in a* value over time is calculated for each site. The bioequivalence of the test and reference products is assessed by comparing their AUEC values. The vehicle-treated sites serve as a negative control to ensure that the observed blanching is due to the corticosteroid.
Data Presentation
Table 1: Illustrative Efficacy Results from a 4-Week, Split-Body, Vehicle-Controlled Study of 0.1% this compound Valerate (DV) Ointment in Psoriasis (Hypothetical Data)
| Parameter | Baseline (Mean ± SD) | Week 4 (Mean ± SD) | Mean Change from Baseline (95% CI) | P-value (DV vs. Vehicle) |
| Target Plaque Severity Score (TPSS) | ||||
| 0.1% DV Ointment | 7.2 ± 1.5 | 2.1 ± 1.8 | -5.1 (-5.8, -4.4) | <0.001 |
| Vehicle Ointment | 7.1 ± 1.6 | 5.8 ± 1.9 | -1.3 (-1.9, -0.7) | |
| Investigator's Global Assessment (IGA) of "Clear" or "Almost Clear" | ||||
| 0.1% DV Ointment | 0% | 65% | 65% (55%, 75%) | <0.001 |
| Vehicle Ointment | 0% | 10% | 10% (4%, 16%) |
Visualizations
Experimental Workflow for a Split-Body Clinical Trial
Caption: Workflow of a split-body clinical trial to control for vehicle effects.
Signaling Pathway: Potential Effects of an Occlusive Vehicle on the Skin Barrier
References
- 1. gpnotebook.com [gpnotebook.com]
- 2. Choosing topical corticosteroids. - Post - Medbullets Step 1 [step1.medbullets.com]
- 3. Design and Methodological Issues of Within-Person (Split-Body) Randomized Controlled Trials Evaluating a Topical Treatment: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Multicenter, Randomized, Double-Blind, Split-Body Clinical Trial Evaluating the Efficacy and Outcomes of a Topical Product Pre and Post Aesthetic Surgical Body Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Petrolatum: Barrier repair and antimicrobial responses underlying this "inert" moisturizer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Choosing Topical Corticosteroids | AAFP [aafp.org]
- 8. Combined effects of glycerol and petrolatum in an emollient cream: A randomized, double-blind, crossover study in healthy volunteers with dry skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting experimental protocols for different diflucortolone salt forms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with different salt forms of diflucortolone, primarily focusing on this compound valerate and this compound pivalate.
Frequently Asked Questions (FAQs)
Q1: What are the main differences between this compound valerate and this compound pivalate?
A1: this compound valerate and this compound pivalate are both potent topical corticosteroids. The key difference lies in the ester group attached at the C21 position. This compound valerate has a valerate ester, while this compound pivalate has a pivalate (trimethylacetate) ester. This structural difference influences their physicochemical properties, which can in turn affect their performance in experimental settings. The pivalate ester is generally associated with increased lipophilicity compared to the valerate ester.
Q2: How does the salt form affect the solubility of this compound?
A2: The ester salt form significantly impacts the solubility profile of this compound. Due to its higher lipophilicity, this compound pivalate is expected to have better solubility in nonpolar organic solvents, while its aqueous solubility will be extremely low. This compound valerate is also practically insoluble in water but shows good solubility in solvents like dichloromethane, dioxane, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).[1][2] When switching between salt forms, it is crucial to re-evaluate the solubility in your specific vehicle or solvent system.
Q3: Will changing the salt form affect the drug's stability?
A3: Yes, different salt forms can exhibit different stabilities. The stability of a drug is influenced by factors such as its crystal lattice energy and hygroscopicity, which can vary between salt forms. When switching from a well-characterized salt like this compound valerate to a different one like the pivalate, it is essential to conduct stability studies under your experimental conditions (e.g., in your chosen formulation or solvent) to ensure the integrity of the active pharmaceutical ingredient (API) throughout the experiment.
Q4: Can I expect the same biological activity when I switch between this compound salt forms?
A4: While both this compound valerate and pivalate are potent corticosteroids, their biological activity in a specific formulation might differ. This is primarily due to differences in their physicochemical properties, which affect their release from the vehicle, penetration through the skin, and ultimately, their bioavailability at the target site. The increased lipophilicity of the pivalate salt may enhance skin penetration. Therefore, it is not advisable to assume equivalent biological activity without experimental verification.
Q5: How does the salt form impact the glucocorticoid receptor (GR) binding affinity?
A5: The esterification at the C21 position can influence the binding affinity to the glucocorticoid receptor. While the core this compound structure is responsible for binding, the nature of the ester can modulate this interaction. It is important to note that the prodrug form (the ester) may have a different affinity than the active parent molecule (this compound) that is released after enzymatic cleavage in the skin. When comparing different salt forms, it is recommended to consult literature on their relative receptor binding affinities or conduct competitive binding assays if this is a critical parameter for your research.
Troubleshooting Guide
Problem 1: Poor solubility of a new this compound salt form in my established formulation.
| Possible Cause | Troubleshooting Step |
| Different Polarity: The new salt form (e.g., pivalate) has a different polarity and lipophilicity compared to the previous one (e.g., valerate). | 1. Conduct a solubility screen: Test the solubility of the new salt form in a range of individual solvents and co-solvent systems with varying polarities. 2. Adjust the vehicle composition: Modify the ratio of hydrophilic and lipophilic components in your formulation to better match the solubility profile of the new salt. 3. Consider a different vehicle type: If solubility remains an issue, you may need to switch to a different formulation base (e.g., from a cream to an ointment) that is more compatible with the new salt form. |
Problem 2: Inconsistent results in my in vitro skin permeation study after switching salt forms.
| Possible Cause | Troubleshooting Step |
| Altered Drug Release: The release rate of the new salt form from the formulation is different. | 1. Perform a release test: Use a method like the Franz diffusion cell with a synthetic membrane to specifically measure the release rate of the API from the formulation. 2. Modify formulation excipients: Adjust the concentration of penetration enhancers or other excipients that may influence drug release. |
| Different Skin Partitioning: The new salt form has a different partition coefficient, affecting its ability to penetrate the stratum corneum. | 1. Determine the partition coefficient (Log P): Measure the octanol-water partition coefficient of the new salt form to understand its lipophilicity. 2. Adjust the vehicle to optimize partitioning: A more lipophilic salt may require a more hydrophilic vehicle to facilitate partitioning into the skin, and vice versa. |
Problem 3: Unexpectedly low potency in a vasoconstrictor assay with a new this compound salt.
| Possible Cause | Troubleshooting Step |
| Reduced Bioavailability: The new salt form has lower skin penetration or is not efficiently converted to the active form in the skin. | 1. Re-run the in vitro skin permeation study: Confirm that the new salt form is effectively penetrating the skin in your formulation. 2. Consider metabolic activity: Ensure that the experimental model has the necessary esterases to cleave the ester and release the active this compound. |
| Formulation Instability: The new salt form is degrading in the formulation. | 1. Conduct a stability study: Analyze the concentration of the active ingredient in the formulation over time under storage and experimental conditions using a validated analytical method like HPLC. |
Data Presentation
Table 1: Physicochemical Properties of this compound Salt Forms
| Property | This compound Valerate | This compound Pivalate |
| Molecular Formula | C27H36F2O5[1][3] | C27H36F2O5[4][5] |
| Molecular Weight | 478.57 g/mol [1][6] | 478.57 g/mol [4] |
| Melting Point | 220 °C[1][6][7] | 195-195.5 °C[4][8] |
| Appearance | White to creamy white crystalline powder[1] | Crystalline solid |
| Aqueous Solubility | Practically insoluble[1] | Expected to be practically insoluble |
| Solubility in Organic Solvents | Freely soluble in dichloromethane and dioxane; sparingly soluble in ether; slightly soluble in methanol; soluble in DMSO and DMF.[1][2] | Expected to be soluble in nonpolar organic solvents. |
Table 2: Solubility of this compound Valerate in Various Solvents
| Solvent | Solubility |
| Dichloromethane | Freely soluble[1] |
| Dioxane | Freely soluble[1] |
| Ether | Sparingly soluble[1] |
| Methanol | Slightly soluble[1] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL[2] |
| Dimethylformamide (DMF) | ~30 mg/mL[2] |
| Water | Practically insoluble[1] |
Experimental Protocols
Protocol for Determining API Solubility
This protocol outlines a standard shake-flask method for determining the equilibrium solubility of a this compound salt form in a given solvent.
Materials:
-
This compound salt form (valerate or pivalate)
-
Selected solvent(s)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.45 µm PTFE)
-
Validated analytical method (e.g., HPLC-UV)
Procedure:
-
Add an excess amount of the this compound salt to a vial containing a known volume of the solvent. The solid should be in excess to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials on an orbital shaker and agitate at a constant temperature for a predetermined time (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to pellet the excess solid.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the calibration range of your analytical method.
-
Analyze the concentration of the dissolved this compound using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or other appropriate units.
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol describes a typical in vitro skin permeation study to evaluate the percutaneous absorption of this compound from a topical formulation.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer like polysorbate 80)
-
This compound formulation
-
Water bath with circulator and stirrer
-
Syringes for sampling
-
Validated analytical method (e.g., HPLC-MS/MS)
Procedure:
-
Prepare the excised skin by carefully removing any subcutaneous fat and cutting it into sections large enough to fit the Franz diffusion cells.
-
Mount the skin sections between the donor and receptor chambers of the Franz cells, with the stratum corneum side facing the donor compartment.
-
Fill the receptor chamber with degassed receptor solution, ensuring no air bubbles are trapped beneath the skin.
-
Place the Franz cells in the water bath maintained at 37°C to achieve a skin surface temperature of approximately 32°C.
-
Allow the system to equilibrate for at least 30 minutes.
-
Apply a finite dose of the this compound formulation evenly to the skin surface in the donor chamber.
-
At predetermined time points (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), collect samples from the receptor solution via the sampling port.
-
After each sample collection, replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.
-
Analyze the concentration of this compound in the collected samples using a validated analytical method.
-
At the end of the study, dismount the skin, and if required, analyze the drug content in the different skin layers.
-
Calculate the cumulative amount of drug permeated per unit area over time and determine the steady-state flux (Jss).
Protocol for Vasoconstrictor Assay
This assay is a common in vivo method to assess the potency of topical corticosteroids by measuring their ability to cause skin blanching.
Materials:
-
Topical corticosteroid formulations (test and reference)
-
Healthy human volunteers with fair skin
-
Chromameter or trained visual assessor
-
Occlusive dressings (if required by the protocol)
Procedure:
-
Select a suitable test site on the forearms of the volunteers.
-
Apply a standardized amount of the corticosteroid formulations to small, marked areas on the skin.
-
The duration of application can be varied to generate a dose-response curve.
-
After the specified application time, remove the formulation from the skin.
-
At predetermined time points after removal (e.g., 2, 4, 6, 18, and 24 hours), measure the degree of skin blanching (vasoconstriction) using a chromameter or a visual scoring scale.
-
The chromameter measures the change in skin color (pallor).
-
Plot the blanching response against time for each formulation.
-
Calculate the area under the effect curve (AUEC) for each treatment.
-
The relative potency of the formulations can be compared based on their AUEC values or by fitting the data to a pharmacodynamic model like the Emax model.
Mandatory Visualizations
Caption: Experimental workflow for comparing different this compound salt forms.
Caption: Glucocorticoid signaling pathway for this compound.
Caption: Troubleshooting logic for adjusting experimental protocols.
References
- 1. This compound valerate - Wikipedia [en.wikipedia.org]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound Valerate | C27H36F2O5 | CID 91670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. This compound Pivalate | C27H36F2O5 | CID 66381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. This compound valerate | 59198-70-8 [amp.chemicalbook.com]
- 8. Cas 15845-96-2,this compound PIVALATE | lookchem [lookchem.com]
Technical Support Center: Refining Animal Models for Diflucortolone Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers refine animal models for studying diflucortolone, a potent topical corticosteroid. By addressing common sources of variability, these guidelines aim to enhance the reproducibility and ethical standards of preclinical dermatological research.
Frequently Asked Questions (FAQs)
Q1: What are the most common animal models for assessing the potency of topical corticosteroids like this compound?
A1: The most prevalent models are the rodent skin atrophy model and the mouse ear swelling test. The skin atrophy model, often using hairless rats, measures the thinning of the skin (a known side effect of corticosteroids) as an indicator of potency. The mouse ear swelling test assesses the anti-inflammatory effect of the corticosteroid on chemically-induced ear edema.
Q2: Why is there significant variability in my results when using these models?
A2: Variability in topical corticosteroid studies can arise from multiple factors:
-
Animal-related factors: Species, strain, age, sex, and even the location of the application site on the animal's body can influence results.
-
Environmental factors: Housing conditions, diet, and stress levels can impact the animals' physiological responses.
-
Experimental procedures: The choice of vehicle for the drug, the volume and method of application, and the precision of the measurement technique are critical. For instance, inconsistent application can lead to variable drug absorption.
-
Induction of inflammation: In models that require an inflammatory challenge, the consistency of the irritant application is a major source of variation.
Q3: How can I reduce the number of animals used in my studies while maintaining statistical power?
A3: Employing refinement strategies can lead to more consistent data, which in turn can reduce the number of animals needed. This aligns with the "3Rs" principle (Replacement, Reduction, and Refinement). Strategies include:
-
Using animals as their own control: In many dermal studies, an untreated area of skin on the same animal can serve as a control, which helps to minimize inter-animal variability.
-
Optimizing study duration: Research has shown that for glucocorticoid-induced skin atrophy in rats, a 5-day treatment period can be sufficient to observe significant effects, potentially reducing the standard 19-day duration.
-
Ensuring consistent procedures: Standardizing application techniques and measurements across all animals and groups will reduce data scatter.
Q4: What is the mechanism of action of this compound that I should be aware of when designing my study?
A4: this compound valerate is a synthetic glucocorticoid. Its primary mechanism involves binding to intracellular glucocorticoid receptors. This complex then moves to the nucleus and alters gene expression. Key effects include:
-
Upregulation of anti-inflammatory proteins.
-
Downregulation of pro-inflammatory mediators like cytokines and chemokines. This leads to reduced inflammation, itching, and redness.
Troubleshooting Guides
Issue 1: High Variability in Skin Thickness Measurements (Skin Atrophy Model)
| Potential Cause | Troubleshooting Steps |
| Inconsistent Measurement Technique | Ensure the caliper or micrometer is used with consistent pressure. Take multiple measurements at the same anatomical location for each animal and average the results. |
| Variable Drug Application | Use a calibrated pipette to apply a precise volume of the formulation. Gently spread the substance over a predefined area. |
| Systemic Effects of the Corticosteroid | High doses can lead to systemic effects like weight loss, which can correlate with skin atrophy and introduce variability. Adjust doses to minimize systemic exposure and focus on local effects. |
| Animal Strain and Age | Use a consistent age and strain of animal (e.g., hairless rats are a common model) throughout the experiment. |
Issue 2: Inconsistent Results in the Mouse Ear Swelling Assay
| Potential Cause | Troubleshooting Steps |
| Variable Induction of Inflammation | The application of the inflammatory agent (e.g., croton oil, TPA) must be highly consistent. Use a fixed volume and apply it uniformly to the ear surface. |
| Measurement Timing | Measure ear thickness at consistent time points after the challenge, as the inflammatory response changes over time. Recommended time points are often 24, 48, and 72 hours post-challenge. |
| Imprecise Measurement | A spring-loaded micrometer is recommended for consistent, low-tension measurements. Measure both the treated (right) and vehicle-only (left) ears to account for any systemic effects or handling-induced swelling. |
| Choice of Vehicle | The vehicle can affect the penetration and efficacy of the corticosteroid. Ensure the vehicle itself does not cause irritation. |
Quantitative Data Summary
Table 1: Comparative Skin Atrophy Potential of Various Topical Corticosteroids in Rats
This table summarizes data from a study on corticosteroid-induced dermal atrophy in rats after 12 days of daily application. Atrophy was determined by comparing the weights of skin plugs from treated and untreated sites.
| Corticosteroid | Dose-Dependent Atrophy Observed | Relative Potency in Atrophy Assay |
| Hydrocortisone | Yes | Baseline |
| Dexamethasone | Yes | Higher than Hydrocortisone |
| Betamethasone | Yes | Higher than Hydrocortisone |
| Triamcinolone Acetonide | Yes | High |
| Source: Adapted from Young J.M., et al. (1977). |
Table 2: Percutaneous Absorption of Topical Corticosteroids in Humans (Damaged Skin Model)
This table shows the percentage of different corticosteroids absorbed through damaged human skin over a 24-hour period. While not an animal model, this data is crucial for understanding the relative bioavailability that might be expected in vivo.
| Corticosteroid Formulation | Mean Percutaneous Absorption (%) |
| This compound Valerate (DFV) 0.1% | 2.2 ± 0.8 |
| Betamethasone Valerate (BV) 0.12% | 12.2 ± 3.3 |
| Source: Adapted from Täuber, U., & Toda, T. (1976). Note: Data derived from radioactive labeling studies. |
Experimental Protocols
Detailed Methodology: Glucocorticoid-Induced Skin Atrophy in Hairless Rats
This protocol is a synthesized example based on common practices.
-
Animal Selection: Use age-matched, male or female hairless rats (hr/hr).
-
Acclimatization: Allow animals to acclimatize to housing conditions for at least one week.
-
Grouping: Randomly assign animals to control (vehicle only) and treatment groups (e.g., 0.1% this compound Valerate).
-
Application:
-
Define a precise application area (e.g., a 2x2 cm square) on the dorsal flank of the rat.
-
Daily, apply a fixed volume (e.g., 50 µL) of the test or vehicle formulation to the defined area.
-
-
Duration: Continue applications for a set period, for example, 5 to 19 days.
-
Measurement:
-
At the end of the treatment period, euthanize the animals.
-
Use a biopsy punch (e.g., 16 mm diameter) to collect skin samples from the treated area and a contralateral, untreated control area.
-
Measure the weight of each skin plug.
-
-
Data Analysis: Calculate the percentage of skin thinning by comparing the weight of the treated skin plug to the untreated control plug from the same animal.
Detailed Methodology: Mouse Ear Swelling Assay
This protocol is a synthesized example based on common practices.
-
Animal Selection: Use BALB/c mice, 6-8 weeks old.
-
Baseline Measurement: Before any treatment, measure the baseline thickness of both ears of each mouse using a low-tension, spring-loaded micrometer. Take 3 readings per ear and average them.
-
Inflammatory Challenge:
-
Prepare a solution of an irritant (e.g., TPA in acetone).
-
Apply a precise volume (e.g., 20 µL) of the irritant solution to both the inner and outer surfaces of the right ear.
-
-
Topical Treatment:
-
Immediately after the challenge, apply a fixed volume (e.g., 20 µL) of the this compound formulation to the right ear.
-
Apply the vehicle only to the left ear, which serves as a control.
-
-
Measurement of Swelling:
-
Measure the thickness of both ears at 24, 48, and 72 hours after the inflammatory challenge.
-
-
Data Analysis: Calculate the increase in ear thickness for each ear by subtracting the baseline measurement from the post-treatment measurements. The anti-inflammatory effect is the percentage reduction in swelling in the this compound-treated ear compared to the vehicle-treated ear.
Mandatory Visualizations
Caption: Simplified signaling pathway of this compound Valerate (DFV).
Caption: General experimental workflow for preclinical topical corticosteroid studies.
Validation & Comparative
Validating the Anti-inflammatory Effects of Diflucortolone in a New Disease Model: A Comparative Guide
This guide provides a comprehensive comparison of the anti-inflammatory effects of Diflucortolone Valerate with other potent corticosteroids, namely Betamethasone Valerate and Clobetasol Propionate. It is designed for researchers, scientists, and drug development professionals to objectively assess the performance of this compound and to provide a framework for its validation in a new disease model. This document outlines detailed experimental protocols and presents supporting data to aid in these research endeavors.
Introduction to this compound and its Anti-inflammatory Mechanism
This compound valerate is a potent topical corticosteroid used for the treatment of various inflammatory skin conditions such as eczema, psoriasis, and dermatitis.[1][2] Its therapeutic effect is primarily due to its anti-inflammatory, immunosuppressive, and vasoconstrictive properties.[2]
At the molecular level, this compound valerate, like other corticosteroids, binds to glucocorticoid receptors in the cytoplasm of cells.[1] This drug-receptor complex then translocates to the nucleus, where it modulates the expression of numerous genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators such as cytokines, chemokines, and prostaglandins.[1][2] A key mechanism is the inhibition of phospholipase A2, a critical enzyme in the arachidonic acid cascade which produces inflammatory prostaglandins and leukotrienes.
Comparative Efficacy of this compound
This compound is classified as a high-potency topical corticosteroid.[3] Its efficacy has been compared to other corticosteroids in various clinical and preclinical studies.
Relative Potency
Topical corticosteroids are often grouped into classes based on their potency, with Class I being the most potent. The potency can be influenced by the specific salt form, concentration, and vehicle of the formulation. The following table provides a general classification of the corticosteroids discussed in this guide.
| Corticosteroid | Potency Class |
| Clobetasol Propionate 0.05% | I (Super-potent) |
| This compound Valerate 0.3% | I (Super-potent) |
| Betamethasone Valerate 0.1% | III (Potent) |
Source: Adapted from multiple dermatological sources.
Performance in a Psoriasis Plaque Test
A study comparing this compound Valerate 0.3% with other topical steroids in a psoriasis plaque test demonstrated its high efficacy. The results are summarized below.
| Treatment | Efficacy Comparison |
| This compound Valerate 0.3% | Equipotent to Halcinonide, Clobetasol-17-propionate, and Desoximetasone |
| This compound Valerate 0.3% | Significantly superior to Betamethasone-17,21-dipropionate, Betamethasone-17-valerate, and Fluocinonide |
Source: Adapted from a comparative study on the efficacy of this compound valerate in the psoriasis plaque test.[4]
Performance in Atopic Dermatitis and Eczema
Clinical trials have also evaluated the efficacy of this compound in eczematous conditions.
| Study Comparison | Key Findings |
| This compound Valerate 0.3% vs. Clobetasol Propionate 0.05% in symmetrical dermatoses | Both compounds were highly effective with no statistically significant difference in overall response. 81% of patients showed marked improvement or healing with this compound, and 84% with clobetasol. In eczema, a non-significant preference for this compound was observed.[5] |
| Halobetasol Propionate 0.05% vs. This compound Valerate 0.1% in chronic atopic dermatitis | The success rate was 91.5% for halobetasol propionate and 83.6% for this compound valerate.[1] |
Validating this compound in a New Disease Model: A Proposed Experimental Workflow
To validate the anti-inflammatory effects of this compound in a new or established disease model, a systematic approach is required. The following workflow outlines the key steps, using an oxazolone-induced contact dermatitis model in mice as an example.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments outlined in the workflow.
Oxazolone-Induced Contact Dermatitis in Mice
This model is a standard method for inducing a delayed-type hypersensitivity reaction, mimicking allergic contact dermatitis.
Materials:
-
BALB/c mice (male, 8-10 weeks old)
-
Oxazolone (4-ethoxymethylene-2-phenyl-2-oxazolin-5-one)
-
Acetone
-
Olive oil
-
Micrometer caliper
Procedure:
-
Sensitization (Day 0):
-
Anesthetize the mice.
-
Shave a small area on the abdomen.
-
Apply 50 µL of 2% oxazolone in acetone/olive oil (4:1) to the shaved abdomen.[6]
-
-
Challenge (Day 7):
-
Measure the baseline thickness of both ears using a micrometer caliper.
-
Apply 20 µL of 1% oxazolone in acetone/olive oil (4:1) to both the inner and outer surfaces of the right ear.[1] The left ear serves as the untreated control.
-
-
Treatment:
-
Topically apply the test articles (this compound, Betamethasone, Clobetasol) and the vehicle to the right ear 30 minutes before and 15 minutes after the oxazolone challenge.[1]
-
-
Measurement of Ear Edema (24 hours post-challenge):
-
Measure the thickness of both ears.
-
The degree of ear swelling is calculated as the difference in thickness between the right (challenged) and left (unchallenged) ear.
-
The percentage inhibition of inflammation is calculated using the formula: (Ic – It) / Ic x 100, where Ic is the ear swelling in the vehicle-treated control group and It is the ear swelling in the drug-treated group.[1]
-
Histological Analysis of Skin Inflammation
Histological examination of the ear tissue provides a semi-quantitative assessment of the inflammatory infiltrate.
Materials:
-
10% neutral buffered formalin
-
Paraffin wax
-
Microtome
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
Procedure:
-
Tissue Fixation and Processing:
-
Excise the ear biopsies and fix them in 10% neutral buffered formalin for 24 hours.
-
Dehydrate the tissues through a graded series of ethanol, clear in xylene, and embed in paraffin wax.
-
-
Sectioning and Staining:
-
Cut 5 µm thick sections using a microtome.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
-
Inflammation Scoring:
Cytokine Profiling from Skin Tissue
Measurement of pro-inflammatory cytokine levels in the inflamed tissue provides a quantitative measure of the anti-inflammatory effect.
Materials:
-
Ear biopsy tissue
-
Homogenization buffer (e.g., PBS with protease inhibitors)
-
Tissue homogenizer (e.g., bead-based or rotor-stator)
-
ELISA or multiplex immunoassay kits (for TNF-α, IL-6, IL-1β)
-
Microplate reader
Procedure:
-
Tissue Homogenization:
-
Weigh the ear biopsy and place it in a tube with an appropriate volume of ice-cold homogenization buffer.
-
Homogenize the tissue until a uniform lysate is obtained.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.[9]
-
-
Cytokine Measurement:
-
Collect the supernatant.
-
Determine the total protein concentration of the supernatant for normalization.
-
Measure the levels of TNF-α, IL-6, and IL-1β in the supernatant using specific ELISA or multiplex immunoassay kits according to the manufacturer's instructions.
-
Express cytokine levels as pg/mg of total protein.
-
Key Signaling Pathway Modulated by this compound
The anti-inflammatory effects of this compound are mediated through the glucocorticoid receptor signaling pathway, which ultimately leads to the suppression of pro-inflammatory gene expression.
References
- 1. A double-blind, multicenter, parallel-group trial with 0.05% halobetasol propionate ointment versus 0.1% this compound valerate ointment in patients with severe, chronic atopic dermatitis or lichen simplex chronicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Differences in therapeutic effects of topically applied corticosteroid and tacrolimus on atopic dermatitis-like symptoms in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of contact sensitivity in the mouse by topical application of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models of atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dermnetnz.org [dermnetnz.org]
- 9. Quantitative analysis of proinflammatory cytokines (IL-1beta, IL-6, TNF-alpha) in human skin wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Diflucortolone Valerate vs. Betamethasone Valerate Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of two widely used topical corticosteroids: diflucortolone valerate and betamethasone valerate. The information presented herein is supported by experimental data from in vivo and in vitro studies, offering valuable insights for research and development in dermatology.
Executive Summary
This compound valerate consistently demonstrates higher potency compared to betamethasone valerate in established preclinical and clinical models. In the European four-class system, this compound valerate 0.3% is classified as a "very potent" (Class IV) corticosteroid, whereas betamethasone valerate 0.1% is categorized as "potent" (Class III). This distinction is substantiated by vasoconstrictor assays and clinical studies, such as the psoriasis plaque test, which have shown this compound valerate to have a more rapid and pronounced anti-inflammatory effect.
Data Presentation: Potency Comparison
The following table summarizes the relative potency and supporting experimental findings for this compound valerate and betamethasone valerate.
| Parameter | This compound Valerate | Betamethasone Valerate | References |
| Potency Classification (UK) | Class I (Very Potent) for 0.3% formulation; Class II (Potent) for 0.1% formulation. | Class II (Potent) for 0.1% formulation. | [1][2] |
| Vasoconstrictor Assay | Statistically significant superior vasoconstrictive activity compared to betamethasone-17,21-dipropionate in a water-in-oil emulsion. Showed a significantly faster blanching effect. | Lower vasoconstrictor effect compared to this compound valerate. | [3][4] |
| Psoriasis Plaque Test | 0.3% formulation demonstrated significantly superior efficacy to betamethasone-17-valerate. | Less effective in reducing psoriatic plaque severity compared to 0.3% this compound valerate. | [5] |
Experimental Protocols
Vasoconstrictor Assay (McKenzie-Stoughton Method)
The vasoconstrictor assay is the gold-standard for determining the potency of topical corticosteroids. It measures the degree of skin blanching (vasoconstriction) induced by the steroid.
Objective: To assess and compare the vasoconstrictive potency of this compound valerate and betamethasone valerate.
Methodology:
-
Subject Selection: Healthy adult volunteers with no history of skin diseases are recruited. Subjects should have clear, unblemished skin on the flexor surfaces of their forearms.
-
Test Areas: On the volar aspect of each forearm, a grid of several 1 cm² test sites is marked.
-
Application: A standardized amount (e.g., 10 µL) of each test formulation (this compound valerate, betamethasone valerate, and a vehicle control) is applied to the designated test sites.
-
Occlusion: The test sites are covered with an occlusive dressing (e.g., plastic film) for a specified period, typically 6-16 hours, to enhance penetration.[6]
-
Evaluation: After the occlusion period, the dressings are removed, and the sites are gently cleaned. Skin blanching is assessed by trained observers at regular intervals (e.g., 2, 4, 6, 18, and 24 hours post-removal).
-
Scoring: The degree of vasoconstriction is graded on a scale of 0 to 4, where 0 represents no blanching and 4 represents maximal blanching.
-
Data Analysis: The scores for each compound at each time point are averaged. The potency is determined by comparing the blanching scores of the test compounds. The area under the effect curve (AUEC) can be calculated to provide a quantitative measure of the total vasoconstrictor effect over time.[6]
In Vitro Anti-Inflammatory Assay: Cytokine Inhibition in Keratinocytes
This in vitro assay evaluates the ability of corticosteroids to suppress the production of pro-inflammatory cytokines in human keratinocytes, providing a measure of their anti-inflammatory activity at a cellular level.
Objective: To quantify the inhibitory effect of this compound valerate and betamethasone valerate on the production of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in human keratinocytes.
Methodology:
-
Cell Culture: Human keratinocyte cell lines (e.g., HaCaT) are cultured in appropriate media until they reach 80-90% confluency.
-
Stimulation: The keratinocytes are stimulated with a pro-inflammatory agent, such as lipopolysaccharide (LPS) or a combination of TNF-α and IFN-γ, to induce the production of cytokines.
-
Treatment: Concurrently with or prior to stimulation, the cells are treated with various concentrations of this compound valerate, betamethasone valerate, or a vehicle control.
-
Incubation: The cells are incubated for a predetermined period (e.g., 24 hours) to allow for cytokine production and secretion.
-
Sample Collection: After incubation, the cell culture supernatants are collected.
-
Cytokine Quantification: The concentration of specific cytokines (e.g., IL-6, TNF-α) in the supernatants is measured using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition for each corticosteroid concentration is calculated relative to the stimulated, untreated control. The half-maximal inhibitory concentration (IC50) is then determined to compare the potency of the two compounds.
Mandatory Visualizations
Glucocorticoid Signaling Pathway
Caption: Glucocorticoid receptor signaling pathway.
Experimental Workflow for Potency Assessment
Caption: Experimental workflow for potency assessment.
References
- 1. [Comparative study on the efficacy of this compound valerate in the psoriasis plaque test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Precise evaluation of topically applied corticosteroid potency. Modification of the Stoughton-McKenzie assay. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Analysis of Diflucortolone: HPLC vs. Mass Spectrometry
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the analysis of the synthetic corticosteroid, diflucortolone valerate.
This document outlines the experimental protocols for both methodologies and presents a clear comparison of their performance based on published validation data. The information herein is intended to assist in the selection of the most appropriate analytical technique based on the specific requirements of a study, considering factors such as sensitivity, selectivity, and the complexity of the sample matrix.
At a Glance: Performance Comparison
The following table summarizes the key quantitative performance parameters for the analysis of this compound valerate using HPLC-UV and LC-MS/MS. The data is compiled from separate validated methods and offers a comparative overview of the capabilities of each technique.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| Linearity Range | 2.40 - 300 µg/mL[1] | Not explicitly stated for this compound valerate |
| Limit of Detection (LOD) | 0.79 µg/mL[1] | 0.1 - 1.0 µg/kg |
| Limit of Quantification (LOQ) | 2.40 µg/mL[1] | 0.2 - 2.0 µg/kg |
| Recovery | Not explicitly stated | >50% (for a group of glucocorticoids) |
| Selectivity | Prone to interference from matrix components | High, based on mass-to-charge ratio |
| Throughput | Lower | Higher |
The Analytical Workflow: A Comparative Overview
The general workflow for the analysis of this compound by either HPLC or Mass Spectrometry involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method, which significantly impacts the selectivity and sensitivity of the analysis.
Figure 1: Generalized workflow for the analysis of this compound.
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS analysis of this compound valerate are provided below. These protocols are based on published literature and represent validated methods for the quantification of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound valerate in pharmaceutical cream formulations.[1]
-
Chromatographic System:
-
Column: ACE® C18 analytical column (particle size and dimensions not specified).
-
Mobile Phase: An isocratic system composed of methanol and phosphate buffer (0.1 M, pH 5.5) in a 95:5 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 220 nm.
-
Internal Standard: Ephedrine hydrochloride.
-
-
Sample Preparation:
-
Accurately weigh a portion of the cream formulation.
-
Dissolve the sample in a suitable solvent (e.g., methanol).
-
Perform necessary dilutions to bring the concentration within the linear range of the method.
-
Filter the final solution through a 0.45 µm filter before injection.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is designed for the simultaneous determination of 58 glucocorticoid residues, including this compound valerate, in milk.
-
Chromatographic System:
-
Chromatograph: Ultra-High Performance Liquid Chromatography (UHPLC) system.
-
Column: Poroshell EC-C18 column.
-
Mobile Phase: A gradient elution using acetonitrile and water.
-
Mass Spectrometer: A tandem mass spectrometer operating in the positive electrospray ionization (ESI+) mode with multiple-reaction monitoring (MRM).
-
-
Sample Preparation:
-
Extract the analytes from the milk sample using acetonitrile.
-
Perform a cleanup step using an EMR-Lipid lipid removal column.
-
Dry the eluent under a nitrogen stream.
-
Reconstitute the residue in 20% acetonitrile in water.
-
Filter the final solution through a 0.2 µm PTFE-Q filter before analysis.
-
Cross-Validation of Analytical Methods: A Conceptual Workflow
Cross-validation is a critical process to ensure that two different analytical methods provide comparable results. This involves analyzing the same set of samples by both methods and statistically comparing the outcomes.
Figure 2: Conceptual workflow for the cross-validation of two analytical methods.
Discussion
The choice between HPLC-UV and LC-MS/MS for the analysis of this compound valerate depends largely on the specific analytical needs.
HPLC-UV is a robust and widely available technique that is well-suited for quality control of pharmaceutical formulations where the concentration of the active ingredient is relatively high and the sample matrix is well-defined. Its primary limitation is its lower selectivity, which can lead to interference from other compounds in complex matrices, potentially affecting the accuracy of the results.
LC-MS/MS , on the other hand, offers significantly higher selectivity and sensitivity. By monitoring specific mass-to-charge ratio transitions of the analyte, it can effectively distinguish this compound from co-eluting matrix components. This makes it the preferred method for bioanalytical studies, impurity profiling, and the analysis of trace levels of the compound in complex samples such as biological fluids or food products. The lower limits of detection and quantification of the LC-MS/MS method highlight its superior sensitivity.
References
Efficacy comparison of different diflucortolone formulations in preclinical models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the preclinical efficacy of different formulations of diflucortolone valerate, a potent topical corticosteroid. Due to a scarcity of publicly available direct comparative preclinical efficacy studies on cream, ointment, and fatty ointment formulations, this document focuses on providing the established experimental models and protocols for their evaluation. This allows researchers to conduct their own comparative studies. Additionally, this guide details the anti-inflammatory mechanism of action of this compound valerate and presents available, albeit limited, comparative data.
Anti-inflammatory Mechanism of Action
This compound valerate is a synthetic glucocorticoid that exerts its anti-inflammatory effects through multiple pathways.[1][2][3] Upon topical application, it penetrates the skin and binds to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the synthesis of anti-inflammatory proteins like lipocortin-1, which inhibits phospholipase A2, a key enzyme in the production of pro-inflammatory mediators such as prostaglandins and leukotrienes.[1] Furthermore, this compound valerate suppresses the expression of pro-inflammatory cytokines and chemokines, reduces the migration of inflammatory cells like neutrophils and macrophages to the site of inflammation, and decreases vasodilation and capillary permeability.[1]
Experimental Protocols
Standard preclinical models to assess the anti-inflammatory efficacy of topical corticosteroids include the croton oil-induced ear edema model and the carrageenan-induced paw edema model.
Croton Oil-Induced Ear Edema in Rodents
This model is widely used to evaluate the anti-inflammatory activity of topically applied agents. Croton oil is a potent irritant that induces a significant inflammatory response.
Methodology:
-
Animals: Male mice or rats are used.
-
Groups: Animals are divided into a control group (vehicle), a positive control group (e.g., indomethacin), and treatment groups for each this compound valerate formulation (cream, ointment, fatty ointment).
-
Induction of Edema: A solution of croton oil (typically 1-5% in a solvent like acetone) is applied to the inner and outer surfaces of the right ear of each animal.[4][5] The left ear serves as an untreated control.
-
Treatment: The test formulations of this compound valerate are applied topically to the right ear shortly before or after the application of croton oil.
-
Evaluation: After a set period (usually 4-6 hours), the animals are euthanized.[4][5] A standard-sized circular biopsy is taken from both ears and weighed.
-
Data Analysis: The degree of edema is calculated as the difference in weight between the right and left ear biopsies. The percentage of edema inhibition for each treatment group is then calculated relative to the control group. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, can also be measured in the ear tissue.
Carrageenan-Induced Paw Edema in Rats
This is a classic and highly reproducible model for evaluating the anti-inflammatory effects of systemically or topically administered compounds against acute inflammation.
Methodology:
-
Animals: Male rats are typically used.
-
Groups: Animals are assigned to a control group, a positive control group, and treatment groups for the this compound valerate formulations.
-
Treatment: The different this compound valerate formulations are applied topically to the right hind paw of the rats.
-
Induction of Edema: After a predetermined time (e.g., 30-60 minutes) to allow for drug absorption, a subplantar injection of a 1% carrageenan solution is administered into the right hind paw.[6] The left paw is injected with saline as a control.
-
Evaluation: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: The increase in paw volume is calculated for each time point. The percentage of edema inhibition by the different formulations is determined by comparing the increase in paw volume in the treated groups to the control group.
Data Presentation
Table 1: Summary of Preclinical Data on Different this compound Valerate (DFV) Formulations
| Formulation | Animal Model | Key Findings | Reference |
| Ointment, Fatty Ointment, Cream | Rat, Dog, Rabbit | In a 28-day dermal application study on rabbits and dogs, no differences in skin reactions were observed between the ointment, fatty ointment, cream, and their respective bases. A 13-14 week study in dogs with the ointment resulted in epidermal atrophy at the application site, a known glucocorticoid effect. | [7] |
| 0.01% DFV Nanoparticle Gel vs. 0.1% Commercial Cream | Rat (Carrageenan-induced paw edema) | The nanoparticle gel formulation showed significantly higher edema inhibition compared to the commercial cream. | |
| 0.01% DFV Nanoparticle Gel vs. 0.1% Commercial Cream | Rat (Ex-vivo skin permeation) | The nanoparticle gel increased the retention of DFV in the stratum corneum and epidermis by 6.33-fold compared to the commercial cream, despite having a 10-fold lower concentration of the active ingredient. |
Conclusion
While this compound valerate is a well-established potent topical corticosteroid, there is a notable lack of recent, direct comparative preclinical efficacy data for its conventional cream, ointment, and fatty ointment formulations in the public domain. The provided experimental protocols for the croton oil-induced ear edema and carrageenan-induced paw edema models offer standardized methods for researchers to conduct such comparisons. The limited available data suggests that all formulations are pharmacologically active, with newer formulations like nanoparticle-based gels showing potential for enhanced local delivery and efficacy. Further preclinical studies are warranted to quantitatively compare the anti-inflammatory effects of the traditional this compound valerate formulations.
References
- 1. What is the mechanism of this compound Valerate? [synapse.patsnap.com]
- 2. nbinno.com [nbinno.com]
- 3. What is this compound Valerate used for? [synapse.patsnap.com]
- 4. Anti-Inflammatory Activity of N-Butanol Extract from Ipomoea stolonifera In Vivo and In Vitro | PLOS One [journals.plos.org]
- 5. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effect of Diclofenac and Andrographolide Combination on Carrageenan-Induced Paw Edema and Hyperalgesia in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [Toxicological examination of pure this compound valerate and its formulations as ointment, fatty ointment and cream in animal experiments (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the relative potency of diflucortolone against other topical corticosteroids
For drug development professionals and researchers, understanding the relative potency of topical corticosteroids is paramount in the development of safe and effective dermatological therapies. This guide provides an objective comparison of diflucortolone valerate's performance against other commonly used topical corticosteroids, supported by experimental data from vasoconstrictor assays and clinical efficacy studies.
Quantitative Comparison of Topical Corticosteroid Potency
The following tables summarize the relative potency of this compound valerate and other topical corticosteroids based on vasoconstrictor assay data and established potency classifications.
| Potency Class | Corticosteroid Examples | Relative Potency (Compared to Hydrocortisone) |
| Very Potent (Class I) | Clobetasol Propionate 0.05%, this compound Valerate 0.3% | ~600-1000 times |
| Potent (Class II) | This compound Valerate 0.1%, Mometasone Furoate 0.1%, Betamethasone Dipropionate 0.05% | ~100-150 times |
| Moderate (Class III-V) | Betamethasone Valerate 0.1%, Fluticasone Propionate 0.05%, Triamcinolone Acetonide 0.1% | ~2-25 times |
| Mild (Class VI-VII) | Hydrocortisone 1.0%, Dexamethasone 0.04% | 1 |
| Table 1: Relative Potency of Selected Topical Corticosteroids.[3][6] |
Performance in Vasoconstrictor Assays
The vasoconstrictor assay, or Stoughton-McKenzie test, is a standardized method to determine the bioequivalence and relative potency of topical corticosteroid formulations. The following table includes comparative data from such studies.
| Corticosteroid | Concentration | Vehicle | Comparative Vasoconstrictor Potency |
| This compound Valerate | 0.1% | W/O Emulsion | Demonstrated superiority to fluocinonide, clobetasol-17-propionate, and betamethasone-17,21-dipropionate in cream formulations after eight hours. |
| This compound Valerate | 0.1% | Fatty Ointment | Showed statistically significant superiority over corresponding formulations of fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate after ten hours. |
| Betamethasone-17,21-dipropionate | 0.05% | Cream | Found to be superior to this compound valerate 0.1% cream in one study. |
| Table 2: Comparative Performance in Vasoconstrictor Assays.[1] |
Clinical Efficacy in Dermatological Disorders
Clinical trials in patients with psoriasis and eczema provide further evidence of this compound valerate's high potency.
| Condition | Corticosteroid Comparison | Key Findings |
| Psoriasis | This compound Valerate 0.3% vs. Clobetasol Propionate 0.05% | No statistically significant difference in overall response. 81% of patients showed marked improvement or healing with this compound valerate, compared to 84% with clobetasol propionate.[4] |
| Psoriasis | This compound Valerate 0.3% vs. various commercially available preparations | Found to be equipotent with halcinonide, clobetasol-17-propionate, and desoximetasone preparations and significantly superior to those containing betamethasone-17,21-dipropionate, betamethasone-17-valerate, and fluocinonide.[5] |
| Eczema | This compound Valerate 0.3% vs. Clobetasol Propionate 0.05% | No statistically significant difference in overall response, with a trend towards greater preference for this compound valerate in eczema.[4] |
| Various Dermatoses | This compound Valerate fatty ointment vs. Fluocinolone Acetonide ointment | Good results were achieved in 89% of cases treated with this compound valerate, compared to 63.5% with fluocinolone acetonide. |
| Table 3: Summary of Clinical Efficacy Data. |
Experimental Protocols
Stoughton-McKenzie Vasoconstrictor Assay
The vasoconstrictor assay is a standardized method for assessing the potency of topical corticosteroids by measuring their ability to cause skin blanching. The protocol, as guided by regulatory agencies like the FDA, involves the following key steps:
-
Subject Selection: Healthy volunteers with normal skin on their forearms are selected.
-
Site Application: A specified amount of the topical corticosteroid formulation is applied to a designated area on the forearm.
-
Occlusion: The application site is covered with an occlusive dressing for a defined period, typically ranging from 6 to 16 hours.
-
Removal and Observation: The dressing and any excess formulation are removed. The degree of skin blanching (vasoconstriction) is then assessed at specific time points after removal.
-
Scoring: The intensity of the blanching is scored by trained observers using a standardized visual scale (e.g., 0 = no blanching, 4 = maximal blanching). Alternatively, a chromameter can be used for a more objective measurement of skin color changes.
-
Data Analysis: The scores are analyzed to determine the potency of the corticosteroid relative to a standard or other formulations.
Psoriasis Plaque Test
The psoriasis plaque test is a clinical model used to evaluate the efficacy of topical treatments directly on psoriatic lesions. The general protocol is as follows:
-
Patient Selection: Patients with stable, chronic plaque psoriasis are enrolled.
-
Treatment Application: The test formulation and a comparator are applied to symmetrical plaques on the patient's body.
-
Evaluation: The plaques are assessed at baseline and at regular intervals throughout the treatment period.
-
Efficacy Assessment: The degree of improvement is evaluated based on changes in erythema, scaling, and induration.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Vasoconstrictor Assay Experimental Workflow.
References
- 1. droracle.ai [droracle.ai]
- 2. Potency of Topical Corticosteroids - UK | KnowledgeDose [knowledgedose.com]
- 3. Topical Steroid Ladder Potency Strength Chart | TSW Assist [tswassist.com]
- 4. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparative study on the efficacy of this compound valerate in the psoriasis plaque test (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
Independent Verification of Diflucortolone: A Comparative Analysis for Researchers
For Immediate Release
[City, State] – December 13, 2025 – This comprehensive guide provides an objective comparison of the topical corticosteroid diflucortolone with other alternatives, supported by independently verified research findings. Designed for researchers, scientists, and drug development professionals, this document synthesizes quantitative data, details experimental methodologies, and visualizes key biological pathways to facilitate informed decision-making in dermatological research and development.
Executive Summary
This compound is a potent topical corticosteroid widely used for various inflammatory skin conditions. This guide consolidates findings from multiple studies to compare its efficacy, safety, and mechanism of action against other commonly used corticosteroids, including clobetasol propionate, halobetasol propionate, betamethasone-17-valerate, beclomethasone dipropionate, and fluocinolone acetonide. The data presented is extracted from peer-reviewed clinical trials and pharmacological studies.
Comparative Efficacy
Clinical trials have demonstrated that this compound valerate is a highly effective topical corticosteroid, with efficacy comparable to other potent agents.
Another double-blind, parallel-group, multicenter trial with 120 patients suffering from chronic, localized atopic dermatitis or lichen simplex chronicus compared 0.1% this compound valerate ointment with 0.05% halobetasol propionate ointment. The success rate, defined as "healed" or "marked improvement," was 83.6% for the this compound valerate group and 91.5% for the halobetasol propionate group.[3]
| Comparison Agent | This compound Valerate Efficacy | Comparator Efficacy | Study Population | Key Finding |
| Clobetasol Propionate 0.05% | 81% marked improvement or healing (0.3% ointment) | 84% marked improvement or healing | 354 patients with symmetrical dermatoses (psoriasis, eczema) | No statistically significant difference in efficacy.[1][2] |
| Halobetasol Propionate 0.05% | 83.6% success rate ("healed" or "marked improvement") (0.1% ointment) | 91.5% success rate | 120 patients with chronic atopic dermatitis or lichen simplex chronicus | Halobetasol propionate showed a higher success rate in this study.[3] |
Safety and Tolerability: Side Effect Profile
The safety profile of this compound valerate is a critical aspect of its clinical use. The aforementioned comparative studies provide valuable insights into its local and systemic side effects.
In the large-scale study comparing 0.3% this compound valerate with 0.05% clobetasol propionate, no significant differences in the incidence or severity of side effects were observed between the two treatments.[1][2] Similarly, in the comparison with 0.05% halobetasol propionate, adverse effects at the application site were reported in 8% of patients treated with 0.1% this compound valerate, compared to 3% in the halobetasol propionate group.[3]
Systemic side effects are a concern with potent topical corticosteroids. A double-blind randomized study in 20 psoriatic patients compared the effects of 0.3% this compound valerate and 0.05% clobetasol propionate on plasma cortisol levels. The results showed that clobetasol propionate caused a statistically significant and persistent depression of morning cortisol values, while this compound valerate induced only a slight and non-significant depression.[4] This suggests that this compound valerate may have a lower potential for adrenal-cortical suppression compared to clobetasol propionate.[4]
| Comparison Agent | This compound Valerate Side Effects | Comparator Side Effects | Study Population | Key Finding |
| Clobetasol Propionate 0.05% | No significant difference in incidence or severity of side effects. | No significant difference in incidence or severity of side effects. | 354 patients with symmetrical dermatoses | Both compounds were well-tolerated.[1][2] |
| Clobetasol Propionate 0.05% | Slight, non-significant depression of mean plasma cortisol. | Immediate, persistent, and statistically significant depression of 9:00 a.m. cortisol values. | 20 psoriatic patients | This compound valerate showed significantly less suppression of adreno-cortical function.[4] |
| Halobetasol Propionate 0.05% | 8% of patients reported adverse effects at the application site. | 3% of patients reported adverse effects at the application site. | 120 patients with chronic atopic dermatitis or lichen simplex chronicus | Halobetasol propionate was associated with fewer local adverse effects in this trial.[3] |
Pharmacokinetics: Percutaneous Absorption
The extent of percutaneous absorption is a key determinant of both the efficacy and systemic side effect potential of a topical corticosteroid. A study in healthy male volunteers with damaged skin (stratum corneum removed) compared the percutaneous absorption of several corticosteroids.
The absorption was measured using two methods: urinary and fecal elimination of radioactively labeled compounds, and photometric determination of the remaining corticoid on the skin after 24 hours. The results showed that the percutaneous absorption of 0.1% this compound valerate was approximately 2.2% (±0.8%) based on elimination and 14.8% (±4.2%) based on recovery from the skin.
| Corticosteroid | Percutaneous Absorption (Recovery from skin, mean ± SD) | Percutaneous Absorption (Urinary/Fecal Elimination, mean ± SD) |
| This compound Valerate (DFV) 0.1% | 14.8% ± 4.2% | 2.2% ± 0.8% |
| Beclomethasone Dipropionate (BDP) | 14.0% ± 4.3% | Not Reported |
| Betamethasone-17-Valerate (BV) 0.12% | 23.5% ± 4.1% | At least 12.2% ± 3.3% |
| Fluocinolone Acetonide (FA) | 39.2% ± 2.4% | Not Reported |
These findings indicate that the percutaneous absorption of this compound valerate is comparable to beclomethasone dipropionate, markedly lower than betamethasone-17-valerate, and significantly lower than fluocinolone acetonide. This order of absorption appears to correlate with the frequency of systemic side effects.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound, like other corticosteroids, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to the glucocorticoid receptor (GR) in the cytoplasm of target cells. This binding event initiates a cascade of molecular events that ultimately modulate gene expression.
Upon binding to this compound, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins (HSPs), and translocates to the nucleus. Inside the nucleus, the activated GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding can either activate or repress gene transcription.
The anti-inflammatory effects of this compound are primarily mediated by the repression of pro-inflammatory genes, such as those encoding for cytokines, chemokines, and adhesion molecules. This transrepression is often achieved through the GR interfering with the activity of other transcription factors, like NF-κB and AP-1. Additionally, the GR can upregulate the expression of anti-inflammatory proteins, such as lipocortin-1 (annexin A1), which inhibits phospholipase A2, a key enzyme in the production of inflammatory mediators like prostaglandins and leukotrienes.
Caption: Glucocorticoid Receptor Signaling Pathway for this compound.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to ensure the validity and reliability of their findings. Below are summaries of the key experimental protocols.
Comparative Efficacy and Safety Trials (this compound vs. Clobetasol/Halobetasol)
-
Study Design: The studies were typically multicentre, randomized, and double-blind to minimize bias. The comparison with clobetasol propionate utilized a "half-side" design, where each patient served as their own control by applying the two different treatments to symmetrical areas of their body.[1][2] The trial against halobetasol propionate used a parallel-group design.[3]
-
Patient Population: Participants were adults with a clinical diagnosis of corticosteroid-responsive dermatoses, such as psoriasis or atopic dermatitis, affecting symmetrical body areas. Patients with known hypersensitivity to the study medications, pregnant or lactating women, and those who had recently used other corticosteroids were typically excluded.
-
Treatment Regimen: Patients were instructed to apply a thin layer of the assigned ointment to the affected areas twice daily for a specified duration (e.g., up to three weeks). The use of occlusive dressings was generally not permitted unless specified in the protocol.
-
Efficacy Assessment: Efficacy was primarily assessed by a physician's global assessment of the treated lesions at baseline and at follow-up visits. This included grading of key signs of inflammation such as erythema, scaling, and infiltration. In some studies, a preference for one treatment over the other was also recorded.[1][2] For psoriasis trials, the Psoriasis Area and Severity Index (PASI) is a standard tool for a more quantitative assessment.[4][5][6][7]
-
Safety and Tolerability Assessment: Adverse events, both local (at the site of application) and systemic, were monitored and recorded at each study visit. Local tolerance was assessed by observing for signs of irritation, atrophy, striae, and telangiectasia. Systemic safety was evaluated through monitoring of plasma cortisol levels in some studies to assess for hypothalamic-pituitary-adrenal (HPA) axis suppression.[4]
Caption: Experimental Workflow for Comparative Clinical Trials.
Percutaneous Absorption Study
-
Study Design: This study was conducted in healthy male volunteers. To assess absorption through compromised skin, the stratum corneum was removed by "stripping" before the application of the corticosteroids.
-
Methodology:
-
Radiolabeled Compounds: For this compound valerate and betamethasone-17-valerate, radioactively labeled versions were used. The total amount of absorption over 24 hours was determined by measuring the radioactivity excreted in the urine and feces.
-
Photometric Determination: For all tested corticosteroids, the amount of drug remaining on the skin surface after 24 hours was measured photometrically. The amount absorbed was calculated by subtracting the recovered amount from the initial applied dose.
-
-
Data Analysis: The percentage of the applied dose that was absorbed was calculated for each corticosteroid and compared.
Conclusion
The available evidence from independent research indicates that this compound valerate is a potent and effective topical corticosteroid with a favorable safety profile, particularly concerning its lower potential for systemic side effects compared to some other potent corticosteroids. Its efficacy is comparable to that of clobetasol propionate in the treatment of common inflammatory dermatoses. The choice of a specific topical corticosteroid for a particular patient should be based on a comprehensive evaluation of the individual's clinical condition, the severity and location of the lesions, and the potential for side effects. This guide provides a foundation of independently verified data to support such evidence-based decisions in a research and development context.
References
- 1. Side to side comparison of topical treatment in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 5. Psoriasis Area and Severity Index (PASI) [mdcalc.com]
- 6. Validity of Outcome Measures - Clinical Review Report: Guselkumab (Tremfya) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Understanding key psoriasis outcome measures – Bristol Myers Squibb [bms.com]
Benchmarking Diflucortolone's Performance Against Novel Anti-Inflammatory Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of the potent topical corticosteroid, diflucortolone, with novel anti-inflammatory compounds that employ different mechanisms of action. Experimental data is presented to support the comparison, and detailed methodologies for key experiments are provided to facilitate reproducibility and further research.
Introduction to the Compounds
This compound
This compound valerate is a high-potency topical corticosteroid belonging to class II in the standard potency classification system.[1] It is widely used in dermatology to treat inflammatory skin conditions such as eczema and psoriasis.[2] Its anti-inflammatory, antipruritic, and vasoconstrictive properties are well-established.[3][4] The mechanism of action for this compound, like other corticosteroids, involves binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the expression of genes involved in inflammation.[2][5] A key action is the induction of phospholipase A2 inhibitory proteins (lipocortins), which suppress the release of arachidonic acid, a precursor to pro-inflammatory mediators like prostaglandins and leukotrienes.[3][5]
Novel Anti-Inflammatory Compounds
The landscape of anti-inflammatory drug development is evolving, with a focus on more targeted therapeutic approaches. This guide will use two examples of novel compounds with distinct mechanisms of action for comparison:
-
Ruxolitinib (JAK Inhibitor): An inhibitor of Janus kinases (JAKs), specifically JAK1 and JAK2. These enzymes are crucial for the signaling of numerous cytokines that drive inflammatory and autoimmune diseases.[2][6] By blocking this pathway, ruxolitinib can reduce systemic inflammation.[2]
-
ADS032 (NLRP1/NLRP3 Inflammasome Inhibitor): A first-in-class dual inhibitor of the NLRP1 and NLRP3 inflammasomes.[5][7] Inflammasomes are intracellular protein complexes that, when activated, lead to the maturation and secretion of potent pro-inflammatory cytokines, IL-1β and IL-18.[4][7] ADS032 has shown potential in treating inflammatory conditions by directly inhibiting the formation and activity of these inflammasome complexes.[4][5][8]
Comparative Performance Data
The following tables summarize the available quantitative data to benchmark the performance of this compound against ruxolitinib and ADS032. Direct comparative studies are limited; therefore, data from various in vitro and in vivo models are presented.
Table 1: In Vitro Potency and Efficacy
| Compound | Target(s) | Assay | Key Parameter | Result | Citation(s) |
| This compound | Glucocorticoid Receptor | Vasoconstriction Assay | Blanching Effect | Superior to fluocinonide, clobetasol-17-propionate, and hydrocortisone-17-butyrate | [3] |
| Ruxolitinib | JAK1, JAK2 | Kinase Assay | IC50 | JAK1: 3.3 nM, JAK2: 2.8 nM | [2][9] |
| Anti-IgE induced histamine release from basophils | IC50 | 13.60 µM | [10] | ||
| ADS032 | NLRP1, NLRP3 Inflammasomes | IL-1β Secretion Assay (LPS-primed BMDMs) | IC50 | ~30 µM | [8] |
| Dexamethasone (Reference Corticosteroid) | Glucocorticoid Receptor | TNF-α induced apoptosis inhibition | IC50 | 0.8 nM | [11] |
| LPS-induced apoptosis inhibition | IC50 | 0.9 nM | [11] | ||
| Inhibition of inflammatory mediator secretion | IC50 | 2 nM to 1 µM | [12][13] |
Table 2: In Vivo Efficacy
| Compound | Model | Key Finding | Citation(s) |
| This compound | Carrageenan-induced rat paw edema | Significant anti-inflammatory effect | [14] |
| Croton-oil-induced hemorrhoid in rat | Most potent suppression of inflammation compared to prednisolone and hydrocortisone | [15] | |
| ADS032 | LPS-induced systemic inflammation in mice | Reduced serum levels of IL-1β and TNF-α | [5][7] |
| Acute lung silicosis in mice | Reduced pulmonary inflammation | [5] |
Mechanism of Action and Signaling Pathways
The following diagrams illustrate the distinct signaling pathways targeted by this compound and the novel compound class of JAK inhibitors.
Caption: Signaling pathway of this compound.
Caption: JAK-STAT signaling pathway and inhibition by Ruxolitinib.
Caption: General experimental workflow for anti-inflammatory drug screening.
Experimental Protocols
Vasoconstriction Assay (McKenzie-Stoughton Assay)
This assay is a standard method for determining the potency of topical corticosteroids.[16]
-
Objective: To assess the vasoconstrictive (skin blanching) effect of a topical corticosteroid as an indicator of its potency.
-
Methodology:
-
Subject Selection: Healthy volunteers with no skin diseases are enrolled.
-
Site Application: The volar aspect of the forearms is marked with a grid of small, uniform sites.
-
Compound Application: A standardized amount of the test compound (e.g., this compound) and a reference compound are applied to the marked sites. The sites are then covered with an occlusive dressing.
-
Application Duration: The duration of application can be varied to determine the dose-response relationship.
-
Assessment: After removal of the dressing and cleaning of the skin, the degree of blanching (vasoconstriction) at each site is visually scored by trained observers at specified time points (e.g., 8, 10, 24 hours).[3][17] A chromameter can also be used for objective colorimetric measurement.[17]
-
Data Analysis: The blanching scores are plotted against time, and the area under the effect curve (AUEC) is calculated to compare the potency of the different compounds.
-
Lipopolysaccharide (LPS)-Induced Cytokine Release Assay
This in vitro assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines from immune cells.[18]
-
Objective: To quantify the inhibitory effect of a test compound on the release of cytokines like TNF-α and IL-6 from immune cells stimulated with LPS.[18][19]
-
Methodology:
-
Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using density gradient centrifugation.
-
Cell Culture: The cells are seeded in a multi-well plate in a suitable culture medium (e.g., RPMI 1640) and allowed to adhere.
-
Compound Treatment: The cells are pre-incubated with various concentrations of the test compound (e.g., ruxolitinib, ADS032) or a reference compound (e.g., dexamethasone) for a specified period (e.g., 1 hour).
-
Stimulation: The cells are then stimulated with LPS (a component of the outer membrane of Gram-negative bacteria) to induce an inflammatory response.[20][21]
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for cytokine production and release into the supernatant.
-
Cytokine Quantification: The cell culture supernatant is collected, and the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) is measured using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of cytokine inhibition is calculated for each compound concentration, and the IC50 value (the concentration that causes 50% inhibition) is determined.
-
Carrageenan-Induced Paw Edema in Rodents
This is a widely used in vivo model to evaluate the activity of anti-inflammatory drugs in acute inflammation.[22][23]
-
Objective: To assess the ability of a compound to reduce acute inflammation, measured as a decrease in paw swelling.[24]
-
Methodology:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound (e.g., this compound, administered topically or systemically) or a reference drug is administered to the animals. A control group receives the vehicle.
-
Induction of Inflammation: After a set period (e.g., 30-60 minutes), a solution of carrageenan (a seaweed-derived polysaccharide) is injected into the sub-plantar tissue of one of the hind paws.[14][23][25]
-
Measurement of Edema: The volume of the paw is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 24 hours) using a plethysmometer.[14]
-
Data Analysis: The percentage of inhibition of edema is calculated for the treated groups compared to the control group. This allows for the assessment of the anti-inflammatory efficacy of the test compound.
-
Conclusion
This compound remains a highly effective anti-inflammatory agent, particularly for topical applications, due to its potent, broad-spectrum mechanism of action that targets the production of multiple inflammatory mediators. However, the development of novel compounds like JAK inhibitors (e.g., Ruxolitinib) and inflammasome inhibitors (e.g., ADS032) represents a significant advancement towards more targeted anti-inflammatory therapies.
-
Specificity: Novel compounds offer greater specificity by targeting key nodes in inflammatory signaling pathways (e.g., JAKs, inflammasomes). This contrasts with the broader, genomic effects of corticosteroids, which may contribute to a wider range of side effects with long-term use.
-
Systemic vs. Topical: While this compound is primarily used topically, many novel compounds are being developed for systemic administration, offering potential treatments for a wider range of inflammatory and autoimmune diseases beyond dermatological conditions.
-
Future Directions: The choice between a potent, broad-spectrum agent like this compound and a highly specific novel compound will depend on the specific inflammatory condition, its severity, and the desired therapeutic outcome. Further head-to-head clinical trials are necessary to fully elucidate the comparative efficacy and safety profiles of these different classes of anti-inflammatory drugs.
This guide provides a framework for the continued benchmarking of established and novel anti-inflammatory compounds, emphasizing the importance of standardized experimental protocols and a clear understanding of the underlying mechanisms of action.
References
- 1. adisotx.com [adisotx.com]
- 2. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound valerate (Nerisona): a comparative vasoconstriction test in artificially induced hyperemia of the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medicineinnovates.com [medicineinnovates.com]
- 5. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel dual NLRP1 and NLRP3 inflammasome inhibitor for the treatment of inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADS-032, dual NLRP1 and NLRP3 inflammasome inhibitor with efficacy in models of pulmonary inflammation and infection | BioWorld [bioworld.com]
- 9. researchgate.net [researchgate.net]
- 10. The JAK1/JAK2 inhibitor ruxolitinib inhibits mediator release from human basophils and mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Glucocorticoids potently block tumour necrosis factor-alpha- and lipopolysaccharide-induced apoptotic cell death in bovine glomerular endothelial cells upstream of caspase 3 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dexamethasone inhibits high glucose-, TNF-alpha-, and IL-1beta-induced secretion of inflammatory and angiogenic mediators from retinal microvascular pericytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. Enhanced dermal delivery of this compound valerate using lecithin/chitosan nanoparticles: in-vitro and in-vivo evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [Neriproct: its anti-inflammatory effect on an experimentally induced hemorrhoid model in the rat] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Critical factors determining the potency of topical corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. karger.com [karger.com]
- 18. Immune Cell Stimulation via LPS | Thermo Fisher Scientific - SG [thermofisher.com]
- 19. LPS-induced Cytokine Release Model Development Service - Creative Biolabs [creative-biolabs.com]
- 20. Hooke - Contract Research - LPS-Induced Cytokine Production [hookelabs.com]
- 21. criver.com [criver.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 24. Reduction of paw edema and liver oxidative stress in carrageenan-induced acute inflammation by Lobaria pulmonaria and Parmelia caperata, lichen species, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Systemic changes following carrageenan-induced paw inflammation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical methods for comparing treatment effects of diflucortolone and comparators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the therapeutic effects of diflucortolone valerate with other topical corticosteroids, supported by data from clinical studies. The information is intended to assist researchers and professionals in drug development in their understanding of the relative efficacy and safety of these compounds.
Executive Summary
This compound valerate is a potent topical corticosteroid used for various inflammatory skin conditions.[1] Clinical trials have demonstrated its efficacy, often superior to less potent corticosteroids like hydrocortisone and comparable to other potent corticosteroids such as clobetasol propionate, though with potential differences in specific indications and side effect profiles. This guide summarizes key comparative data and outlines the methodologies employed in these clinical evaluations.
Mechanism of Action: Glucocorticoid Receptor Signaling
This compound valerate, like other corticosteroids, exerts its anti-inflammatory effects by binding to cytosolic glucocorticoid receptors. This complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators.
Caption: Glucocorticoid receptor signaling pathway of this compound Valerate.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative clinical trials involving this compound valerate and other corticosteroids.
Table 1: this compound Valerate vs. Hydrocortisone Acetate
| Parameter | This compound Valerate 0.1% | Hydrocortisone Acetate 1.0% | Study Design | No. of Patients |
| Indication | Eczema, Psoriasis, Chronic DIE | Eczema, Psoriasis, Chronic DIE | Randomized, Double-Blind, Contralateral | 52 |
| Treatment Duration | 3 weeks | 3 weeks | ||
| Efficacy Outcome (Eczema) | 89.1% "very good" response | Reduction in signs and symptoms was less than this compound at all time points. | ||
| Efficacy Outcome (Psoriasis & Chronic DIE) | 33.3% "very good" response, 66.6% "good" response | Reduction in signs and symptoms was less than this compound at all time points. | ||
| Reference | [2] | [2] |
Table 2: this compound Valerate vs. Clobetasol Propionate
| Parameter | This compound Valerate 0.3% | Clobetasol Propionate 0.05% | Study Design | No. of Patients |
| Indication | Symmetrical Dermatoses (Eczema, Psoriasis) | Symmetrical Dermatoses (Eczema, Psoriasis) | Multicentre, Double-Blind, Half-side | 354 |
| Overall Response (Physician's Preference) | No statistically significant difference | No statistically significant difference | ||
| Marked Improvement or Healing (All Patients) | 81% | 84% (Difference not statistically significant) | ||
| Preference in Eczema | Greater preference (not statistically significant) | |||
| Preference in Psoriasis | Greater preference (not statistically significant) | |||
| Side Effects | No significant difference in incidence or severity | No significant difference in incidence or severity | ||
| Reference | [3][4] | [3][4] |
Table 3: this compound Valerate vs. Fluocortolone
| Parameter | This compound Valerate 0.1% (Cream/Ointment) | Fluocortolone | Study Design | No. of Patients |
| Indication | Various Dermatoses | Various Dermatoses | Double-Blind, Contralateral | 925 |
| Efficacy Outcome | More effective (p < 0.01) | Less effective | ||
| Therapeutic Success Rate (Complete healing or distinct improvement) | 76-92% | Not specified | ||
| Side Effects | Mild irritation and burning | Not specified | ||
| Reference | [5] | [5] |
Table 4: this compound Valerate vs. Halobetasol Propionate
| Parameter | This compound Valerate 0.1% | Halobetasol Propionate 0.05% | Study Design | No. of Patients |
| Indication | Severe, Chronic Atopic Dermatitis or Lichen Simplex Chronicus | Severe, Chronic Atopic Dermatitis or Lichen Simplex Chronicus | Double-Blind, Parallel-Group, Multicenter | 120 (evaluable) |
| Success Rate ("Healed" or "Marked Improvement") | 83.6% | 91.5% | ||
| Healing within 17 days | 32.8% | 40.7% | ||
| Onset of Therapeutic Effect (within 3 days) | 59% | 70% | ||
| Adverse Effects at Application Site | 8% | 3% | ||
| Reference | [6] | [6] |
Experimental Protocols
Below are detailed methodologies for key types of experiments cited in the comparison of topical corticosteroids.
Double-Blind, Contralateral (Half-Side) Study Design
This design is frequently used for comparing topical treatments to minimize inter-patient variability.
-
Patient Selection:
-
Inclusion criteria: Patients with bilaterally symmetrical and comparable skin lesions (e.g., psoriasis, eczema).
-
Exclusion criteria: Known hypersensitivity to study medications, concurrent use of other topical or systemic treatments that could interfere with results, pregnancy, or lactation.
-
-
Randomization and Blinding:
-
Each patient serves as their own control.
-
The left and right sides of the body are randomly assigned to receive either the investigational drug (e.g., this compound valerate) or the comparator drug.
-
Both the patient and the investigator are blinded to the treatment allocation. Preparations are supplied in identical, coded packaging.
-
-
Treatment Regimen:
-
Patients are instructed to apply a thin layer of the assigned medication to the designated treatment area twice daily for a specified period (e.g., 3-4 weeks).
-
-
Efficacy Assessment:
-
Clinical assessments are performed at baseline and at specified follow-up intervals (e.g., weeks 1, 2, and 3).
-
Primary efficacy endpoints often include:
-
Investigator's Global Assessment (IGA): A static score (e.g., 0=clear to 4=severe) of overall disease severity.[7][8][9][10][11]
-
Psoriasis Area and Severity Index (PASI): For psoriasis trials, this composite score assesses erythema, induration, and desquamation, as well as the percentage of body surface area affected.[12][13][14][15][16]
-
Physician's Preference: At the end of the study, the investigator indicates a preference for the treatment on one side based on overall efficacy and tolerability.
-
-
-
Safety Assessment:
-
Adverse events, particularly local skin reactions (e.g., burning, itching, atrophy), are recorded at each visit.
-
Statistical Analysis
-
Primary Analysis: The primary efficacy endpoint is typically the comparison of the change from baseline in a clinical score (e.g., IGA or PASI) between the two treatments. For contralateral studies, paired statistical tests (e.g., paired t-test or Wilcoxon signed-rank test) are used. For parallel-group studies, independent sample tests (e.g., independent t-test or Mann-Whitney U test) are appropriate.
-
Categorical Data: Proportions of patients achieving a certain level of improvement (e.g., "very good" response) are compared using chi-square or Fisher's exact tests.
-
Significance Level: A p-value of < 0.05 is typically considered statistically significant.
References
- 1. This compound valerate - Wikipedia [en.wikipedia.org]
- 2. A Randomized Double Blind Study of Ointment Containing this compound Valerate and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. academic.oup.com [academic.oup.com]
- 5. [Multicentre-clinical trial of the novel corticosteroid this compound valerate in the forms of cream, ointment and fatty ointment. Part I: Comparative study of this compound valerate with fluocortolone, -capronate, -pivalate in a double-blind contralateral design with topical application (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, multicenter, parallel-group trial with 0.05% halobetasol propionate ointment versus 0.1% this compound valerate ointment in patients with severe, chronic atopic dermatitis or lichen simplex chronicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. IGA [usdermed.com]
- 8. Investigators' Global Assessment of Atopic Dermatitis - eIGA [eiga.dermavalue.com]
- 9. A systematic review of Investigator Global Assessment (IGA) in atopic dermatitis (AD) trials: Many options, no standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The 5-point Investigator's Global Assessment (IGA) Scale: A modified tool for evaluating plaque psoriasis severity in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Psoriasis Area Severity Index (PASI) Calculator [pasi.corti.li]
- 13. grokipedia.com [grokipedia.com]
- 14. Disease Assessment in Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PASI score: Definition and how to calculate [medicalnewstoday.com]
- 16. dermnetnz.org [dermnetnz.org]
A Meta-Analysis of Diflucortolone Valerate in Clinical Trials for Dermatological Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
Diflucortolone valerate, a potent topical corticosteroid, has been a subject of numerous clinical investigations for its efficacy and safety in treating inflammatory skin conditions such as eczema and psoriasis. This guide provides a meta-analysis of available clinical trial data, comparing this compound valerate with other topical corticosteroids. It is intended to serve as a resource for research and drug development professionals, offering a consolidated view of its performance through quantitative data, detailed experimental protocols, and visual representations of its biological pathways and study designs.
Comparative Efficacy of this compound Valerate
This compound valerate has demonstrated comparable, and in some instances superior, efficacy to other potent topical corticosteroids in the management of corticosteroid-responsive dermatoses.[1][2] Clinical trials have evaluated its performance against agents such as clobetasol propionate, hydrocortisone acetate, and flumethasone pivalate.
Performance in Eczema
In the treatment of eczema, this compound valerate has shown significant efficacy. A randomized, double-blind, contralateral study comparing 0.1% this compound valerate with 1.0% hydrocortisone acetate ointment reported that this compound valerate led to a greater reduction in signs and symptoms at all assessment periods over a three-week duration.[2] In this study, 89.1% of eczema patients treated with this compound valerate showed a "very good" response.[2]
Another multicentre, double-blind, half-side study compared 0.3% this compound valerate ointment with 0.05% clobetasol propionate ointment in patients with symmetrical dermatoses, including eczema.[3] While there was no statistically significant difference in the overall physician preference between the two treatments, a greater number of preferences were noted for this compound valerate in the treatment of eczema.[3] In terms of marked improvement or healing, 81% of all patients in this study achieved this outcome with this compound valerate.[3]
A controlled double-blind assay comparing this compound valerate cream with flumethasone pivalate cream in 33 eczema patients found this compound valerate to be significantly better.[1]
| Comparator | Indication | Key Efficacy Finding | Citation |
| Clobetasol Propionate 0.05% | Eczema | No statistically significant difference in overall response, but more physician preference for this compound valerate in eczema. | [3] |
| Hydrocortisone Acetate 1.0% | Eczema | Greater reduction in signs and symptoms compared to hydrocortisone acetate. 89.1% of patients showed a "very good" response. | [2] |
| Flumethasone Pivalate | Eczema | Significantly better than flumethasone pivalate. | [1] |
Performance in Psoriasis
For psoriasis, the comparative efficacy of this compound valerate is also well-documented. In the aforementioned study comparing 0.3% this compound valerate with 0.05% clobetasol propionate, clobetasol propionate showed a higher number of physician preferences for psoriasis, although this difference was not statistically significant.[3] Marked improvement or healing was observed in 81% of all patients treated with this compound valerate.[3]
A study comparing this compound valerate cream to flumethasone pivalate cream in 16 psoriasis patients demonstrated that this compound valerate was significantly more effective.[1]
| Comparator | Indication | Key Efficacy Finding | Citation |
| Clobetasol Propionate 0.05% | Psoriasis | No statistically significant difference in overall response, with a non-significant trend favoring clobetasol propionate. | [3] |
| Flumethasone Pivalate | Psoriasis | Significantly better than flumethasone pivalate. | [1] |
Mechanism of Action: The Glucocorticoid Signaling Pathway
This compound valerate, as a potent corticosteroid, exerts its anti-inflammatory, antipruritic, and vasoconstrictive effects by binding to glucocorticoid receptors in the cytoplasm of target cells.[4][5] This action initiates a cascade of events leading to the modulation of gene expression.[4] The drug upregulates the synthesis of anti-inflammatory proteins and downregulates the production of pro-inflammatory cytokines.[4] This ultimately leads to a reduction in the migration of inflammatory cells to the site of inflammation, thereby decreasing edema, erythema, and pruritus.[4]
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited clinical trial findings, detailed methodologies are essential. Below are summaries of the experimental protocols for key comparative studies.
Protocol: this compound Valerate 0.3% vs. Clobetasol Propionate 0.05% in Symmetrical Dermatoses
-
Study Design: A multicentre, double-blind, half-side (contralateral) comparative study.[3]
-
Participants: 354 patients with symmetrical dermatoses (e.g., eczema, psoriasis).[3]
-
Intervention:
-
This compound valerate 0.3% ointment applied to one side of the symmetrical lesions.
-
Clobetasol propionate 0.05% ointment applied to the contralateral side.
-
-
Treatment Duration: Not explicitly stated, but assessments were conducted throughout the treatment period.
-
Primary Efficacy Endpoint: Physician's overall preference for the treatment on one side versus the other, based on the degree and rate of healing.[3]
-
Secondary Efficacy Endpoints:
-
Graded assessment of response on a 5-point scale (worse, no change, slightly improved, markedly improved, or healed).
-
Analysis of response by diagnosis (eczema vs. psoriasis) and severity.[3]
-
-
Safety Assessment: Incidence and severity of side effects were recorded.[3]
-
Statistical Analysis: The binomial test was used for treatment preferences, and the chi-squared test was used for comparing percentages of efficacy data.
Protocol: this compound Valerate 0.1% vs. Hydrocortisone Acetate 1.0% in Dermatoses
-
Study Design: A randomized, double-blind, contralateral, intra-individual trial.[2]
-
Participants: 52 patients with various inflammatory dermatoses, including eczema and psoriasis.[2]
-
Intervention:
-
This compound valerate 0.1% ointment.
-
Hydrocortisone acetate 1.0% ointment.
-
The specific application sites (contralateral) were not detailed in the abstract.
-
-
Treatment Duration: Three weeks.[2]
-
Efficacy Assessment:
-
Reduction in pre-treatment signs and symptoms, assessed at the first, second, and third weeks.
-
Categorization of response as "very good," "good," "regular," or "bad."[2]
-
-
Safety Assessment: Observation and recording of any side effects.[2]
Meta-Analysis and Clinical Trial Workflow
The process of conducting a meta-analysis and a typical clinical trial for topical corticosteroids involves several key stages, from literature search and data extraction to patient recruitment and final analysis.
Conclusion
The available clinical trial data suggests that this compound valerate is a potent and effective topical corticosteroid for the treatment of eczema and psoriasis, with a performance profile comparable to other high-potency agents like clobetasol propionate and superior to lower-potency options such as hydrocortisone acetate. For researchers and drug development professionals, these findings underscore the therapeutic value of this compound valerate. Future research, particularly large-scale, multicenter meta-analyses with standardized protocols and outcome measures, would be beneficial to further delineate its comparative efficacy and safety profile against a broader range of topical corticosteroids.
References
- 1. [Clinical comparative study of between difluocortolone and flumethasone] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Randomized Double Blind Study of Ointment Containing this compound Valerate and Hydrocortisone Acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A study of the comparative efficacy of this compound valerate 0.3% ointment and clobetasol propionate 0.05% ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound Valerate used for? [synapse.patsnap.com]
- 5. nbinno.com [nbinno.com]
Safety Operating Guide
Proper Disposal of Diflucortolone: A Guide for Laboratory Professionals
The safe and environmentally responsible disposal of diflucortolone, a potent corticosteroid, is a critical aspect of laboratory safety and chemical management. Adherence to proper disposal protocols is essential to prevent environmental contamination and ensure compliance with regulatory standards. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is used. This includes safety goggles with side-shields, protective gloves, and impervious clothing.[1][2] All handling should be conducted in a well-ventilated area to avoid inhalation of any dust or aerosols.[2][3][4] In case of a spill, avoid generating dust and clean up using dry procedures like sweeping or vacuuming the spillage into a suitable container for disposal.[1][3] It is crucial to prevent this compound from entering drains, water courses, or the soil.[1][2][4][5]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must comply with federal, state, and local regulations.[1] In the United States, the Environmental Protection Agency (EPA) regulates pharmaceutical waste under the Resource Conservation and Recovery Act (RCRA).[6][7]
Step 1: Waste Characterization
-
Identify the Waste Stream: Determine if the this compound waste is classified as hazardous. While not universally listed as a "Hazardous Chemical" by OSHA, its pharmacological activity necessitates careful handling.[1] Regulations may vary, so it is crucial to consult your institution's environmental health and safety (EHS) office and local regulations.
-
Segregate Waste: Keep this compound waste separate from other chemical and non-hazardous waste streams. This includes pure this compound, contaminated labware (e.g., vials, pipettes, gloves), and cleaning materials from spills.
Step 2: Containerization and Labeling
-
Select Appropriate Containers: Use secure, leak-proof, and clearly labeled containers for waste collection. For RCRA hazardous pharmaceutical waste, black containers are often required. Non-hazardous pharmaceutical waste may be collected in blue or white containers.
-
Label Containers Clearly: The label should clearly state "Hazardous Pharmaceutical Waste" or as required by your institution, and include the chemical name "this compound."
Step 3: On-Site Storage
-
Store Securely: Store waste containers in a designated, secure area away from incompatible materials.[3]
-
Limit Accumulation: Adhere to institutional and regulatory limits on the amount of waste that can be accumulated and the time it can be stored on-site.
Step 4: Final Disposal
-
Do Not Sewer: Never dispose of this compound down the drain or in the regular trash.[4][7][8] Flushing certain pharmaceuticals is only recommended by the FDA for a specific list of high-risk medications, which does not explicitly include this compound.[6][9]
-
Engage a Licensed Waste Hauler: The primary and recommended method for final disposal is to use a licensed hazardous material disposal company.[1]
-
Preferred Disposal Methods:
-
Incineration: This is the preferred method for destroying pharmaceutical waste.[5] The product should be burned in a licensed incinerator equipped with an afterburner and scrubber to manage emissions.[1][5]
-
Licensed Landfill: In some cases, disposal in a landfill specifically licensed to accept chemical and pharmaceutical waste may be an option.[5]
-
Summary of Disposal Methods
| Method | Recommendation | Regulatory Basis & Rationale |
| Incineration | Highly Recommended | Preferred method for pharmaceutical waste to ensure complete destruction.[1][5][7] Must be performed in a licensed facility with appropriate emission controls.[1][5] |
| Licensed Hazardous Waste Landfill | Acceptable Alternative | Permissible if the landfill is specifically licensed for chemical and/or pharmaceutical waste.[5] Less preferred than incineration as it does not destroy the chemical. |
| Licensed Waste Disposal Company | Mandatory | Disposal must be handled by a certified company to ensure compliance with all federal and local regulations.[1] |
| Sewer/Drain Disposal | Prohibited | Avoids contamination of water systems, as wastewater treatment may not remove the active compound.[1][4][8] Banned for hazardous waste pharmaceuticals under EPA Subpart P.[7] |
| Household Trash | Prohibited in Lab Setting | Not a compliant method for laboratory-generated waste. Poses a risk of environmental contamination and potential diversion.[6] |
Experimental Protocols
Detailed experimental protocols for the chemical inactivation or degradation of this compound for disposal purposes are not widely published. The standard and professionally accepted methods of disposal are physical destruction through incineration or containment in a specialized landfill, managed by licensed professionals.[5]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the compliant disposal of this compound waste.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. benchchem.com [benchchem.com]
- 6. sdmedwaste.com [sdmedwaste.com]
- 7. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 8. dtsc.ca.gov [dtsc.ca.gov]
- 9. content.civicplus.com [content.civicplus.com]
Essential Safety and Logistical Information for Handling Diflucortolone
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemical compounds is paramount. This document provides crucial procedural guidance for the safe management of Diflucortolone, a potent topical corticosteroid. Adherence to these protocols is vital for personal safety and environmental protection.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheets and handling guidelines.[1][2][3]
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side-shields.[1][2] | Protects against splashes and airborne particles. |
| Hand Protection | Impervious protective gloves (e.g., nitrile rubber).[1][2][3] | Prevents skin contact. Gloves should be inspected before use and hands washed thoroughly after removal.[1] |
| Body Protection | Protective clothing; fire/flame resistant and impervious clothing is recommended.[1][2] | Minimizes skin exposure to spills or contamination. |
| Respiratory Protection | A suitable respirator should be used if ventilation is inadequate or if dust is generated.[2] | Protects against inhalation of harmful dust or aerosols. |
Safe Handling and Operational Plan
A systematic approach to handling this compound is essential to minimize exposure risks. The following step-by-step procedure outlines the safe handling protocol from preparation to post-experiment cleanup.
Preparation
-
Review Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound valerate.[1][2][4][5]
-
Ensure Proper Ventilation: Work in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[2]
-
Assemble PPE: Put on all required personal protective equipment as detailed in the table above.
-
Prepare Work Area: Ensure the designated handling area is clean, and that a safety shower and eye wash station are readily accessible.[2]
Handling
-
Avoid Direct Contact: Do not touch the substance with bare hands. Avoid contact with eyes, mouth, and broken skin.[6]
-
Application: When applying topically for research purposes, use only a thin layer on the designated area.[6][7]
-
No Occlusive Dressings: Do not cover the treated area with occlusive dressings unless specifically required by the experimental protocol, as this can increase systemic absorption.[6][8]
-
Hand Washing: Wash hands thoroughly with soap and water after handling and before any breaks.[1][6]
Post-Handling
-
Decontamination: Clean and decontaminate all work surfaces and equipment after use.
-
PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items as hazardous waste.
-
Hand Washing: Wash hands again thoroughly after removing PPE.
First Aid Measures
In case of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and call a doctor or Poison Control Center immediately.[1] |
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and harm to others.
Waste Categorization
-
Excess/Expired this compound: Treat as hazardous chemical waste.
-
Contaminated Materials: Includes gloves, gowns, bench paper, and any other materials that have come into contact with this compound. These should also be treated as hazardous waste.
Disposal Procedures
-
Licensed Disposal Company: Excess and expired materials should be offered to a licensed hazardous material disposal company.[1]
-
Incineration: The product may be burned in a chemical incinerator equipped with an afterburner and scrubber.[1]
-
Household Trash (for small residual amounts in original packaging): If no take-back programs or licensed disposal options are available, and for trace amounts, mix the medicine with an unappealing substance like dirt, cat litter, or used coffee grounds.[9][10] Place the mixture in a sealed container (e.g., a plastic bag) and dispose of it in the household trash.[9][10] Do not crush tablets or capsules.[9][10]
-
Empty Containers: Remove or scratch out all personal and identifying information from the label before recycling or disposing of the empty container.[9][10]
-
Do Not Flush: Do not flush unused this compound down the toilet unless specifically instructed to do so on the packaging, as this can contaminate water supplies.[11][12]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of this compound in a laboratory setting.
References
- 1. cleanchemlab.com [cleanchemlab.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. pharmacopoeia.com [pharmacopoeia.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. mims.com [mims.com]
- 7. What is this compound Valerate used for? [synapse.patsnap.com]
- 8. UpToDate 2018 [doctorabad.com]
- 9. botikaltc.com [botikaltc.com]
- 10. fda.gov [fda.gov]
- 11. content.civicplus.com [content.civicplus.com]
- 12. Medicine: Proper Disposal [nationwidechildrens.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
